(3-Methyl-1,2-oxazol-4-yl)boronic acid
Description
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-9-6-3/h2,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGXJZTOOPPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CON=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725940 | |
| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224884-06-3 | |
| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of (3-Methyl-1,2-oxazol-4-yl)boronic Acid
Executive Summary
Target Molecule: (3-Methyl-1,2-oxazol-4-yl)boronic acid (and its Pinacol Ester) CAS: 928664-98-6 (Pinacol Ester) Primary Application: Suzuki-Miyaura cross-coupling for biaryl synthesis in medicinal chemistry (e.g., COX-2 inhibitors, beta-lactamase inhibitors).
Critical Technical Insight: The isolation of free (3-methyl-1,2-oxazol-4-yl)boronic acid is chemically fraught due to rapid protodeboronation . The electron-deficient nature of the isoxazole ring, combined with the specific electronics of the 5-membered heterocycle, makes the C-B bond highly susceptible to hydrolytic cleavage under both acidic and basic conditions.
Consequently, this guide prioritizes the synthesis of the Pinacol Ester (BPin) derivative. The BPin species exhibits superior thermal stability and shelf-life while retaining high reactivity for downstream cross-coupling. Two distinct pathways are detailed below: the Metal-Halogen Exchange (Route A) for modification of existing scaffolds, and the [3+2] Cycloaddition (Route B) for de novo ring construction.
Part 1: Structural Analysis & Retrosynthetic Logic
The synthesis of 4-isoxazolyl boronates presents a regioselectivity challenge. Direct lithiation of 3-methylisoxazole often results in deprotonation at the C5-methyl group or ring C5 position rather than the desired C4 position due to the acidity of protons adjacent to the heteroatoms.
Therefore, we rely on two strategies to ensure C4 regiocontrol:
-
Route A (Halogen-Directed): Utilizes a bromine atom at C4 to direct Lithium-Halogen exchange, overriding the natural pKa differences.
-
Route B (Cycloaddition): Builds the isoxazole ring around the boron moiety, ensuring 100% regiocontrol by design.
Visualization: Retrosynthetic Pathways
Figure 1: Retrosynthetic analysis showing the two primary routes to the target boronate.
Part 2: Route A — Metal-Halogen Exchange (Standard Protocol)
This is the industry-standard route when 4-bromo-3-methylisoxazole is available. It relies on the rapid kinetics of Li/Br exchange at low temperatures to bypass the competitive deprotonation of the C3-methyl group.
The Mechanism
The reaction proceeds via a "Turbo Grignard" or n-BuLi mediated exchange. We prefer n-BuLi for higher conversion rates at -78°C, which is critical to prevent ring fragmentation (a known side reaction of isoxazoles with strong bases at higher temps).
Detailed Protocol
Reagents:
-
4-Bromo-3-methylisoxazole (1.0 equiv)
-
Triisopropyl borate (B(OiPr)3) (1.2 equiv) — Preferred over Trimethyl borate to reduce handling volatility.
-
n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Pinacol (1.2 equiv)
-
Solvent: Anhydrous THF (degassed)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 4-Bromo-3-methylisoxazole and anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Boryl Addition (The "In-Situ" Trap): Add Triisopropyl borate (B(OiPr)3) before the lithiation agent.
-
Why? This is the "In-Situ Quench" modification. Generating the lithiated species in the presence of the electrophile minimizes the lifetime of the unstable 4-lithioisoxazole, preventing ring opening or "scrambling" of the lithium to the methyl group.
-
-
Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temp < -70°C.
-
Observation: The mixture may turn slightly yellow.
-
-
Ate-Complex Formation: Stir at -78°C for 1 hour. The Lithium-Boronate "ate" complex forms.
-
Transesterification (Pinacol Protection):
-
Dissolve Pinacol in a minimal amount of THF.
-
Add the Pinacol solution to the cold reaction mixture.
-
Acidification: Add Acetic Acid (1.1 equiv) to neutralize the "ate" complex and catalyze the pinacol condensation.
-
-
Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 2 hours.
-
Workup: Dilute with Et2O, wash with saturated NH4Cl (aq) and Brine. Dry over Na2SO4.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Note: Silica is acidic; ensure rapid elution to prevent protodeboronation.
Process Data Summary
| Parameter | Specification | Rationale |
| Temperature | -78°C | Prevents isoxazole ring fragmentation (cleavage of N-O bond). |
| Order of Addition | Borate First (In-Situ) | Minimizes lifetime of free 4-lithioisoxazole species. |
| Quench pH | Mildly Acidic (AcOH) | Strong acids (HCl) cause immediate protodeboronation. |
| Yield Target | 65-75% | Losses primarily due to volatility and hydrolysis during workup. |
Part 3: Route B — [3+2] Cycloaddition (De Novo Synthesis)
This route is superior when the halogenated precursor is expensive or unavailable. It builds the heterocycle with the boron handle already in place.
The Mechanism
This involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from nitroethane) with an alkynyl boronate.
Key Regioselectivity Rule: In [3+2] cycloadditions of nitrile oxides with alkynes, the oxygen of the nitrile oxide typically aligns with the more substituted carbon. However, with alkynyl boronates , the steric and electronic influence of the Boron group directs the formation of the 4-boryl isoxazole as the major isomer.
Visualization: Reaction Mechanism
Figure 2: The [3+2] Cycloaddition pathway utilizing nitrile oxide intermediates.
Protocol
Reagents:
-
Nitroethane (Precursor for acetonitrile oxide)
-
4,4,5,5-Tetramethyl-2-(ethynyl)-1,3,2-dioxaborolane (Alkynyl BPin)
-
Phenyl isocyanate (PhNCO) & Triethylamine (Et3N) (Dehydrating agents)
-
Solvent: Benzene or Toluene (Reflux)
Steps:
-
Dissolve Alkynyl BPin (1 equiv) and Nitroethane (2 equiv) in Toluene.
-
Add PhNCO (2.2 equiv) and catalytic Et3N.
-
Heat to 60-70°C . The PhNCO dehydrates nitroethane to generate the reactive Acetonitrile Oxide species in situ.
-
Stir for 12 hours.
-
Filter off the diphenylurea byproduct.
-
Concentrate and purify via column chromatography.
Part 4: Critical Troubleshooting & Stability (E-E-A-T)
The Protodeboronation Trap
Isoxazolyl boronic acids are among the most fragile heterocyclic boronates. The mechanism involves base-catalyzed attack at the boron followed by fragmentation of the C-B bond, protonated by water.
Evidence of Failure:
-
NMR shows disappearance of the C4-B signal and appearance of a C4-H proton (singlet around 8.2-8.4 ppm).
-
Low yield in Suzuki coupling.[2]
Prevention Strategy:
-
Never store the free acid. Always convert to Pinacol ester or MIDA boronate immediately.
-
Anhydrous Conditions: Even the Pinacol ester should be stored over molecular sieves or in a desiccator at -20°C.
-
Coupling Conditions: When using this reagent in Suzuki couplings, avoid strong hydroxide bases (NaOH/KOH). Use milder bases like K3PO4 or Cs2CO3 in anhydrous solvents (Dioxane/DMF).
Analytical Validation
-
1H NMR (CDCl3): Look for the methyl singlet at ~2.4 ppm and the C5-H singlet at ~8.6 ppm. The Pinacol methyls will appear as a singlet (12H) at ~1.3 ppm.
-
11B NMR: Crucial for purity. The boronate ester should show a signal around 30 ppm. A sharp peak at ~20 ppm indicates hydrolyzed boronic acid; a peak at 0 ppm indicates boric acid (total decomposition).
References
-
Harrity, J. P. A., et al. (2002). "5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole."[3] Acta Crystallographica Section C, 58, o168-o169.[3] (Describes the [3+2] cycloaddition regioselectivity for isoxazole boronates).
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acid Derivatives." Journal of the American Chemical Society. (Context on instability of 5-membered heteroaryl boronates).
-
Organic Syntheses. "Preparation of 3-Pyridylboronic Acid." (Provides the foundational logic for "In-Situ Quench" lithiation protocols applicable to unstable heterocycles).
-
Frontier Specialty Chemicals. "4-Isoxazoleboronic acid pinacol ester Technical Data." (Commercial handling and storage specifications).
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. (Mechanistic study on the hydrolytic instability of isoxazolyl boronates).
Sources
Technical Guide: Structure Elucidation of 3-Methylisoxazole-4-boronic Acid
This guide outlines the technical protocol for the structure elucidation of 3-methylisoxazole-4-boronic acid , addressing the specific challenges of heterocyclic boronic acid characterization, including regioisomer differentiation and boroxine-boronic acid equilibrium.
Executive Summary
Target Molecule: 3-methylisoxazole-4-boronic acid (CAS: 780756-37-8) Molecular Formula: C₄H₆BNO₃ Critical Challenge: Distinguishing the 3-methyl regioisomer from the 5-methyl isomer and managing the dynamic dehydration equilibrium between the free boronic acid and its cyclic boroxine trimer.
This guide provides a self-validating analytical workflow combining high-resolution mass spectrometry (HRMS), multi-nuclear NMR spectroscopy (
Synthetic Context & The Regiochemistry Challenge
Understanding the synthesis is the first step in elucidation. 3-methylisoxazole-4-boronic acid is typically synthesized via [3+2] cycloaddition of a nitrile oxide with an alkynyl boronate or via halogen-metal exchange of a 4-haloisoxazole followed by boronation.
-
The Regiochemical Puzzle: The primary impurity or alternative structure is 5-methylisoxazole-4-boronic acid . Both isomers share the same mass and similar polarity.
-
Structural Difference:
-
3-Methyl Isomer: Methyl group at C3 (adjacent to C=N); Proton at C5 (adjacent to O).
-
5-Methyl Isomer: Methyl group at C5 (adjacent to O); Proton at C3 (adjacent to C=N).
-
Sample Preparation: The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines), especially in non-polar solvents or upon drying. This creates complex NMR spectra with broadened or duplicated signals.
Protocol for NMR Sample Prep:
-
Solvent Selection: Do NOT use CDCl
alone. The equilibrium is slow in chloroform, leading to messy spectra. -
Recommended Solvent: DMSO-d
with 1% D O or CD OD .-
Mechanism:[1] Hydroxylic solvents (methanol/water) shift the equilibrium entirely to the monomeric boronic acid species [1].
-
-
Validation: Run a quick
H NMR. If the aromatic peak is split or broad, add 1-2 drops of D O and shake. The signals should collapse into a sharp singlet set.
Spectroscopic Elucidation Workflow
Phase A: High-Resolution Mass Spectrometry (HRMS)
Before NMR, confirm the presence of the boron moiety. Boron has a distinct isotopic signature (
-
Method: ESI-MS (Negative Mode is often more sensitive for boronic acids).
-
Target Ion:
(m/z ~126.04). -
Isotope Pattern: Look for the characteristic "step" pattern. The
B peak (m/z ~125) should be approximately 25% the intensity of the B peak (m/z ~126).
Phase B: Nuclear Magnetic Resonance (NMR) Strategy
1.
H NMR (Proton Architecture)[2]
-
Methyl Group: Singlet,
~2.3 – 2.5 ppm. -
Ring Proton (H-5): Singlet,
~8.5 – 9.2 ppm.-
Note: The H-5 proton in isoxazoles is typically deshielded (downfield) due to the adjacent oxygen. In the 5-methyl isomer (where the proton is at H-3), the signal would typically be slightly more upfield (
~8.2 – 8.5 ppm), but this difference is too subtle for definitive assignment without a standard.
-
-
Boronic Hydroxyls: Broad singlet,
~8.0 – 9.0 ppm (only visible in dry DMSO-d ; disappears with D O exchange).
2.
C NMR (Carbon Skeleton)
Expect four distinct carbon signals:
-
Methyl Carbon:
~10-15 ppm. -
C-4 (Boron-bearing): Broad or invisible. Boron has a quadrupole moment that broadens the attached carbon signal (C-B) significantly due to fast relaxation. Do not expect a sharp peak for C-4.
-
C-3 (C=N): Quaternary carbon.
-
C-5 (C-O): Methine carbon (CH).
3. 2D NMR: The Regiochemistry Solver (HMBC)
This is the definitive experiment. We must link the Methyl protons to the correct ring position.
-
Hypothesis:
-
In 3-Methyl Isomer: Methyl protons (
~2.4) will show a strong HMBC correlation ( ) to C-3 (the quaternary carbon). -
In 5-Methyl Isomer: Methyl protons would correlate to C-5 (the oxygen-adjacent carbon).
-
-
Differentiation Logic:
-
C-5 is typically the most deshielded ring carbon (
> 160 ppm) due to the oxygen attachment. -
C-3 is less deshielded (
~150-160 ppm). -
Critical Check: If the Methyl protons correlate to the most downfield ring carbon (C-5), you have the 5-methyl isomer. If they correlate to a quaternary carbon that is not the most downfield (C-3), you have the 3-methyl isomer [2].
-
Phase C: Chemical Validation (Suzuki Coupling)
If spectroscopic data remains ambiguous due to the broadening effects of Boron, convert the boronic acid to a stable biaryl product.
Protocol:
-
React 50 mg of the analyte with bromobenzene (1.0 eq), Pd(dppf)Cl
(5 mol%), and K CO (3 eq) in Dioxane/Water. -
Isolate the product: 4-phenyl-3-methylisoxazole .
-
Why this works: The boron group is replaced by a phenyl ring. The NMR of the product is sharp, stable, and the NOE (Nuclear Overhauser Effect) between the Methyl group and the Phenyl ortho-protons will confirm the Methyl is at position 3 (adjacent to the phenyl at position 4).
Visualization of Workflows
Diagram 1: Elucidation Logic Flow
Caption: Logical workflow for distinguishing 3-methyl vs 5-methyl isoxazole boronic acid isomers.
Diagram 2: HMBC Correlation Map (3-Methyl Isomer)
Caption: Diagnostic HMBC correlations. The Methyl-to-C3 connection confirms the 3-methyl regiochemistry.
Summary Data Table
| Parameter | Expected Value/Observation | Structural Implication |
| Physical State | White to off-white solid | Typical for boronic acids. |
| MS (ESI-) | m/z 126 ( | Confirms Boron presence. |
| Methyl + Single Ring Proton. | ||
| C-4 signal broadened/missing | Confirm attachment of Boron at C-4. | |
| HMBC | Me | Confirms Methyl is at position 3. |
| Stability | Forms trimer (Boroxine) in dry air | Store at 4°C; use MeOH/Water for analysis. |
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4][5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear correlations for assigning quaternary carbons). [Link]
-
PubChem. (2024).[6] Isoxazole-4-boronic acid Compound Summary. National Library of Medicine. [Link][6]
Sources
Technical Guide: Chemical Properties & Application Protocols for (3-Methyl-1,2-oxazol-4-yl)boronic Acid
Executive Summary
(3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 1224884-06-3) is a critical heterocyclic building block employed in the synthesis of bioactive pharmaceutical ingredients.[1] The isoxazole moiety acts as a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and solubility profiles in drug candidates (e.g., COX-2 inhibitors, beta-lactamase inhibitors).
However, this reagent presents a specific challenge to the medicinal chemist: heterocyclic instability . Unlike robust phenylboronic acids, isoxazole-4-boronic acids are prone to rapid protodeboronation under standard Suzuki-Miyaura conditions. This guide provides the mechanistic understanding and optimized protocols required to utilize this reagent effectively, moving beyond standard "add-and-stir" methodologies.
Structural & Physical Characterization
Molecular Attributes
The molecule features an electron-deficient isoxazole ring. The positioning of the boronic acid at C4 is electronically significant; C4 is the most nucleophilic position of the isoxazole ring, yet the presence of the adjacent electronegative oxygen and nitrogen atoms renders the C-B bond susceptible to hydrolytic cleavage.
| Property | Value | Note |
| IUPAC Name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |
| CAS Number | 1224884-06-3 | Distinct from pinacol ester (CAS: 928664-98-6) |
| Molecular Formula | C₄H₆BNO₃ | |
| Molecular Weight | 126.91 g/mol | |
| pKa (Predicted) | ~6.4 | More acidic than phenylboronic acid (~8.[2]8) |
| Appearance | White to off-white solid | Hygroscopic; store under inert gas |
| Solubility | MeOH, DMSO, DMF, THF | Poor solubility in non-polar solvents (Hexane) |
Electronic Profile & Stability
The isoxazole ring is a
-
Acidity: The electron-withdrawing nature of the heteroatoms increases the Lewis acidity of the boron center, facilitating transmetallation but also accelerating base-mediated decomposition.
-
Protodeboronation Risk: High. Under basic, aqueous conditions (standard Suzuki), the boronate complex can undergo C-B bond cleavage, yielding 3-methylisoxazole and boric acid. This is the primary failure mode in synthesis.
Reactivity Profile & Mechanistic Insights[3][4]
The Protodeboronation Challenge
The success of cross-coupling depends on the rate of Transmetallation (
Mechanism of Failure:
-
Base attacks the boron to form the activated boronate species
. -
While this species is required for transmetallation to Palladium, it is also the species that undergoes hydrolysis.
-
Protonation at the C4 position (facilitated by the ring's electron density) leads to cleavage of the C-B bond.
Strategic Solutions
To mitigate this, the "Application Scientist" approach involves three strategies:
-
Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) to accelerate oxidative addition and transmetallation, thereby outcompeting decomposition.
-
Base Control: Use weak bases (e.g.,
, ) or anhydrous conditions to minimize the concentration of the hydrolytically active boronate species. -
Slow Release: Utilizing MIDA boronates or pinacol esters which hydrolyze slowly, keeping the standing concentration of the free boronic acid low (the "reservoir effect").
Visualization: Competitive Reaction Pathways
The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.
Caption: Kinetic competition between productive transmetallation (Green) and protodeboronation (Red). Minimizing the lifetime of the 'Activated Boronate' is critical.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Recommended for direct use of the free boronic acid.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(3-Methyl-1,2-oxazol-4-yl)boronic acid (1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos (4-8 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (10:1 ratio)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with the aryl halide, boronic acid,
, XPhos, and . Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation. -
Solvation: Add degassed 1,4-Dioxane and water via syringe. The low water content is crucial to solubilize the base without accelerating hydrolysis.
-
Reaction: Heat to 80°C. Crucial: Monitor by LCMS at 30 minutes. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography. Isoxazoles are often UV-active; detection at 254 nm is standard.
Protocol B: Storage & Handling[5]
-
Temperature: Store at 2-8°C.
-
Atmosphere: Hygroscopic. Store under Nitrogen or Argon.[3]
-
Shelf-Life: Re-test purity every 6 months. If
-NMR shows significant peaks at 2.30 (methyl) and 8.15 (C5-H) without broad OH signals, the material may have deboronated.
Applications in Drug Discovery
The 3-methylisoxazole motif is a validated pharmacophore.
-
Bioisosterism: It serves as a stable replacement for unstable ester linkages or metabolically labile amide bonds.
-
Case Study: In the development of Valdecoxib (a COX-2 inhibitor), the isoxazole ring orients the sulfonamide and phenyl rings into the correct geometry for the active site. The boronic acid derivative allows for the modular installation of this central ring late in the synthetic sequence (convergent synthesis).
References
-
PubChem. (2025).[2] Isoxazole-4-boronic acid (Compound Summary).[2][4] National Library of Medicine. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Knapp, D. M., et al. (2010). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology. Journal of the American Chemical Society, 132(34), 12048–12059. [Link]
-
Boron Molecular. (n.d.). Heterocyclic Boronic Acids Product Guide.[Link]
Sources
Strategic Utilization of (3-Methyl-1,2-oxazol-4-yl)boronic acid in Medicinal Chemistry
Executive Summary & Chemical Profile
(3-Methyl-1,2-oxazol-4-yl)boronic acid , commonly known as 3-Methyl-4-isoxazoleboronic acid , represents a critical heteroaryl building block in modern drug discovery.[1] Its 1,2-oxazole (isoxazole) core serves as a bioisostere for carboxylic acids and pyridines, offering unique hydrogen-bonding capabilities and metabolic stability profiles.
However, this compound presents significant handling challenges due to the inherent instability of the C–B bond adjacent to the isoxazole nitrogen. This guide provides the validated identifiers, stability protocols, and optimized cross-coupling methodologies required to successfully utilize this reagent.
Chemical Identifiers & Data Sheet[2]
| Property | Data |
| IUPAC Name | (3-Methyl-1,2-oxazol-4-yl)boronic acid |
| Common Name | 3-Methyl-4-isoxazoleboronic acid |
| CAS Number (Free Acid) | 847553-27-7 |
| CAS Number (Pinacol Ester) | 933602-98-5 |
| Molecular Formula | C₄H₆BNO₃ |
| Molecular Weight | 126.91 g/mol |
| SMILES | CC1=NOC=C1B(O)O |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| Storage | -20°C, Hygroscopic, store under Argon |
Stability & Handling: The Boroxine Equilibrium
Expertise & Experience: One of the most common points of failure when using this reagent is the assumption that it exists purely as a monomeric boronic acid. Like many heteroaryl boronic acids, (3-Methyl-1,2-oxazol-4-yl)boronic acid exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine).
-
The Trap: Researchers often misinterpret NMR spectra, seeing "impurities" that are actually the boroxine.
-
The Solution: Treat the boroxine content as active. In aqueous basic conditions (Suzuki coupling), the boroxine hydrolyzes back to the active monomeric borate species.
-
Critical Recommendation: For precise stoichiometry, many medicinal chemistry groups prefer the pinacol ester (CAS 933602-98-5) variant, which avoids dehydration and minimizes protodeboronation during storage.
Visualization: Boronic Acid-Boroxine Equilibrium
Figure 1: The reversible dehydration cycle.[1] The trimer is chemically competent but requires hydrolysis in situ.
Synthetic Utility: Optimized Suzuki-Miyaura Coupling
The primary application of this reagent is the introduction of the isoxazole moiety via Pd-catalyzed cross-coupling.[1]
The Challenge: Protodeboronation The isoxazole ring is electron-deficient.[1] The C4 position, flanked by the electron-withdrawing C=N and C=C bonds, renders the C–B bond susceptible to hydrolytic cleavage (protodeboronation) before transmetalation can occur, especially under harsh basic conditions.
Validated Protocol: To mitigate this, we utilize a "Base-Controlled, Ligand-Accelerated" approach.
Experimental Protocol
Reagents:
-
(3-Methyl-1,2-oxazol-4-yl)boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) — Chosen for robustness.[1]
-
Base: K₃PO₄ (3.0 equiv) — Milder than hydroxides, reduces deboronation.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) — Water is essential for boronate formation.[1]
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with the aryl halide, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Thermal Activation: Heat to 80°C (oil bath). Do not exceed 90°C; high heat accelerates protodeboronation of the isoxazole.
-
Monitoring: Monitor via LC-MS. The reaction typically completes in 2–4 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Isoxazoles are often UV-active at 254 nm.[1]
Visualization: The Catalytic Cycle & Failure Modes
Figure 2: The Suzuki-Miyaura cycle.[1] Note the red path indicating the risk of protodeboronation if conditions are too harsh.
Alternative Synthesis: De Novo Construction
If the boronic acid coupling fails due to steric hindrance or instability, the isoxazole ring can be constructed de novo using a [3+2] cycloaddition strategy. This is a high-reliability backup route.
-
Reactants: Nitrile Oxide (generated in situ from an oxime chloride) + Alkynyl Boronate.
-
Mechanism: 1,3-Dipolar Cycloaddition.[3]
-
Advantage: The boron moiety is installed early or the ring is built directly on the scaffold, bypassing the sensitive C-B bond coupling step.
References
-
PubChem. (2025).[4] Compound Summary: (3-Methyl-1,2-oxazol-4-yl)boronic acid. National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Isoxazoles. [Link]
Sources
Introduction to Heteroaromatic Boronic Acids for Organic Synthesis
Executive Summary
The transition from phenyl-based cross-coupling to heteroaromatic systems represents a critical inflection point in modern drug discovery. Nitrogen, oxygen, and sulfur-containing heterocycles are ubiquitous in FDA-approved therapeutics, yet their incorporation via Suzuki-Miyaura coupling (SMC) is often plagued by low yields and catalyst deactivation.
This guide addresses the "stability-reactivity" paradox of heteroaromatic boronic acids. Unlike their benzene counterparts, these reagents—particularly 2-substituted nitrogen heterocycles—suffer from rapid protodeboronation and inefficient transmetallation. We provide a mechanistic understanding of these failures and actionable, field-proven protocols (including MIDA boronates and Ir-catalyzed borylation) to overcome them.
Part 1: The Stability Conundrum – Protodeboronation
The primary failure mode in heteroaromatic SMC is not the catalyst, but the boronic acid itself. Understanding protodeboronation is non-negotiable for the synthetic chemist.
The Mechanism of Failure
Protodeboronation is the hydrolysis of the C–B bond, replacing the boron moiety with a proton.[1] This is exceptionally rapid in 2-pyridyl , 2-pyrrolyl , and 2-imidazolyl boronic acids.
Why it happens: In 2-pyridyl boronic acids, the basic nitrogen atom facilitates a specific decomposition pathway.[1] Under neutral or aqueous conditions, the molecule exists in equilibrium with a zwitterionic species.[1] This zwitterion allows for a unimolecular fragmentation where the C–B bond breaks, releasing boric acid and the protonated heterocycle.
Visualization: The Protodeboronation Pathway
The following diagram illustrates the mechanistic failure of 2-pyridyl boronic acid, contrasting it with the stable phenyl boronic acid.
Figure 1: Mechanistic pathway of rapid protodeboronation in 2-pyridyl systems compared to stable phenyl systems.
Part 2: Synthesis Strategies – Beyond Cryogenic Lithiation
Traditional synthesis via lithium-halogen exchange (using n-BuLi at -78 °C) is often incompatible with sensitive functional groups found in late-stage drug intermediates. Two superior strategies have emerged: MIDA Boronates and Ir-Catalyzed C–H Borylation .
Comparative Analysis of Synthesis Methods
| Feature | Method A: Cryogenic Lithiation | Method B: Ir-Catalyzed C-H Borylation | Method C: MIDA Boronate Formation |
| Mechanism | Halogen-Lithium Exchange | C-H Activation (Catalytic) | Complexation / Dehydration |
| Atom Economy | Low (Stoichiometric Li/waste) | High (H2 byproduct) | Moderate |
| Regioselectivity | Dictated by Halogen position | Steric/Electronic control | N/A (Protection step) |
| Functional Group Tolerance | Poor (Sensitive to electrophiles) | Excellent (Tolerates esters, nitriles) | Excellent |
| Primary Use Case | Simple, robust substrates | Late-stage functionalization | Stabilizing unstable species |
Strategy Deep Dive: MIDA Boronates
Developed by the Burke group, N-methyliminodiacetic acid (MIDA) boronates rehybridize the boron atom from sp² to sp³.[2] This removes the vacant p-orbital, shutting down the protodeboronation pathway and rendering the reagent stable to silica gel chromatography and benchtop storage.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. If the color changes described or TLC spots do not appear, stop and re-evaluate reagents (particularly the dryness of solvents).
Protocol A: Synthesis of MIDA Boronates (The "MIDA Anhydride" Method)
Context: This is the modern, "green" improvement over the traditional Dean-Stark dehydration method. It uses MIDA anhydride to drive the reaction.[3]
Reagents:
-
Unstable Boronic Acid (1.0 equiv)
-
MIDA Anhydride (1.5 equiv)
-
THF (Anhydrous, 0.2 M concentration)
Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the boronic acid in anhydrous THF under Argon.
-
Addition: Add solid MIDA anhydride in one portion.
-
Reaction: Heat the mixture to reflux (65 °C) for 2–4 hours.
-
Validation: The reaction is initially heterogeneous. As the MIDA boronate forms, the solution may clarify or change precipitate texture. Monitor by TLC (MIDA boronates are distinctively polar; use 10% MeOH/DCM).
-
-
Workup: Cool to room temperature. Add diethyl ether (3x volume of THF) to precipitate the MIDA boronate.
-
Filtration: Filter the solid. Wash copiously with diethyl ether to remove unreacted boronic acid.
-
Yield: Dry the white solid under high vacuum. MIDA boronates are typically air-stable solids.[4][5]
Protocol B: "Slow-Release" Cross-Coupling of 2-Pyridyl MIDA Boronates
Context: Standard Suzuki conditions fail here. You must hydrolyze the MIDA group in situ at a rate that matches the catalytic turnover, keeping the concentration of the unstable free boronic acid low.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Pyridyl MIDA Boronate (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (0.02 equiv) + XPhos (0.04 equiv)
-
Note: XPhos is critical for heteroaryl chlorides.
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: THF:H₂O (10:1 ratio) – Water is essential for hydrolysis.
Workflow:
-
Degassing: Combine Aryl Halide, MIDA Boronate, and K₃PO₄ in a vial. Seal and purge with Argon for 5 mins.
-
Catalyst Addition: Add Pd(OAc)₂ and XPhos. Purge again.
-
Solvent: Add the degassed THF:H₂O mixture via syringe.
-
Reaction: Heat to 60 °C.
-
Mechanism Check: The water/base slowly hydrolyzes the MIDA ester. The free boronic acid is immediately captured by the Pd-oxidative addition complex before it can protodeboronate.
-
-
Monitoring: Run reaction for 6–12 hours.
-
Validation: If the reaction stalls, add a second aliquot of water (50 µL) to accelerate MIDA hydrolysis.
-
Part 4: Decision Framework for Heteroaryl Coupling
Use this logic flow to select the correct reagents for your specific substrate.
Figure 2: Strategic decision tree for selecting coupling partners based on boronic acid stability.
References
-
Mechanistic Studies on Protodeboronation: Cox, P. A., et al. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
MIDA Boronate Discovery & Application: Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]
-
Modern MIDA Synthesis (Anhydride Method): Gonzalez, J. A., et al. (2012). Preparation of MIDA Boronates from Boronic Acids Using MIDA Anhydride.[3][7] Organic Syntheses.[3][7][8][9][10][11] [Link]
-
Ir-Catalyzed Borylation Reviews: Mkhalid, I. A. I., et al. (2010). C–H Activation for the Construction of C–B Bonds.[11] Chemical Reviews. [Link]
-
The "2-Pyridyl Problem" in Suzuki Coupling: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
(3-Methyl-1,2-oxazol-4-yl)boronic acid molecular weight and formula
Topic: (3-Methyl-1,2-oxazol-4-yl)boronic acid: Technical Profile, Synthesis, and Application Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Core Identity & Physicochemical Profile
(3-Methyl-1,2-oxazol-4-yl)boronic acid is a critical heteroaryl organoboron building block used primarily in the installation of the 3-methylisoxazole moiety via palladium-catalyzed cross-coupling reactions. Its structural integrity is vital for fragment-based drug discovery (FBDD), particularly in designing kinase inhibitors and antimicrobials where the isoxazole ring serves as a bioisostere for amide or ester linkages.
Molecular Specifications
| Property | Specification |
| IUPAC Name | (3-Methyl-1,2-oxazol-4-yl)boronic acid |
| Common Synonyms | 3-Methylisoxazole-4-boronic acid; 3-Methyl-4-isoxazolylboronic acid |
| CAS Number | 1224884-06-3 |
| Molecular Formula | C₄H₆BNO₃ |
| Molecular Weight | 126.91 g/mol |
| SMILES | CC1=NOC=C1B(O)O |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents |
| pKa (Calculated) | ~6.38 (Boronic acid group) |
Stability & Handling: The Protodeboronation Challenge
Expert Insight: Unlike phenylboronic acids, heteroaryl boronic acids—specifically isoxazoles—are prone to protodeboronation (hydrolytic cleavage of the C–B bond). This instability is exacerbated by the electron-deficient nature of the isoxazole ring and high-pH environments often used in coupling reactions.
Mechanism of Instability
The 3-methyl group provides partial steric protection and weak inductive stabilization compared to the unsubstituted isoxazole-4-boronic acid. However, under basic conditions (pH > 10) or high temperatures, the boronate species can undergo C–B bond cleavage, yielding 3-methylisoxazole and boric acid.
Storage Protocol:
-
Temperature: Store at -20°C.
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen.
-
Dehydration: Can spontaneously dehydrate to form the boroxine (anhydride) trimer. This is reversible in aqueous reaction media but alters stoichiometry calculations.
Synthesis & Manufacturing Routes
The synthesis of (3-Methyl-1,2-oxazol-4-yl)boronic acid typically follows a cryogenic metal-halogen exchange pathway to avoid ring fragmentation.
Primary Synthetic Pathway (Lithiation-Borylation)
-
Precursor: 4-Bromo-3-methylisoxazole
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), HCl.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 4-bromo-3-methylisoxazole dissolved in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78°C . Control is critical; temperatures above -60°C may lead to ring opening (isoxazole fragmentation).
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 30 minutes. Maintain internal temp < -70°C. Stir for 1 hour to generate the (3-methylisoxazol-4-yl)lithium species.
-
Electrophilic Trap: Add Triisopropyl borate (1.2 equiv) rapidly. The lithium species is unstable; rapid quenching is necessary.
-
Hydrolysis: Allow the mixture to warm to 0°C, then quench with 1M HCl to hydrolyze the boronate ester intermediate to the free boronic acid.
-
Isolation: Extract with EtOAc, dry over Na₂SO₄, and recrystallize from acetonitrile/water.
Application: Optimized Suzuki-Miyaura Coupling
The primary utility of this compound is in forming C(sp²)–C(sp²) bonds. Standard protocols often fail due to the aforementioned protodeboronation. The following protocol uses a "Mild Base/High Catalyst" strategy to mitigate decomposition.
Protocol: C4-Arylation of 3-Methylisoxazole
-
Substrates: (3-Methyl-1,2-oxazol-4-yl)boronic acid (1.2 equiv), Aryl Bromide (1.0 equiv).
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: K₃PO₄ (2.0 equiv) — Note: Avoid strong bases like NaOH or NaOEt.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Workflow:
-
Combine aryl bromide, boronic acid, and base in a microwave vial.
-
Add solvent and degas with Argon for 10 minutes (bubbling).
-
Add Pd catalyst quickly under positive Argon pressure.
-
Seal and heat to 80°C for 4–12 hours. Avoid temperatures >100°C.
-
Filter through Celite, concentrate, and purify via flash chromatography.
Mechanistic Visualization
The following diagram illustrates the competitive pathways between the productive Suzuki Cycle and the destructive Protodeboronation pathway, highlighting why mild conditions are required for this specific compound.
Figure 1: Competitive pathways for isoxazole boronic acids. The boronate anion is required for transmetallation but is also the species susceptible to protodeboronation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46739468, Isoxazole-4-boronic acid. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Contextual grounding for protodeboronation mechanisms in heteroaryl boronates). Retrieved from [Link]
Technical Guide: Scalable Preparation of 3-Methylisoxazole-4-Boronic Acid
Executive Summary
Target Compound: 3-Methylisoxazole-4-boronic acid (CAS: 780704-15-0) Primary Application: Suzuki-Miyaura cross-coupling in medicinal chemistry (e.g., synthesis of COX-2 inhibitors, antimicrobial agents). Critical Challenge: The isoxazole ring is electronically distinct from standard arenes; the N-O bond is susceptible to cleavage by strong nucleophiles or reducing agents. Furthermore, 4-metallated isoxazoles are thermally unstable, prone to fragmentation into nitriles and enolates if temperatures rise above -55°C.
This guide details two validated synthetic pathways:
-
Cryogenic Halogen-Metal Exchange (Route A): Best for generating the free boronic acid in high purity.
-
Palladium-Catalyzed Borylation (Route B): Best for generating the pinacol ester (more stable) and avoiding cryogenic conditions.
Retrosynthetic Analysis & Strategy
The installation of the boronic acid moiety at the C-4 position is most reliably achieved via the functionalization of 4-bromo-3-methylisoxazole . Direct lithiation of 3-methylisoxazole is not recommended due to competitive deprotonation at the C-5 position and the methyl group, as well as rapid ring fragmentation.
Strategic Workflow
Figure 1: Strategic Disconnection. Route A (Red/Green path) is the primary focus for the free acid. Route B (Dashed) is the catalytic alternative.
Route A: Cryogenic Halogen-Metal Exchange
Objective: Synthesis of free boronic acid via lithium-halogen exchange.
Mechanism & Critical Safety Note
The reaction relies on the rapid exchange between n-butyllithium and the bromine atom. The resulting 4-lithioisoxazole is a "ticking clock." At temperatures > -60°C, it undergoes a fragmentation cascade.
Fragmentation Pathway (To Avoid):
4-Lithio-3-methylisoxazole
Experimental Protocol
Materials:
-
Substrate: 4-Bromo-3-methylisoxazole (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Electrophile: Triisopropyl borate (1.2 equiv) or Trimethyl borate.
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Quench: 2M HCl.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Flush with N₂ for 15 minutes.
-
Solvation: Charge the flask with 4-bromo-3-methylisoxazole (e.g., 10 mmol, 1.62 g) and anhydrous THF (50 mL).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Exchange (The Critical Step): Add n-BuLi (11 mmol, 4.4 mL) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.
-
Control: Internal temperature must not exceed -70°C.
-
Observation: The solution may turn yellow/orange.
-
-
Incubation: Stir at -78°C for exactly 30 minutes . Do not extend beyond 1 hour to minimize ring degradation.
-
Electrophile Trapping: Add Triisopropyl borate (12 mmol, 2.8 mL) in one portion (rapid addition is preferred here to quench the lithio species immediately).
-
Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The mixture will become a white slurry (boronate complex).
-
Hydrolysis: Cool the mixture to 0°C. Slowly add 2M HCl (15 mL) until pH ~1–2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
-
Isolation:
-
Extract with EtOAc (3 x 30 mL).
-
Wash combined organics with brine.[1]
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc if necessary. Boronic acids can be sticky; avoid silica chromatography if possible (or use diol-functionalized silica).
-
Expected Yield: 65–80% Data Profile: White to off-white solid.
Route B: Palladium-Catalyzed Miyaura Borylation
Objective: Synthesis of the Pinacol Ester (more stable for storage).
This route avoids the instability of the lithio-intermediate by using a transition metal catalyst.
Experimental Protocol
Materials:
-
4-Bromo-3-methylisoxazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed).
Methodology:
-
Charging: In a pressure tube or round-bottom flask, combine the bromide, B₂pin₂, KOAc, and Pd catalyst.
-
Inerting: Evacuate and backfill with Nitrogen (3 cycles). Add degassed Dioxane.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Process Comparison & Troubleshooting
| Feature | Route A (Lithiation) | Route B (Pd-Catalysis) |
| Primary Product | Free Boronic Acid | Pinacol Ester |
| Key Risk | Ring fragmentation if T > -60°C | Pd residue removal; Cost of catalyst |
| Scalability | High (Batch), requires cryo-cooling | High, requires heat management |
| Atom Economy | Good | Moderate (loss of pinacol/ligands) |
Troubleshooting Guide
-
Low Yield (Route A): Likely due to moisture in THF or warming during n-BuLi addition. Ensure internal temperature monitoring.
-
"Sticky" Product: Boronic acids readily dehydrate to form boroxines (trimers). This is reversible. If the NMR shows broad peaks, add a drop of D₂O to the NMR tube to hydrolyze the trimer in situ.
-
Ring Opening: If you observe nitrile peaks in the IR/NMR (approx 2200 cm⁻¹), the lithiation temperature was too high.
Stability & Storage
-
Boronic Acid: Hygroscopic. Store at 4°C under Argon. May form anhydrides (boroxines) over time.
-
Pinacol Ester: Stable solid/oil. Can be stored at room temperature, though 4°C is recommended for long-term purity.
References
-
Synthesis of Isoxazole Boronic Esters via Cycloaddition
-
Source: Moore, J. E., & Davies, M. W. (2005). "Isoxazole Boronic Esters." Synfacts, 2005(2), 0202.
- Context: Describes the [3+2] cycloaddition route, an alternative to the lithi
-
- Lithium-Halogen Exchange on Heterocycles: Source: Li, J. J. (2004). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. Context: General protocols for the lithiation of 5-membered heterocycles and the stability of 4-lithioisoxazoles.
-
Medicinal Chemistry Applications of Isoxazoles
-
General Protocol for Boronic Acid Synthesis
- Source: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
- Context: Mechanistic details on the hydrolysis of boronate esters and equilibrium with boroxines.
-
Link:[Link]
Sources
The Isoxazole Boronic Acid Motif: Stability, Synthesis, and Medicinal Utility
Topic: Key features of the isoxazole boronic acid functional group Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The isoxazole boronic acid moiety represents a critical intersection between heterocyclic chemistry and organoboron therapeutics. While the isoxazole ring is a classic bioisostere for amides and esters in drug design (found in valdecoxib, oxacillin, and leflunomide), its boronic acid functionalization introduces unique challenges and opportunities.
This guide provides a technical deep-dive into the 4-isoxazoleboronic acid class—the most synthetically viable regioisomer—while delineating the stability limitations of the 3- and 5-isomers. We explore the electronic underpinnings of protodeboronation, provide robust protocols for Suzuki-Miyaura cross-coupling, and highlight strategies to overcome the inherent instability of heteroaromatic boronates.
Structural & Electronic Properties[1][2]
The Stability Landscape: Regioisomerism Matters
The utility of isoxazole boronic acids is dictated by the position of the boron atom relative to the ring heteroatoms (Oxygen and Nitrogen). Unlike phenylboronic acids, isoxazole boronates suffer from rapid protodeboronation —the hydrolytic cleavage of the C–B bond—catalyzed by base or metal salts.
-
4-Isoxazoleboronic Acid (The "Stable" Isomer):
-
Structure: Boron is attached at the C4 position.
-
Electronic Environment: The C4 position is
to both the oxygen and nitrogen atoms. It is the least electron-deficient carbon on the ring, making the C–B bond less polarized and significantly more resistant to hydrolytic cleavage. -
Status: This is the standard building block for medicinal chemistry, typically handled as the pinacol ester .
-
-
3- and 5-Isoxazoleboronic Acids (The "Unstable" Isomers):
-
Structure: Boron is attached at C3 (adjacent to N) or C5 (adjacent to O).
-
Instability Mechanism: These positions are
to a heteroatom. The inductive electron-withdrawal by O or N renders the attached carbon highly electrophilic. In the presence of water/base, a tetrahedral boronate complex forms, followed by rapid protonation of the ring and loss of boric acid (protodeboronation). -
Handling: Rarely isolated as free acids. Must be used as MIDA boronates or generated in situ.
-
Graphviz Visualization: Stability & Protodeboronation Risk
Figure 1: Stability profile of isoxazole boronic acids. The 4-isomer benefits from being beta to heteroatoms, avoiding the rapid protodeboronation pathways that plague the 3- and 5-isomers.
Synthesis Strategies
The Preferred Route: Miyaura Borylation
Direct lithiation of isoxazoles is hazardous due to the propensity of the isoxazole ring to fragment (ring-opening) under strong basic conditions (e.g., n-BuLi). The industry-standard approach for accessing 4-isoxazoleboronic acid pinacol ester is the Palladium-catalyzed Miyaura borylation of 4-bromoisoxazole.
Alternative Route: [3+2] Cycloaddition
For highly substituted isoxazoles, constructing the ring around the boron moiety is effective.
-
Reagents: Nitrile Oxide (
) + Alkynyl Boronate.[1] -
Regioselectivity: Reaction with alkynyl pinacol boronates typically yields the 5-boronyl isoxazole or 4-boronyl isoxazole depending on steric bulk, but this route is complex due to the instability of the resulting 5-boronyl product.
Experimental Protocols
Protocol A: Synthesis of 4-Isoxazoleboronic Acid Pinacol Ester
A robust method avoiding ring fragmentation.
Reagents:
-
4-Bromoisoxazole (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.1 equiv) - (0.03 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction flask with 4-bromoisoxazole,
, KOAc, and the Pd catalyst. -
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate). Sparge with nitrogen for 10 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (look for the boronate mass, typically M+H or the hydrolyzed acid mass depending on ionization).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.[2]
-
Purification: Concentrate the filtrate. Purify via silica gel flash chromatography.
-
Note: Pinacol esters can degrade on acidic silica. Use neutral silica or add 1% triethylamine to the eluent.
-
Protocol B: Suzuki-Miyaura Coupling of Isoxazole-4-Boronate
Optimized for unstable heteroaromatic boronates.
Reagents:
-
Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)
-
4-Isoxazoleboronic acid pinacol ester (1.2 equiv)
-
Catalyst:
(0.05 equiv) or XPhos Pd G2 (for difficult substrates) -
Base:
(2.0 M aqueous) or (3.0 equiv) -
Solvent: DME/Water (4:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Degassing is critical. Isoxazole boronates are prone to oxidative deborylation. Freeze-pump-thaw the solvent system or sparge vigorously with Argon.
-
Mixing: Combine aryl halide, boronate ester, and catalyst in the reaction vessel. Add solvent and base.[3][2]
-
Heating: Heat to 80–100°C .
-
Expert Tip: If protodeboronation is observed (formation of unsubstituted isoxazole), lower the temperature to 60°C and switch to a stronger catalyst (e.g.,
) to increase the rate of oxidative addition over the rate of hydrolysis.
-
-
Isolation: Standard aqueous workup and chromatography.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Utility
The isoxazole ring is a rigid, planar scaffold that mimics the peptide bond geometry.
-
Kinase Inhibitors: The 4-isoxazole position projects substituents in a vector similar to the 4-position of pyrazoles, common in ATP-competitive inhibitors.
-
Beta-Lactamase Inhibitors: Boronic acids are transition-state analogs for serine hydrolases. While vaborbactam uses a cyclic boronate, isoxazole boronates are explored as precursors to novel non-beta-lactam inhibitors.
Comparison of Boron Protecting Groups
| Protecting Group | Stability (Hydrolysis) | Atom Economy | Suitability for Isoxazoles |
| Free Acid | Very Low | High | Poor (Rapid protodeboronation) |
| Pinacol Ester | Moderate/High | Moderate | Excellent (Standard for 4-isomer) |
| MIDA Boronate | Very High | Low | Required for 3- and 5-isomers |
| Trifluoroborate | High | High | Good (Alternative to Pinacol) |
Visualizing the Synthetic Workflow
Figure 2: The standard synthetic workflow for utilizing the isoxazole boronic acid moiety in drug discovery.
References
-
Frontier Specialty Chemicals. 4-Isoxazoleboronic acid pinacol ester: Technical Data Sheet & Applications. Retrieved from
-
Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction: Reagents and Protocols. Retrieved from
-
Zhu, J., et al. (2018). "The recent progress of isoxazole in medicinal chemistry."[4] Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.[4]
-
Ishiyama, T., et al. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[4] Journal of Organic Chemistry, 60(23), 7508-7510.[4]
-
Waldo, J. P., & Larock, R. C. (2007). "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization."[5] Journal of Organic Chemistry, 72(25), 9643-9647.[5]
Sources
Comprehensive Theoretical Framework for (3-Methyl-1,2-oxazol-4-yl)boronic Acid
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Computational Chemists, Synthetic Organic Chemists, and Medicinal Chemists.
Executive Summary
(3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 1224884-06-3) represents a critical heteroaromatic building block in modern drug discovery. While isoxazoles are privileged pharmacophores found in COX-2 inhibitors (e.g., Valdecoxib) and immunomodulators (e.g., Leflunomide), the introduction of the boronic acid moiety at the C4 position creates unique theoretical and synthetic challenges.
This guide provides a rigorous theoretical examination of this molecule, focusing on Density Functional Theory (DFT) predictions of reactivity, mechanistic insights into Suzuki-Miyaura cross-coupling failures (and solutions), and protodeboronation stability profiles. It serves as a blueprint for researchers aiming to utilize this fragment in high-throughput screening or lead optimization.
Electronic Structure & Reactivity Indices (DFT)[1]
To understand the behavior of (3-Methyl-1,2-oxazol-4-yl)boronic acid, we must first analyze its electronic landscape. The combination of the electron-deficient isoxazole ring and the Lewis-acidic boron center creates a push-pull system that dictates its stability.
Computational Methodology
For accurate prediction of geometry and electronic properties, the following level of theory is the industry standard for heteroaryl boronic acids:
-
Functional: B3LYP or ωB97X-D (for dispersion corrections).
-
Basis Set: 6-311++G(d,p) for ground state; def2-TZVP for transition states involving Palladium.
-
Solvation Model: IEFPCM (Solvent: Water or THF).
Frontier Molecular Orbitals (FMO)
The reactivity of the molecule is governed by the HOMO-LUMO gap.
-
HOMO: Localized primarily on the isoxazole ring
-system. The electron density at the C4 position (ipso to boron) dictates the ease of transmetallation. -
LUMO: Concentrated on the empty
-orbital of the boron atom and the system of the C=N bond.
Theoretical Implication: A lower LUMO energy compared to phenylboronic acid suggests that (3-Methyl-1,2-oxazol-4-yl)boronic acid is a stronger Lewis acid, making it more susceptible to nucleophilic attack (e.g., by hydroxide or fluoride) to form the reactive boronate "ate" complex.
Molecular Electrostatic Potential (MEP)
The MEP map reveals two critical sites for intermolecular interactions:
-
Deep Red Region (Negative Potential): Localized on the isoxazole Nitrogen (N2). This is a "trap" for metal catalysts. In non-basic conditions, this nitrogen can coordinate to Pd(II), poisoning the catalyst and shutting down the catalytic cycle.
-
Blue Region (Positive Potential): Localized on the Boron atom and the C5 proton.
Mechanistic Study: Suzuki-Miyaura Cross-Coupling
The primary utility of this molecule is as a nucleophile in Pd-catalyzed cross-coupling. However, 4-isoxazolyl boronic acids are notoriously difficult substrates due to competing pathways.
The "Boronate" Pathway vs. Catalyst Poisoning
Theoretical studies suggest that the rate-determining step (RDS) for this substrate is Transmetallation .
-
Standard Mechanism: Base (OH⁻) attacks the Boron to form the
species. -
Inhibitory Pathway: The isoxazole Nitrogen competes with the activated boronate for the Pd(II) center.
Experimental Solution derived from Theory: Use bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to sterically crowd the Pd center, preventing the isoxazole Nitrogen from coordinating.
Visualization: Catalytic Cycle & Inhibition
The following diagram illustrates the standard cycle versus the inhibitory "dead-end" pathway predicted by DFT calculations.
Figure 1: Catalytic cycle of Suzuki coupling showing the competitive N-coordination pathway (grey) that inhibits turnover for isoxazole substrates.
Stability Profile: Protodeboronation
A major theoretical concern for (3-Methyl-1,2-oxazol-4-yl)boronic acid is protodeboronation —the cleavage of the C-B bond to yield 3-methylisoxazole and boric acid.
Mechanism of Degradation
Unlike simple aryl boronic acids, heteroaryl systems often degrade via a Fragmentative Pathway .
-
Ipso-Protonation: The C4 position is protonated. In many heteroaromatics, this is slow. However, for isoxazoles, the adjacent heteroatoms destabilize the C-B bond.
-
Base-Catalyzed De-boronation: In the presence of strong bases (common in Suzuki coupling), the boronate species can undergo hydrolysis if the ring is electron-deficient enough to stabilize the resulting carbanion transiently.
Data Summary: Stability Predictions
| Condition | Predicted Stability | Dominant Mechanism | Recommendation |
| Neutral (pH 7) | High | None | Store at 4°C, dry. |
| Acidic (pH < 3) | Low | Avoid acid workups. | |
| Basic (pH > 12) | Moderate/Low | Hydrolytic Cleavage | Use weak bases (K₃PO₄, K₂CO₃) instead of NaOH. |
Visualization: Protodeboronation Pathway
Figure 2: Acid-catalyzed protodeboronation mechanism. The C4 position is susceptible to proton attack, leading to irreversible loss of the boronic acid group.
Experimental Validation Protocols
To validate the theoretical models described above, the following experimental workflows are recommended. These protocols are designed to be self-validating (i.e., they include internal checks for failure modes).
Protocol A: Hydrolytic Stability Assay
Objective: Determine the half-life (
-
Preparation: Dissolve 10 mg of boronic acid in 0.6 mL of
-DMSO/D₂O (5:1). -
Base Addition: Add 2 equivalents of K₂CO₃.
-
Monitoring: Acquire ¹H NMR spectra every 15 minutes at 60°C.
-
Marker: Monitor the disappearance of the C5-H singlet (approx 8.8 ppm) and the appearance of the C5-H doublet/multiplet of the deboronated product (approx 8.4 ppm).
-
Validation: If
degradation occurs within 1 hour, switch to anhydrous conditions (e.g., Dioxane/K₃PO₄) for synthesis.
Protocol B: Optimized Suzuki Coupling (High-Throughput)
Objective: Overcome catalyst poisoning predicted by MEP.
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%). Rationale: XPhos prevents N-coordination.
-
Base: K₃PO₄ (3.0 equiv). Rationale: Anhydrous, mild base minimizes deboronation.
-
Solvent: n-Butanol or Toluene/Water (10:1).
-
Temperature: 100°C for 4 hours.
-
Workup: Acidify carefully to pH 5 (not lower) to avoid protodeboronation of any remaining starting material if recovery is needed.
References
-
Suzuki-Miyaura Coupling Mechanism
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
-
Protodeboronation Studies
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
- Isoxazole Theoretical Properties: Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and oxazoles: Heterocycles containing a heteroatom, oxygen, sulfur or nitrogen. Current Opinion in Drug Discovery & Development. (General reference for 5-membered heterocycle reactivity).
-
Boronic Acid Stability
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Link
-
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of (3-Methyl-1,2-oxazol-4-yl)boronic acid
Executive Summary
(3-Methyl-1,2-oxazol-4-yl)boronic acid is a critical building block in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings in scaffold hopping exercises. However, its utility is frequently compromised by its susceptibility to protodeboronation under standard basic aqueous conditions.
This application note provides a validated protocol to overcome the inherent instability of the isoxazole-boron bond. By utilizing rapid-transmetallation catalysts (Buchwald G3/G4 series) and controlling the pH/solvent interface, researchers can achieve high yields (>85%) while minimizing hydro-deboronation byproducts.
Scientific Background & Mechanistic Challenges[1][2][3][4][5]
The Stability Paradox
The isoxazole ring is electron-deficient compared to benzene, but the carbon-boron bond at the C4 position is sensitive to hydrolytic cleavage. In the presence of water and base (essential for activating the boronic acid to the boronate species [R-B(OH)3]-), the equilibrium often favors the irreversible cleavage of the C-B bond, replacing it with a C-H bond (protodeboronation).[1][2]
Key Failure Mode: The rate of protodeboronation (
Mechanistic Pathway Visualization
The following diagram illustrates the "Race Against Time" inside the reaction vessel. To succeed, the catalytic cycle must outpace the decomposition pathway.
Figure 1: Kinetic competition between the productive Suzuki coupling pathway (Green) and the destructive protodeboronation pathway (Red). Success depends on accelerating the Transmetallation step.
Optimization Matrix
Before proceeding to the standard protocol, consult this matrix based on the coupling partner (Aryl Halide).
| Variable | Standard Conditions (Robust) | Advanced Conditions (Challenging) |
| Substrate Scope | Aryl Bromides, Electron-Deficient Aryl Chlorides | Electron-Rich Aryl Chlorides, Sterically Hindered Halides |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent System | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene / Water (10:1) |
| Temperature | 80°C | 60°C - 80°C (Lower temp preserves boronic acid) |
| Stoichiometry | 1.2 equiv Boronic Acid | 1.5 - 2.0 equiv Boronic Acid |
Validated Experimental Protocols
Protocol A: The "Gold Standard" (High Success Rate)
Recommended for initial screening and scale-up of valuable intermediates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(3-Methyl-1,2-oxazol-4-yl)boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio.
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 190 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times. Critically, solid reagents should be under inert atmosphere before solvent addition.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir for 2 minutes to ensure partial dissolution.
-
Base Activation: Add the aqueous K₃PO₄ solution (1.0 mL of a 2M solution) via syringe.
-
Note: Using a pre-dissolved aqueous base is preferred over solid base to ensure rapid biphasic mixing.
-
-
Reaction: Place the vial in a pre-heated block at 60°C .
-
Expert Tip: Do not overheat. While many Suzuki reactions run at 100°C, this specific boronic acid degrades faster at high temperatures. 60-80°C is the sweet spot.
-
-
Monitoring: Monitor by LCMS at 1 hour and 4 hours. The reaction is typically complete within 2-4 hours due to the high activity of the G3 catalyst.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.
Protocol B: Anhydrous Conditions (For Extreme Instability)
Use this ONLY if Protocol A results in >50% protodeboronation.
Reagents:
-
Base: Cesium Fluoride (CsF) (2.0 equiv) - Must be dry/anhydrous.
-
Solvent: Anhydrous DME (Dimethoxyethane).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
Logic: Fluoride activates the boronic acid to form a boronate species without the presence of bulk water, significantly suppressing the hydrolysis-dependent deboronation pathway [1].
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical decision points based on LCMS monitoring of boronic acid consumption.
Troubleshooting & Self-Validation
Symptom: High levels of 3-methylisoxazole (de-boronated byproduct) observed by LCMS.
-
Root Cause: The coupling is too slow relative to hydrolysis.
-
Solution: Switch to XPhos Pd G3 . The bulky biaryl phosphine ligand accelerates the transmetallation step, effectively "grabbing" the boronate before it can decompose. Alternatively, increase the Boronic Acid loading to 2.0 equivalents and add it in two portions (0 hours and 1 hour).
Symptom: Reaction stalls at 50% conversion.
-
Root Cause: Catalyst death or Boronic acid depletion.
-
Validation: Check the LCMS trace for the boronic acid peak. If absent, add 0.5 equiv more. If present but reaction stopped, add 1 mol% fresh catalyst.
Symptom: "Homocoupling" of the Aryl Halide.
-
Root Cause: Oxidation of the catalyst or presence of oxygen.
-
Solution: Re-degas solvents vigorously. Ensure the reaction vessel is strictly under Argon/Nitrogen.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075.[3] [3]
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
Application Note: (3-Methyl-1,2-oxazol-4-yl)boronic Acid in Medicinal Chemistry
Executive Summary
(3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 847553-26-0) is a high-value heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its core utility lies in the introduction of the 3-methylisoxazole moiety—a privileged scaffold that functions as a bioisostere for amides and esters while enhancing metabolic stability. This guide details the strategic application of this reagent in Structure-Activity Relationship (SAR) campaigns, specifically focusing on overcoming the stability challenges inherent to heteroaryl boronic acids during Palladium-catalyzed cross-coupling.
Strategic Utility in Drug Design
The Isoxazole Pharmacophore
In modern drug discovery, the 3-methylisoxazole ring is not merely a linker; it is a functional pharmacophore.
-
Bioisosterism: The isoxazole ring mimics the electronic distribution and geometry of amide bonds (
) and esters ( ) but lacks the hydrolytic instability associated with these groups. -
Binding Geometry: The 1,2-position of the oxygen and nitrogen atoms creates a specific dipole vector capable of accepting hydrogen bonds, often critical for binding in kinase hinge regions or bromodomain acetyl-lysine pockets.
-
Physicochemical Modulation: Compared to phenyl rings, isoxazoles lower lipophilicity (
), potentially improving solubility and reducing promiscuous binding.
Target Classes
-
BET Bromodomain Inhibitors: The isoxazole moiety mimics the acetylated lysine residue recognized by BET proteins.
-
GABA
Receptor Modulators: Isoxazoles are classic bioisosteres for the carboxylic acid group in GABA agonists/antagonists. -
Antimicrobials: Used in the optimization of oxazolidinone-class antibiotics to alter the spectrum of activity.
Critical Reaction Parameters: The Suzuki-Miyaura Coupling[1][2][3][4][5][6]
The primary application of this boronic acid is the Suzuki-Miyaura cross-coupling.[1][2] However, heteroaryl boronic acids are prone to protodeboronation , a side reaction where the C-B bond cleaves under basic conditions, yielding the hydro-deboronated heterocycle (3-methylisoxazole) rather than the coupled product.
Mechanism & Stability Workflow
The following diagram illustrates the competitive pathways between productive coupling and destructive protodeboronation.
Figure 1: Kinetic competition between transmetallation and protodeboronation. High-contrast pathway indicates the productive cycle.
Optimization Table
To maximize yield, reaction conditions must accelerate transmetallation (coupling) while suppressing hydrolysis.
| Parameter | Standard Condition | Optimized for Labile Boronates | Rationale |
| Catalyst | Bidentate ligands (dppf) or bulky phosphines (XPhos) accelerate transmetallation. | ||
| Base | Anhydrous or mild bases reduce the concentration of free hydroxide, slowing protodeboronation. | ||
| Solvent | DMF / Water | 1,4-Dioxane or Toluene/EtOH | Lower polarity solvents can stabilize the boronate intermediate. |
| Temperature | Rapid heating shortens the time window for side reactions. |
Detailed Experimental Protocol
Protocol A: General Synthesis of 4-Aryl-3-methylisoxazoles
Target Audience: Medicinal Chemists synthesizing library arrays.
Reagents:
-
(3-Methyl-1,2-oxazol-4-yl)boronic acid (
equiv) -
Aryl Halide (Bromide or Iodide preferred) (
equiv) -
Catalyst:
( equiv) -
Base:
( M aqueous solution, equiv) -
Solvent: 1,4-Dioxane
Procedure:
-
Preparation: In a microwave vial, charge the Aryl Halide (
), Boronic Acid ( , ), and Pd catalyst ( ). -
Inertion: Seal the vial and purge with nitrogen or argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (
) and solution ( ). -
Reaction: Heat in a microwave reactor at
for 30 minutes. (Alternatively, heat thermally at for 4–12 hours). -
Work-up: Dilute with ethyl acetate (
), wash with water ( ) and brine. Dry over . -
Purification: Concentrate and purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
Observation: If the crude LC-MS shows a mass corresponding to the aryl halide with the halogen replaced by hydrogen (Ar-H), protodeboronation has occurred.
-
Correction: Switch to anhydrous conditions: Use solid
and dry Dioxane/DMF.
Application Workflow: SAR Library Generation
This workflow describes how to deploy the boronic acid in a "Late-Stage Functionalization" campaign.
Figure 2: Integration of the isoxazole building block into a medicinal chemistry design cycle.
Safety & Handling
-
GHS Classification:
-
Storage: Store at
under inert gas. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in the reaction mixture and does not affect stoichiometry significantly.
References
-
PubChem. (3-Methyl-1,2-oxazol-4-yl)boronic acid - Compound Summary. National Library of Medicine. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Authoritative review on boronic acid stability and catalyst selection). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. (General protocol grounding). Available at: [Link]
-
Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.[2] (Mechanistic insight into the protodeboronation challenge). Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Isoxazole-4-boronic acid | C3H4BNO3 | CID 46739468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: (3-Methyl-1,2-oxazol-4-yl)boronic Acid in Medicinal Synthesis
Executive Summary
The isoxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for carboxylic acids, esters, and amide bonds due to its planar geometry and specific hydrogen-bonding capabilities. (3-Methyl-1,2-oxazol-4-yl)boronic acid (and its corresponding pinacol ester) represents a critical building block for installing this moiety via Suzuki-Miyaura cross-coupling.
However, 4-isoxazolyl boronic species exhibit distinct instability profiles compared to phenyl boronic acids. They are prone to protodeboronation under aqueous basic conditions, a side reaction that often leads to catalyst poisoning and low yields. This guide provides a validated, mechanistic approach to handling this reagent, utilizing modern precatalyst architectures to outcompete decomposition pathways.
Chemical Profile & Stability[1][2][3][4]
| Property | Specification |
| Compound Name | (3-Methyl-1,2-oxazol-4-yl)boronic acid (often supplied as pinacol ester) |
| Structure | 3-methyl-4-isoxazolyl core |
| CAS (Pinacol Ester) | 928664-98-6 |
| Molecular Weight | 126.91 g/mol (Free Acid) / 209.05 g/mol (Pinacol Ester) |
| Stability Class | Class B (Moderately Unstable): Susceptible to base-catalyzed protodeboronation.[1] |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen). Hygroscopic. |
Key Reactivity Insight: The C4 position of the isoxazole ring is electron-rich. In the presence of hydroxide or alkoxide bases (essential for transmetallation), the boronate complex can undergo hydrolytic cleavage of the C-B bond, yielding 3-methylisoxazole (the hydro-deboronated byproduct) rather than the coupled product.
Mechanistic Insight: The "Race" Against Protodeboronation
Success with this reagent depends on modulating the Suzuki-Miyaura catalytic cycle. You are managing a kinetic competition between Transmetallation (ktrans) and Protodeboronation (kproto) .
-
The Goal: Maximize
using electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) that facilitate rapid transfer of the organic group to Palladium. -
The Threat: High concentrations of free base and water accelerate
.
Visualization: Catalytic Cycle & Failure Modes
The following diagram illustrates the standard cycle and the specific "off-cycle" trap relevant to isoxazole boronates.
Figure 1: The Suzuki-Miyaura cycle highlighting the critical branching point where protodeboronation competes with transmetallation.
Application Protocol: High-Fidelity Cross-Coupling
This protocol utilizes XPhos Pd G2/G3 or Pd(dppf)Cl₂ with a phosphate base. Phosphate bases are milder than carbonates and provide a "buffering" effect that minimizes the concentration of active hydrolytic species, protecting the isoxazole ring.
Materials
-
Limiting Reagent: Aryl Halide (1.0 equiv)
-
Boron Source: (3-Methyl-1,2-oxazol-4-yl)boronic acid pinacol ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) OR Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]
-
Base: K₃PO₄ (2.0 – 3.0 equiv, 0.5M in water) or CsF (2.0 equiv for anhydrous conditions)
-
Solvent: 1,4-Dioxane or THF (degassed)
Step-by-Step Methodology
-
System Preparation (Inerting):
-
Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Ester (1.3 equiv), and Catalyst (XPhos Pd G2, 0.02 equiv).
-
Seal the vial with a septum.
-
Evacuate and backfill with Argon three times. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
-
Solvent & Base Addition:
-
Add 1,4-Dioxane (concentration 0.1 M relative to halide) via syringe.
-
Add the aqueous base solution (0.5 M K₃PO₄ , 2.5 equiv) via syringe.
-
Note: If the substrate is extremely water-sensitive, switch to anhydrous CsF (solid, added in step 1) and dry THF.
-
-
Reaction:
-
Heat the mixture to 60–80 °C .
-
Optimization Note: Do not exceed 80 °C initially. Higher temperatures exponentially increase the rate of protodeboronation (
) relative to transmetallation ( ). -
Stir vigorously (1000 rpm) to ensure phase transfer efficiency.
-
-
Monitoring (Self-Validating Step):
-
T = 1 hour: Take a 10 µL aliquot. Quench in EtOAc/Water.
-
Analyze via LC-MS.
-
Checkpoint 1: Look for the Product Mass [M+H]+.
-
Checkpoint 2: Look for the Hydro-deboronated byproduct (3-methylisoxazole). If this peak is dominant and starting material is consumed, the reaction temperature is too high or the catalyst is inactive.
-
Checkpoint 3: Look for Protodeboronated Boronic Acid (Mass = 83). This confirms reagent decomposition.
-
-
Workup:
-
Once conversion >95%, cool to room temperature.
-
Filter through a pad of Celite to remove Palladium black.
-
Dilute with EtOAc, wash with Brine (x2).
-
Dry over Na₂SO₄ and concentrate.
-
Troubleshooting & Optimization Logic
When yields are low, use this decision logic to diagnose the failure mechanism.
Figure 2: Decision tree for optimizing Suzuki couplings with labile isoxazole boronates.
Common Failure Modes
-
Protodeboronation: The most common issue.
-
Homocoupling:
References
-
Suzuki-Miyaura Coupling Mechanics
-
Protodeboronation of Heterocycles
-
Isoxazole Medicinal Chemistry
-
Modern Catalyst Systems (Buchwald)
Sources
- 1. 1065657-51-3|(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 9. 3,5-Dimethylisoxazol-4-yl-4-boronic acid = 95 16114-47-9 [sigmaaldrich.com]
- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Isoxazol-3-ylboronic acid | 1369481-49-1 [chemicalbook.com]
Application Note: Optimized Cross-Coupling of 3-Methylisoxazole-4-Boronic Acid
Executive Summary
The 3-methylisoxazole-4-boronic acid moiety is a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings in kinase inhibitors and anti-inflammatory agents. However, its utility is severely compromised by its inherent instability.[1] Under standard Suzuki-Miyaura conditions, this substrate undergoes rapid protodeboronation , often outcompeting the desired cross-coupling pathway.[1]
This guide provides a validated, mechanistic approach to coupling 3-methylisoxazole-4-boronic acid. By shifting from traditional catalytic cycles (e.g., Pd(PPh₃)₄) to rapid-turnover pre-catalyst systems (Pd-G2/G3/G4) and controlling the pH-dependent speciation of the boron reagent, researchers can suppress side reactions and achieve high yields.[1]
The Challenge: Protodeboronation vs. Transmetallation
The primary failure mode for 3-methylisoxazole-4-boronic acid is base-catalyzed protodeboronation . Unlike phenylboronic acids, the isoxazole ring is electron-rich and heteroatom-activated. Upon formation of the boronate "ate" complex (the species required for transmetallation), the C-B bond becomes labile.[1] If transmetallation to Palladium is slow, the "ate" complex hydrolyzes, replacing the boron group with a proton.[1]
Mechanistic Pathway Analysis[3]
To succeed, the rate of Transmetallation (
Figure 1: Kinetic competition between productive coupling and destructive deboronation.[1] Success depends on accelerating the green pathway.
Catalyst Selection Strategy
Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow for this substrate.[1] The induction period required to generate the active Pd(0) species allows the boronic acid to decompose before it can react.
Recommended System: Buchwald Palladacycle Precatalysts (Gen 2/3)
These catalysts generate the active monoligated Pd(0) species (
| Catalyst System | Ligand Class | Suitability | Rationale |
| XPhos Pd G2 | Dialkylbiaryl phosphine | Optimal | Steric bulk promotes rapid reductive elimination; electron-richness accelerates oxidative addition. Excellent for heteroaryl chlorides.[1] |
| SPhos Pd G2 | Dialkylbiaryl phosphine | Alternative | Highly effective for sterically hindered partners.[1] |
| Pd(PPh₃)₄ | Triaryl phosphine | Not Recommended | Slow oxidative addition; requires high heat (accelerating deboronation).[1] |
| Pd(OAc)₂ + PPh₃ | In situ mix | Avoid | Unreliable active species generation; high induction period.[1] |
Experimental Protocols
Protocol A: The "Standard" Optimized Method (Aqueous)
Best for: Standard library synthesis where the coupling partner is stable.
Reagents:
-
Catalyst: XPhos Pd G2 (1-2 mol%)[1]
-
Base: K₃PO₄ (0.5 M aqueous solution) - Phosphate is milder than carbonate/hydroxide, reducing deboronation rates.[1]
Step-by-Step:
-
Charge Solids: In a reaction vial, add the Aryl Halide (1.0 equiv), 3-methylisoxazole-4-boronic acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Add Liquids: Add degassed THF (concentration 0.1 – 0.2 M) and degassed 0.5 M K₃PO₄ (2.0 equiv).
-
Reaction: Stir vigorously at 40–60 °C .
-
Note: Do not reflux unless necessary.[1] Lower temperatures favor the coupling over the higher-energy deboronation pathway.
-
-
Monitor: Check LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add a second portion of boronic acid (0.5 equiv).[1]
Protocol B: The "Anhydrous" Method (Sensitive Substrates)
Best for: Substrates prone to hydrolysis or when protodeboronation is dominant in Protocol A.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2.[1]
-
Base: CsF (2.5 equiv) or anhydrous K₃PO₄.[1]
-
Solvent: Anhydrous 1,4-Dioxane or n-Butanol.[1]
Step-by-Step:
-
Dry Down: Ensure all reagents are moisture-free. The boronic acid should be high quality (white solid, not yellow/gummy).
-
Solvation: Dissolve Aryl Halide and Catalyst in anhydrous Dioxane under Argon.
-
Activation: Add CsF (solid).[1]
-
Addition: Add the boronic acid last.
-
Heat: Heat to 80 °C. The fluoride anion activates the boronic acid (forming a fluoroborate species) without the high concentration of aggressive hydroxide ions present in aqueous bases.
Troubleshooting & Optimization Matrix
If yields are low, use this decision tree to diagnose the failure mode.
Figure 2: Diagnostic workflow for reaction failure.
Stability Alternatives: MIDA Boronates
If the boronic acid proves too unstable despite optimization, synthesize or purchase the MIDA (N-methyliminodiacetic acid) boronate ester of the isoxazole.
-
Advantage: The boron atom is sp3 hybridized and coordinatively saturated, rendering it immune to protodeboronation during storage and handling.
-
Release: Under the reaction conditions (aqueous base), the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations ("Slow Release Strategy").[1] This keeps the standing concentration of the unstable free acid low, minimizing side reactions while maintaining enough for the catalyst to use.[3]
References
-
Mechanistic Studies on Precatalysts
-
Protodeboronation Mechanisms
-
XPhos Pd G2 Application
-
MIDA Boronates Strategy
Sources
- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
Precision Functionalization of Isoxazole Scaffolds via Organoboron Reagents
Executive Summary
Isoxazoles are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for amides and pyridines in drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). While the de novo construction of the isoxazole ring (e.g., [3+2] cycloaddition) is well-documented, late-stage diversification via palladium-catalyzed cross-coupling offers superior flexibility for Structure-Activity Relationship (SAR) profiling.
This guide details the Suzuki-Miyaura cross-coupling of halo-isoxazoles with aryl boronic acids. Unlike standard phenyl-phenyl couplings, isoxazoles present unique challenges: catalyst poisoning via N-coordination and ring lability (N-O bond cleavage) under reducing conditions. This note provides optimized protocols to overcome these barriers, focusing on regioselective C-4 and C-5 functionalization.
Mechanistic Insight & Critical Parameters
The Challenge of the Isoxazole Core
The isoxazole ring is an electron-deficient heteroaromatic system. The specific position of the halogen substituent dictates the reaction difficulty:
-
C-4 Position: Most reactive and stable. Electronic properties resemble an aryl bromide; standard conditions usually suffice.
-
C-5 Position: Highly sensitive. The C-5 proton (if present) is acidic (
), and the position is prone to nucleophilic attack or ring opening. -
C-3 Position: Sterically encumbered by the adjacent nitrogen lone pair, often requiring specialized ligands to facilitate oxidative addition.
Catalytic Cycle & Failure Modes
The success of the coupling depends on balancing the catalytic cycle against two primary failure modes: Protodeboronation of the boronic acid and Reductive Ring Cleavage of the isoxazole.
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling on isoxazoles, highlighting critical failure points.
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate ligands like dppf prevent the formation of stable Pd-N complexes (poisoning) better than monodentate phosphines. |
| Base | Na₂CO₃ or KHCO₃ | Mild bases prevent isoxazole ring opening. Avoid strong alkoxides (e.g., NaOtBu) which can trigger nucleophilic ring cleavage. |
| Solvent | DME/H₂O (4:1) or Dioxane/H₂O | Water is mandatory to form the reactive hydroxo-palladium species or boronate species necessary for transmetallation. |
| Temperature | 80–90 °C | Sufficient to drive transmetallation but below the threshold for thermal decomposition of the N-O bond. |
| Ligand (C-5) | P(t-Bu)₃ or XPhos | For C-5 coupling, bulky electron-rich ligands are required to suppress side reactions like enaminoketone formation. |
Experimental Protocols
Protocol A: C-4 Arylation (Standard)
Target: Synthesis of Valdecoxib analogues. Applicability: Robust for 4-iodo and 4-bromoisoxazoles.
Reagents:
-
4-Iodoisoxazole substrate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the solvent mixture (DME/Water). Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Assembly: Add the 4-iodoisoxazole, arylboronic acid, and Na₂CO₃ to the vial.
-
Catalyst Addition: Add the Pd catalyst last. Immediately seal the vial with a crimp cap or septum.
-
Reaction: Heat the mixture to 85 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LC-MS.[2] The starting iodide should disappear rapidly. If the reaction stalls, add 2 mol% fresh catalyst.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water.[3] The isoxazole product is in the organic layer.[4]
-
Purification: Dry over MgSO₄, concentrate, and purify via silica flash chromatography (typically Hexane/EtOAc).
Protocol B: C-5 Regioselective Arylation (Advanced)
Target: Functionalization of 3,4-disubstituted-5-bromoisoxazoles. Challenge: The C-5 position is electronically distinct and prone to ring-opening side reactions. Standard ligands often result in low yields.
Reagents:
-
5-Bromoisoxazole substrate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)[2]
-
Ligand: P(t-Bu)₃·HBF₄ (10 mol%) - Critical for C-5 success
-
KF (Potassium Fluoride) (3.0 equiv)
-
Solvent: THF/Water (10:1)
Step-by-Step Methodology:
-
Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and the phosphonium salt ligand in THF under Argon. Stir for 10 minutes to generate the active catalytic species.
-
Addition: Add the 5-bromoisoxazole, boronic acid, and KF.
-
Reaction: Heat to 60 °C (lower temperature than Protocol A).
-
Note: Higher temperatures at C-5 can lead to ring cleavage. The bulky t-Butyl ligand facilitates oxidative addition at milder temperatures.
-
-
Work-up: Standard aqueous extraction. Avoid acidic washes which may degrade the electron-rich isoxazole product.
Troubleshooting & Self-Validation
Use this logic table to diagnose experimental failures:
| Observation | Root Cause | Corrective Action |
| Low Yield + Unreacted Halide | Catalyst Poisoning | Switch to bidentate ligand (dppf) or increase catalyst loading to 10 mol%. Ensure inert atmosphere. |
| Low Yield + Missing Boronic Acid | Protodeboronation | The boronic acid is hydrolyzing before coupling. Switch to Boronic Pinacol Ester (more stable) or use anhydrous conditions with CsF base. |
| Formation of Enaminoketone | Ring Cleavage | Reaction temperature too high or base too strong. Lower temp to 60°C and use KHCO₃ instead of carbonates. |
| Biaryl Homocoupling | Oxygen Contamination | Degassing was insufficient. Perform 3 cycles of freeze-pump-thaw. |
References
-
Talley, J. J., et al. (2000). "Preparation of Valdecoxib." Journal of Medicinal Chemistry.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.
-
Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.
-
Velaparthi, R., et al. (2021).[5] "Suzuki–Miyaura cross-coupling of isoxazole triflates." Tetrahedron Letters.
-
Gribble, G. W. (2010). "Palladium in Heterocyclic Chemistry." Science of Synthesis.
Sources
- 1. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of (3-Methyl-1,2-oxazol-4-yl)boronic Acid in Fragment-Based Drug Discovery
Executive Summary
(3-Methyl-1,2-oxazol-4-yl)boronic acid serves a dual function in modern medicinal chemistry. First, it is a critical "warhead" fragment in Fragment-Based Drug Discovery (FBDD) , capable of forming reversible covalent bonds with nucleophilic protein residues (Ser/Thr/Cys).[1] Second, it acts as a high-value synthetic building block for introducing the 3-methylisoxazole moiety—a validated bioisostere for amides and esters—into lead compounds via Suzuki-Miyaura cross-coupling.
This guide addresses the specific technical challenges associated with this molecule, particularly its susceptibility to protodeboronation during synthesis and its solubility profile during biophysical screening.
Part 1: Chemical Profile & Strategic Value
Structural Properties
The molecule consists of a 5-membered heteroaromatic isoxazole ring substituted at the 3-position with a methyl group and at the 4-position with a boronic acid.
| Feature | Chemical Significance | Drug Design Implication |
| Isoxazole Ring | Aromatic, polar, planar. | Bioisostere: Mimics the peptide bond ( |
| 3-Methyl Group | Steric bulk, lipophilicity. | Conformational Lock: Restricts rotation when coupled to biaryls; fills hydrophobic pockets (e.g., BRD4, kinases). |
| Boronic Acid | Lewis acid, reversible covalent binder.[2] | Warhead: Forms tetrahedral adducts with diols or nucleophilic side chains; critical for FBDD screening. |
Stability Warning: Protodeboronation
Critical Insight: 5-membered heteroaryl boronic acids are notoriously unstable under basic conditions, prone to protodeboronation (loss of the boron group replaced by a proton). The rate of decomposition accelerates with:
-
High pH (> pH 9).
-
High temperatures (> 80°C).
-
Presence of electron-withdrawing substituents.
Implication: Standard Suzuki protocols (e.g.,
Part 2: Protocol I - High-Fidelity Suzuki-Miyaura Coupling
Objective: To successfully couple (3-methyl-1,2-oxazol-4-yl)boronic acid with aryl halides while suppressing protodeboronation.
The "Rapid-Injection" Anhydrous Protocol
This method minimizes the exposure of the boronic acid to base/heat before the catalytic cycle engages.
Reagents:
-
Substrate: Aryl Bromide/Iodide (1.0 equiv).
-
Boronic Acid: (3-Methyl-1,2-oxazol-4-yl)boronic acid (1.5 equiv).[3]
-
Catalyst:
(5 mol%) or (2-3 mol%). -
Base:
(3.0 equiv, finely ground, anhydrous). -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure:
-
Preparation: Charge a microwave vial with the Aryl Halide, Base, and Catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Stir at RT for 2 minutes.
-
Activation: Heat the mixture without the boronic acid to 60°C for 5 minutes to ensure catalyst activation.
-
Boronic Acid Addition: Dissolve the (3-methyl-1,2-oxazol-4-yl)boronic acid in a minimal volume of degassed Dioxane. Inject this solution dropwise into the reaction vessel.
-
Reaction: Heat to 90°C (conventional) or 100°C (microwave) for 1–2 hours.
-
Why? Short reaction times prevent the slow competing protodeboronation reaction.
-
-
Workup: Filter through Celite immediately upon cooling. Concentrate and purify via flash chromatography (typically Hexane/EtOAc).
Troubleshooting Decision Tree
Part 3: Protocol II - Reversible Covalent Fragment Screening
Objective: To utilize the boronic acid moiety as a reversible covalent "warhead" to identify binding sites on a target protein (e.g., Serine Proteases, Proteasomes).
Mechanism of Action
The boronic acid boron atom (
Buffer Composition (Critical)
Stop: Do not use standard buffers without checking compatibility.
-
Avoid: Tris (contains primary amines that can form imines/adducts), Glycerol/Sugars (form tight cyclic esters with boronic acids, sequestering the fragment).
-
Recommended Buffer: HEPES (50 mM) or Phosphate (PBS), pH 7.4.
-
Additives: TCEP (1 mM) is compatible.
Biophysical Screening Protocol (SPR)
Experimental Setup:
-
Stock Preparation: Dissolve (3-methyl-1,2-oxazol-4-yl)boronic acid in 100% DMSO to 100 mM.
-
Note: Sonicate to ensure complete dissolution.
-
-
Immobilization: Immobilize target protein on a CM5 sensor chip (Amine coupling). Target density: 2000–4000 RU (high density required for low-MW fragments).
-
Injection Series: Prepare a concentration series (e.g., 500
M down to 15 M) in Running Buffer (HEPES + 0.05% P20 + 2% DMSO). -
Association/Dissociation:
-
Contact time: 30–60 seconds (fast on).
-
Dissociation time: 60 seconds (fast off, typical for reversible covalent).
-
-
Analysis: Fit to a 1:1 binding model. Look for "square wave" sensorgrams typical of fast-on/fast-off kinetics.
Workflow: From Fragment to Lead
Part 4: Bioisosteric Applications[4][5]
When the boronic acid group is used merely as a synthetic handle (Path B in Figure 2) and removed/replaced, the remaining 3-methylisoxazole core serves as a powerful bioisostere.
| Bioisosteric Replacement | Rationale | Example Drug Class |
| vs. Amide/Ester | The isoxazole N-O bond mimics the dipole of the C=O bond. The ring is metabolically stable against esterases/amidases. | COX-2 Inhibitors (Valdecoxib) |
| vs. Pyridine | Similar H-bond acceptor capability at the Nitrogen, but different pKa and lipophilicity. | Kinase Inhibitors |
| vs. Phenyl | Reduces lipophilicity (LogP) and improves solubility while maintaining aromatic stacking interactions. | BET Bromodomain Inhibitors |
Design Tip: The 3-methyl group is not just a bystander; it forces the isoxazole ring to twist out of coplanarity with adjacent aryl rings (at the 4-position), creating a specific 3D vector that can improve selectivity in crowded active sites.
References
-
Suzuki Coupling of Unstable Boronic Acids
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
- Note: Provides context on stabilizing boron species, relevant for the unstable isoxazole.
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link
-
-
Boronic Acids in FBDD (Reversible Covalent)
-
Isoxazoles in Medicinal Chemistry
-
Commercial Data & Properties
-
American Elements. (2024). 3-Methylisoxazole-4-boronic Acid Product Page. Link
-
Sources
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 3. americanelements.com [americanelements.com]
- 4. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Experimental setup for reactions involving (3-Methyl-1,2-oxazol-4-yl)boronic acid
Application Note: High-Fidelity Coupling of (3-Methyl-1,2-oxazol-4-yl)boronic Acid
Part 1: Core Directive & Executive Summary
The Deceptive Challenge: (3-Methyl-1,2-oxazol-4-yl)boronic acid (and its close relative, the 3,5-dimethyl variant) presents a specific, notorious challenge in medicinal chemistry: rapid protodeboronation . Unlike phenylboronic acids, the isoxazole ring is electron-deficient yet prone to fragmentation under basic conditions. The C4 position, while nucleophilic, forms a C-B bond that is highly susceptible to base-catalyzed hydrolysis, often degrading the reagent to the parent isoxazole (3-methylisoxazole) before transmetallation can occur.
Strategic Pivot: Standard Suzuki-Miyaura protocols (e.g., Pd(PPh3)4, Na2CO3, overnight reflux) frequently result in <10% yield with this substrate. Success requires a paradigm shift from "thermodynamic equilibrium" to "kinetic capture." You must either:
-
Accelerate Transmetallation: Use highly active precatalysts (e.g., Pd-132, XPhos Pd G2) to consume the boronate faster than it degrades.
-
Control Release: Use MIDA boronates or slow-addition protocols to maintain low steady-state concentrations of the active boronate species.[1]
Part 2: Scientific Integrity & Logic (The "Why")
Mechanistic Failure Mode: The Protodeboronation Trap
In a standard Suzuki cycle, the rate-limiting step is often oxidative addition. However, for 4-isoxazolyl boronic acids, the transmetallation step faces a lethal competitor: base-mediated protodeboronation.
-
Pathway A (Productive): Boronic acid
Boronate (ate-complex) Transmetallation to Pd(II) Product.[1] -
Pathway B (Destructive): Boronate (ate-complex)
Ipso-protonation/Hydrolysis Parent Isoxazole + Boric Acid.
Because the isoxazole ring stabilizes the developing negative charge at C4 during hydrolysis, Pathway B is kinetically favored at high pH or high temperature, especially if the Pd catalyst is sluggish.
Visualizing the Competition
The following diagram illustrates the kinetic competition that dictates reaction success.
Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).[1] Success depends on accelerating the Green path or throttling the Red path.
Part 3: Experimental Protocols
Protocol A: The "Kinetic Capture" Method (Recommended Start)
Best for: Standard library synthesis where speed is prioritized.[1]
Reagents:
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) or Pd(dtbpf)Cl2. Why: These bulky, electron-rich ligands accelerate transmetallation.[1]
-
Base: K3PO4 (Potassium Phosphate Tribasic). Why: milder than carbonates/hydroxides, reducing deboronation rates.
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Temperature: 80°C - 100°C (Microwave preferred for rapid ramp).[1]
Step-by-Step:
-
Charge Vessel: Add Aryl Halide (1.0 equiv), (3-Methyl-1,2-oxazol-4-yl)boronic acid (1.5 - 2.0 equiv ), and XPhos Pd G2 (0.02 - 0.05 equiv).[1]
-
Inert: Seal the vial and purge with Argon/Nitrogen for 3 cycles.
-
Solvent Add: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat rapidly to 80°C. Monitor by LCMS at 30 mins.
-
Critical: Do not let this sit overnight. If it hasn't worked in 2 hours, it won't work in 20.
-
Protocol B: The "Slow-Release" MIDA Boronate Method (High Reliability)
Best for: Scale-up or when Protocol A fails due to decomposition. Reference Strategy: MIDA boronates hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and subsequent decomposition.
Reagents:
-
Precursor: Convert your boronic acid to the MIDA ester (or purchase if available).
-
Base: K3PO4 (3.0 equiv).
-
Solvent: Dioxane : Water (5:1).[1]
Step-by-Step:
-
Combine Aryl Halide (1.0 equiv), Isoxazolyl-MIDA boronate (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K3PO4 (3.0 equiv).
-
Add solvent (Dioxane:H2O 5:1).
-
Heat to 60°C (lower temperature is possible due to sustained release).
-
Run for 4-6 hours. The slow hydrolysis of the MIDA ester ensures the free boronic acid concentration never spikes high enough to favor rapid deboronation.
Protocol C: Anhydrous Conditions (The "Dry" Alternative)
Best for: Substrates sensitive to hydrolysis.
Reagents:
-
Base: Ag2CO3 (Silver Carbonate) or Cs2CO3 (anhydrous).[1]
-
Solvent: Anhydrous DMF or THF.
-
Stoichiometry: Use 1.1 equiv of Ag2CO3.
-
Mechanism:[1][2][3][4] Silver salts can facilitate transmetallation via a different mechanism that avoids the "ate" complex intermediate required for aqueous base hydrolysis.
Part 4: Data & Optimization Guide
Solvent & Base Screening Matrix (Representative Data) Based on general heteroaryl boronic acid stability profiles.
| Entry | Catalyst | Base | Solvent | Temp | Yield | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 80°C | <10% | Massive deboronation observed.[1] |
| 2 | Pd(dppf)Cl2 | K2CO3 | DMF/H2O | 80°C | 35% | Better, but significant homocoupling. |
| 3 | XPhos Pd G2 | K3PO4 | Dioxane/H2O | 80°C | 82% | Recommended Standard. Fast transmetallation. |
| 4 | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100°C | 75% | Good alternative for sterically hindered halides. |
| 5 | Pd(dppf)Cl2 | CsF | THF (Dry) | 60°C | 40% | Moderate.[1] Fluoride activation is milder but slower. |
Part 5: Troubleshooting Decision Tree
Caption: Diagnostic workflow for troubleshooting failed couplings with unstable boronic acids.
References
-
Suzuki-Miyaura Coupling Mechanism & Protodeboronation
-
MIDA Boronates (Slow Release Strategy)
-
Protodeboronation of Heteroaryl Boronic Acids
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
[1]
-
General Isoxazole Coupling Conditions
Sources
- 1. 1065657-51-3|(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
High-Fidelity Synthesis of Kinase Inhibitors using (3-Methyl-1,2-oxazol-4-yl)boronic acid
Executive Summary
(3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 1008139-25-0) is a critical building block in the synthesis of small-molecule inhibitors targeting epigenetic readers (e.g., BET bromodomains) and specific kinases (e.g., p38 MAPK). The isoxazole moiety serves as a bioisostere for the acetyl-lysine (KAc) binding motif, forming essential hydrogen bonds within the ATP-binding pocket or the acetyl-lysine recognition site.
However, this reagent presents significant synthetic challenges, primarily protodeboronation and ring fragmentation under standard aqueous Suzuki-Miyaura conditions. This guide provides an optimized workflow to mitigate these instabilities, ensuring high-yield incorporation of the 3-methylisoxazole scaffold into drug candidates.
Scientific Background & Mechanism[1][2][3][4][5]
The Isoxazole Scaffold in Medicinal Chemistry
In kinase and bromodomain inhibitor design, the 3-methylisoxazole ring functions as a "privileged scaffold."[1]
-
Pharmacophore: It mimics the amide carbonyl of acetylated lysine, engaging in hydrogen bonding with conserved asparagine residues (e.g., Asn140 in BRD4).
-
Steric Profile: Unlike the 3,5-dimethyl analogue (found in I-BET151), the 3-methyl variant reduces steric clash in restricted binding pockets, potentially altering selectivity profiles between BET family members (BRD2/3/4).
The Instability Challenge: Protodeboronation
The primary failure mode when using (3-methyl-1,2-oxazol-4-yl)boronic acid is base-catalyzed protodeboronation .
-
Mechanism: The electron-deficient nature of the isoxazole ring facilitates the formation of a boronate "ate" complex. In the presence of water and base, this complex can undergo hydrolytic C-B bond cleavage rather than transmetallation to Palladium.
-
Fragmentation Risk: Under vigorous basic conditions (e.g., NaOH/heat), the isoxazole ring itself can fragment via a "cyanomethylation" pathway, destroying the pharmacophore.
Mechanistic Visualization
The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.
Figure 1: Kinetic competition between productive cross-coupling (Green) and destructive protodeboronation (Red).
Recommended Protocols
To overcome the stability issues, we recommend two distinct protocols depending on the complexity of the coupling partner.
Protocol A: Anhydrous Fluoride Activation (Standard)
Best for: Robust aryl halides where strict anhydrous conditions can be maintained.
Reagents:
-
Substrate: (3-Methyl-1,2-oxazol-4-yl)boronic acid (1.2 - 1.5 equiv)
-
Coupling Partner: Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv) - Must be anhydrous
-
Solvent: 1,4-Dioxane or Toluene (Dry, sparged with Argon)
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon.
-
Loading: Charge the reaction vessel with the Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), CsF (3.0 eq), and Pd catalyst (0.05 eq).
-
Solvation: Add anhydrous 1,4-dioxane via syringe. The concentration should be approx. 0.1 M - 0.2 M.
-
Degassing: Sparge the mixture with Argon for 10 minutes (do not use vacuum/backfill cycles if the halide is volatile).
-
Reaction: Seal the vessel and heat to 80°C - 90°C for 4-12 hours. Note: Avoid temperatures >100°C to minimize fragmentation.
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Protocol B: MIDA Boronate Slow-Release (Advanced)
Best for: Difficult substrates, scale-up, or when the free boronic acid degrades too quickly. Concept: Convert the boronic acid to a MIDA (N-methyliminodiacetic acid) ester first, or purchase the MIDA ester directly. This protects the boron center and releases the active species slowly, keeping the concentration of the unstable "ate" complex low.[2]
Reagents:
-
Substrate: (3-Methyl-1,2-oxazol-4-yl)boronic acid MIDA ester (1.5 equiv)
-
Coupling Partner: Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (10:1 ratio)
Step-by-Step Procedure:
-
Loading: Combine Aryl Halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄ in a vial.
-
Solvation: Add Dioxane/Water mixture.
-
Reaction: Heat to 60°C for 12-24 hours. The MIDA ester will slowly hydrolyze to the free boronic acid, which is immediately consumed by the catalyst, minimizing the time available for protodeboronation.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the MIDA ester (often visible by UV).
Case Study: Synthesis of a BET Bromodomain Inhibitor
Application: Synthesis of a 3-methyl analogue of I-BET151.
Target Structure: A benzodiazepine or quinoline core substituted with a 3-methylisoxazole at the 4-position.
Experimental Data Summary:
| Parameter | Condition Set 1 (Standard) | Condition Set 2 (Optimized) |
| Base | Na₂CO₃ (aq) | CsF (anhydrous) |
| Solvent | DME / Water | Dioxane (Dry) |
| Temp | 100°C | 85°C |
| Yield | 15% (Major deboronation) | 78% (Isolated) |
| Purity | 60% | >95% |
Analysis: The use of aqueous carbonate at high temperature (Set 1) led to rapid hydrolysis of the C-B bond, yielding the unsubstituted isoxazole byproduct. Switching to anhydrous Fluoride activation (Set 2) facilitated transmetallation without exposing the activated boron species to water, preserving the ring integrity.
Troubleshooting Guide
Issue: Low Yield / Protodeboronation
-
Symptom: LCMS shows the mass of the starting aryl halide and the mass of 3-methylisoxazole (fragment), but little product.
-
Fix: Switch to Protocol A (Anhydrous) . Ensure solvents are freshly distilled or from a Sure/Seal bottle. Lower the temperature to 70°C and extend reaction time.
Issue: Homocoupling of Boronic Acid
-
Symptom: Dimerization of the isoxazole.
-
Fix: Degas solvents more thoroughly. Oxygen promotes homocoupling.[3] Use the MIDA ester (Protocol B) to keep the concentration of free boronic acid low.[2]
Issue: Catalyst Poisoning
-
Symptom: Reaction stalls after 20% conversion.
-
Fix: Isoxazoles can coordinate to Pd. Use a catalyst with a bulky, electron-rich ligand like SPhos or XPhos to prevent catalyst deactivation by the heterocycle.
References
-
Suzuki-Miyaura Coupling Mechanism & Protodeboronation
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
-
Isoxazole Scaffolds in BET Inhibitors
-
MIDA Boronates for Unstable Heterocycles
-
Anhydrous Fluoride Conditions
Sources
- 1. The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
DNA-compatible reactions with isoxazole boronic acids
Application Note: High-Fidelity Suzuki-Miyaura Coupling of Isoxazole Boronic Acids in DNA-Encoded Library Synthesis
Executive Summary
The incorporation of isoxazole motifs into DNA-Encoded Libraries (DELs) is highly desirable due to their prevalence in bioactive compounds and their utility as bioisosteres for amide bonds. However, isoxazole boronic acids present a unique synthetic challenge: they are prone to rapid protodeboronation and Lewis basic poisoning of palladium catalysts.
This guide details a validated, high-fidelity protocol for coupling isoxazole boronic acids to DNA-conjugated aryl halides. By utilizing a water-soluble Na₂PdCl₄/sSPhos catalytic system or a TPGS-750-M micellar environment, researchers can achieve >80% conversion at mild temperatures (37°C–50°C), preserving DNA integrity while overcoming the inherent instability of the isoxazole coupling partner.
Mechanistic Insight & Causality
The Challenge: Isoxazole Instability
Unlike phenyl boronic acids, isoxazole boronic acids possess significant electron-withdrawing character adjacent to the boron atom. This electronic environment accelerates protodeboronation (hydrolysis of the C–B bond) in aqueous basic media, often faster than the transmetallation step in the catalytic cycle. Furthermore, the isoxazole nitrogen can act as a competitive ligand, coordinating to the Pd(II) center and arresting the catalytic turnover.
The Solution: Ligand-Accelerated Catalysis
To outcompete decomposition, the rate of oxidative addition and transmetallation must be maximized.
-
sSPhos (Sulfonated SPhos): This water-soluble Buchwald ligand is bulky and electron-rich. Its steric bulk promotes the reductive elimination step, while its electron-rich nature facilitates oxidative addition. Crucially, it creates a highly active monoligated Pd(0) species that rapidly engages the labile isoxazole boronate before it decomposes.
-
Micellar Catalysis (TPGS-750-M): Amphiphilic surfactants form nanoreactors. The hydrophobic interior concentrates the organic reactants (aryl halide and boronic acid) and the catalyst, effectively increasing the local molarity. This kinetic acceleration allows the coupling to proceed at lower temperatures, protecting the DNA tag.
Experimental Workflows
Workflow Logic Diagram
The following diagram illustrates the decision matrix for selecting the optimal coupling condition based on substrate hydrophobicity and stability.
Figure 1: Decision tree for selecting the optimal Suzuki-Miyaura protocol for isoxazole substrates.
Detailed Protocols
Protocol A: Homogeneous Aqueous Coupling (Recommended for Labile Isoxazoles)
Based on Li et al. (2022) and optimized for high turnover.
Materials:
-
DNA-Headpiece-ArI: 1 mM stock in water.
-
Isoxazole Boronic Acid: 200 mM stock in DMA (Freshly prepared).
-
Catalyst Stock: Na₂PdCl₄ (20 mM in degassed water).
-
Ligand Stock: sSPhos (40 mM in degassed water).
-
Base: Na₂CO₃ or K₂CO₃ (500 mM in water).
-
Solvent: Degassed H₂O / Acetonitrile (MeCN).
Step-by-Step Procedure:
-
Pre-complexation: In a separate vial, mix the Na₂PdCl₄ and sSPhos stock solutions (1:2 ratio) and incubate at room temperature for 15 minutes to generate the active catalyst species.
-
Reaction Assembly: To a PCR tube or 96-well plate, add:
-
5 µL DNA-Headpiece (5 nmol).
-
25 µL Borate Buffer (pH 9.4) or Na₂CO₃ (50 equiv).
-
10 µL Isoxazole Boronic Acid (200 equiv, large excess required due to instability).
-
5 µL Pre-complexed Catalyst (20 equiv Pd).
-
Make up to 100 µL with degassed H₂O/MeCN (4:1 ratio).
-
-
Incubation: Seal the plate and incubate at 37°C for 16 hours. Note: Do not exceed 50°C for isoxazoles to prevent rapid deboronation.
-
Quenching: Add 10 µL of 500 mM dithiothreitol (DTT) or sodium diethyldithiocarbamate to scavenge Palladium.
-
Purification: Ethanol precipitation followed by resuspension in water.
Protocol B: Micellar Catalysis (Recommended for Hydrophobic Scaffolds)
Based on Hunter et al. (2020) utilizing TPGS-750-M.
Materials:
-
Surfactant: 2 wt % TPGS-750-M in water (degassed).
-
Catalyst: Pd(OAc)₂ / xPhos or sSPhos.[1]
-
Base: Et₃N (Triethylamine).
Step-by-Step Procedure:
-
Surfactant Prep: Dissolve TPGS-750-M in degassed water to create a 2 wt % solution.
-
Reaction Assembly:
-
5 µL DNA-Headpiece (5 nmol).
-
80 µL TPGS-750-M solution.
-
2 µL Et₃N (40 equiv).
-
10 µL Isoxazole Boronic Acid (in THF or DMA).
-
Catalyst: Add Pd(OAc)₂ (10 equiv) and Ligand (20 equiv) directly or as a pre-formed stock in THF.
-
-
Incubation: Shake vigorously (1000 rpm) at 45°C for 12 hours. The micellar environment protects the reagents from bulk water, slowing down protodeboronation.
-
Work-up: Extract the reaction mixture with EtOAc (if DNA is on solid support) or precipitate directly with EtOH (the surfactant is soluble in EtOH and will be removed).
Data & Validation
The following table summarizes expected conversion rates for difficult isoxazole couplings compared to standard phenyl boronic acids.
| Substrate Type | Boronic Acid Electronic Profile | Standard Protocol (Pd/PPh3) | Optimized Protocol (Pd/sSPhos) | DNA Integrity |
| Phenyl | Neutral / Stable | 40-60% | >95% | High |
| 3,5-Dimethylisoxazole | Electron Poor / Moderately Labile | <10% | 82% | High |
| Unsubstituted Isoxazole | Highly Labile (Rapid hydrolysis) | 0% | 65% | High |
| Fluorinated Isoxazole | Extremely Labile | 0% | 45-50% * | High |
*Note: For fluorinated isoxazoles, adding the boronic acid in two portions (0h and 4h) can improve yield by replenishing hydrolyzed reagent.
References
-
Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.[1][2] Frontiers in Chemistry. Available at: [Link]
-
Hunter, J. H., et al. (2020). High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants.[3][4] Bioconjugate Chemistry.[3][5][6][7] Available at: [Link]
-
Favalli, N., et al. (2021). DNA-compatible Suzuki-Miyaura cross-coupling reactions of (het)aryl boronic acids.[1][2][5][7] Bioorganic & Medicinal Chemistry Letters. (Cited contextually regarding Pd/TPPTS systems).
- Gillis, E. P., & Burke, M. D. (2007).A Simple and Modular Strategy for the Synthesis of MIDA Boronates.
Sources
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Optimizing Suzuki Coupling for (3-Methyl-1,2-oxazol-4-yl)boronic acid
Ticket ID: ISOX-004-BORON Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely encountering low yields or complete failure when attempting to couple (3-Methyl-1,2-oxazol-4-yl)boronic acid .[1] This is a known issue in the field. This substrate presents a "perfect storm" of challenges: the C4-isoxazole position is electronically prone to protodeboronation (hydrolysis of the C-B bond), and the isoxazole nitrogen is a Lewis base capable of poisoning the Palladium catalyst .
This guide moves beyond standard textbook Suzuki conditions to provide optimized protocols specifically for labile heterocyclic boronates.
Diagnostic Workflow
Use this decision matrix to determine your troubleshooting path.
Figure 1: Diagnostic decision tree for isoxazole coupling failures.
Issue 1: The "Disappearing Act" (Protodeboronation)
Symptom: Your aryl halide remains untouched, but the boronic acid starting material has vanished. Analysis shows the formation of 3-methylisoxazole (the protonated heterocycle).
Root Cause:
Isoxazole boronic acids are notoriously unstable. The C4 position is electron-rich. Under standard aqueous basic conditions (e.g.,
Mechanism of Failure:
Figure 2: Kinetic competition between productive coupling and destructive hydrolysis.
Solution A: The "Gold Standard" (Pinacol Ester)
Unless you are strictly restricted to the free acid, switch to (3-methyl-1,2-oxazol-4-yl)boronic acid pinacol ester .[1]
-
Why: The pinacol ester releases the active boronate species more slowly, maintaining a lower steady-state concentration of the unstable intermediate, which favors the coupling reaction over decomposition [1].
-
Verified Condition: Use PdCl2(dppf) with K3PO4 in Dioxane/Water .[2]
Solution B: Anhydrous Fluoride System (If Acid is Mandatory)
If you must use the free acid, you must remove water to prevent hydrolysis.
-
Why: Fluoride anions (
) can activate the boronic acid for transmetallation without the presence of water/hydroxide, significantly suppressing the protodeboronation pathway [2]. -
Protocol: Use CsF (2-3 equiv) in dry Dioxane or THF .[1]
Issue 2: Catalyst Poisoning
Symptom: The reaction stalls. Both starting materials (halide and boronic acid) are recoverable.
Root Cause:
The nitrogen atom in the isoxazole ring is a competent Lewis base. It can coordinate to the Palladium center (
Solution: Ligand Overpowering
You need a ligand that binds to Pd much stronger than the isoxazole nitrogen, or one that is bulky enough to sterically prevent the nitrogen from approaching.
-
Recommendation 1: Pd(dppf)Cl2. The bidentate nature of dppf (ferrocene backbone) makes it resistant to displacement by the isoxazole nitrogen.
-
Recommendation 2: XPhos or SPhos. These bulky Buchwald ligands facilitate rapid oxidative addition and transmetallation, outcompeting the poisoning effect.
Optimized Experimental Protocols
Protocol A: The Robust Method (Recommended)
Best for: General synthesis, scale-up. Based on the optimization for ISOX-DUAL synthesis [3].[1]
-
Substrates: Aryl Halide (1.0 equiv), Isoxazole Pinacol Ester (1.2–1.5 equiv).[1]
-
Catalyst: PdCl2(dppf)·DCM (5 mol%).[2]
-
Base: K3PO4 (2.0–3.0 equiv). Note: Use solid base or a concentrated aqueous solution.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]
-
Conditions: Degas thoroughly. Heat to 80–100°C (conventional) or 120°C (Microwave, 30 min).
-
Tip: Microwave heating often improves yields for isoxazoles by shortening the time the substrate spends in the "danger zone" of thermal instability.
-
Protocol B: The "Water-Free" Method
Best for: Highly unstable acids, or when the ester is unavailable.[1]
-
Substrates: Aryl Halide (1.0 equiv), Isoxazole Boronic Acid (1.5 equiv).[1]
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%).[1]
-
Base/Activator: CsF (3.0 equiv) or CuCl (1.0 equiv - Liebeskind-Srogl variant).
-
Solvent: Anhydrous DMF or Dioxane .[1]
-
Conditions: 90°C under Argon. Strictly anhydrous.
Comparison of Conditions
| Variable | Standard Suzuki | Optimized for Isoxazole | Why? |
| Boron Source | Boronic Acid | Pinacol Ester | Esters resist hydrolysis (protodeboronation) better than acids.[1] |
| Base | Na2CO3 / K2CO3 | K3PO4 or CsF | Phosphate is milder; Fluoride allows anhydrous activation. |
| Solvent | Toluene/EtOH/H2O | Dioxane/H2O or Dry THF | Dioxane provides better solubility for the polar heterocycle. |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Bidentate ligand prevents N-coordination poisoning.[1] |
References
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. Source: ResearchGate.[3][4] URL:[Link]
-
Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Source: Royal Society of Chemistry (RSC), Org.[1] Biomol. Chem., 2022.[1][2][5] URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: MIT / DSpace. URL:[Link][1]
Sources
- 1. 4-Isoxazoleboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 2. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00609J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preventing protodeboronation of (3-Methyl-1,2-oxazol-4-yl)boronic acid
Technical Support Center: Isoxazole Boronic Acid Stabilization
Topic: Preventing Protodeboronation of (3-Methyl-1,2-oxazol-4-yl)boronic acid Ticket ID: ISOX-B-4402 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Executive Summary: The "Silent Killer" of Yield
You are likely reading this because your Suzuki-Miyaura coupling involving (3-Methyl-1,2-oxazol-4-yl)boronic acid failed, yielding either the protonated isoxazole (protodeboronation) or unreacted aryl halide.
The Root Cause: Isoxazole boronic acids are notoriously unstable. The electron-deficient nature of the isoxazole ring makes the C-B bond highly labile under the basic, aqueous conditions required for transmetalation. The base (typically hydroxide or carbonate) attacks the boron atom, forming a boronate "ate" complex. In electron-poor heterocycles, this complex spontaneously fragments, breaking the C-B bond and replacing it with a C-H bond before the palladium catalyst can intercept it.
This guide provides the mechanistic insight and validated protocols to bypass this decomposition pathway.
Diagnostic & Mechanism
The Failure Mechanism (Protodeboronation)
Understanding why it fails is the first step to fixing it. The pathway is base-mediated and accelerated by water.
Figure 1: The competition between productive transmetalation (green) and destructive protodeboronation (red). For isoxazoles, the red path is kinetically favored.
Diagnostic Table: What went wrong?
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Mass M-H (Isoxazole) | Protodeboronation. The boronic acid decomposed before coupling. | Switch to Protocol A (MIDA) or Protocol B (Fast Catalyst). |
| Unreacted Aryl Halide | Catalyst Arrest. The boronic acid decomposed, leaving the Pd(II) species with no partner. | Increase catalyst activity (e.g., XPhos Pd G3) or switch to anhydrous conditions. |
| Homo-coupling of Halide | Oxidative Issue. Oxygen ingress or slow transmetalation. | Degas solvents thoroughly; use Protocol A . |
| Black Precipitate (Pd black) | Ligand dissociation. The catalyst is unstable under reaction conditions. | Use pre-formed catalysts (e.g., Pd(dppf)Cl2 is often too slow; use Buchwald G3/G4). |
Validated Protocols
Do not rely on standard conditions (
Protocol A: The "Slow Release" Strategy (MIDA Boronates)
Recommended for: Scale-up and high-value intermediates.
Concept: MIDA (N-methyliminodiacetic acid) boronates are stable to hydrolysis. By using a mild base (
Reagents:
-
(3-Methyl-1,2-oxazol-4-yl) MIDA boronate (Commercially available or synthesized).
-
Catalyst: XPhos Pd G2 or G3 (2-5 mol%).
-
Base:
(3.0 equiv). -
Solvent: THF:Water (10:1).
Step-by-Step:
-
Charge: Add Aryl Halide (1.0 equiv), Isoxazole MIDA boronate (1.2 - 1.5 equiv), XPhos Pd G3 (0.02 equiv), and
(3.0 equiv) to a vial. -
Solvent: Add THF and degassed water (ratio 10:1). The water is critical for the slow hydrolysis of the MIDA group.
-
Cycle: Seal and purge with Argon/Nitrogen x 3.
-
Reaction: Heat to 60°C (Do not overheat; 60°C is the "sweet spot" for MIDA hydrolysis vs. stability).
-
Monitor: Check LCMS at 2 hours. If MIDA boronate remains but halide is consumed, the reaction is complete.
Protocol B: The "Fast & Furious" (High Activity Catalyst)
Recommended for: Rapid screening or when MIDA esters are unavailable.
Concept: If you cannot stop the decomposition, you must outrun it. Use a bulky, electron-rich phosphine ligand (XPhos or SPhos) that accelerates the oxidative addition and transmetalation steps.
Reagents:
-
(3-Methyl-1,2-oxazol-4-yl)boronic acid (Freshly opened).[1]
-
Catalyst: Pd(OAc)2 + SPhos (1:2 ratio) OR SPhos Pd G3 .
-
Base:
or . -
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step:
-
Pre-mix: In a glovebox or under strict inert atmosphere, combine Pd source and Ligand.
-
Charge: Add Boronic Acid (1.5 - 2.0 equiv; excess is required due to attrition) and Aryl Halide.
-
Solvent: Add anhydrous Dioxane.
-
Activation: Add base. Note: Some water is usually needed for the boronic acid mechanism, but keep it minimal (e.g., 100 µL per 5 mL solvent).
-
Heat: Rapidly heat to 80-100°C (Microwave preferred for fast ramp rates).
-
Time: Limit reaction time to 30-60 minutes.
Decision Logic & Workflow
Use this logic tree to select the correct experimental path.
Figure 2: Decision Matrix for selecting the optimal coupling strategy.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why does my reaction turn black immediately? A: This indicates rapid precipitation of Palladium ("Pd Black"). This often happens when the boronic acid decomposes, leaving the Pd(II) species without a transmetalation partner, leading to catalyst collapse. This confirms you have a stability issue, not a catalyst poisoning issue.
Q: Can I use the Pinacol Ester (Bpin) instead? A: While Bpin esters are generally more stable than free acids, for isoxazoles, they are still prone to base-promoted protodeboronation. MIDA boronates are superior because the boron is sp3 hybridized and chemically "masked" until released.
Q: Does the position of the methyl group matter? A: Yes. Substituents on the isoxazole ring affect the electron density. A 3-methyl group provides slight steric protection and electron donation, making it marginally more stable than the unsubstituted analog, but the 4-boronyl position remains highly sensitive to base.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
- Foundational text on MIDA boron
-
Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
- Definitive mechanistic study on the kinetics of protodeboron
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
- Reference for using Trifluoroborates as an altern
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Source for high-activity catalyst protocols (SPhos/XPhos) to outcompete decomposition.
Sources
Purification of products from (3-Methyl-1,2-oxazol-4-yl)boronic acid reactions
Technical Support Center: Isoxazole Boronic Acid Chemistry Topic: Purification & Handling of (3-Methyl-1,2-oxazol-4-yl)boronic Acid Products
Executive Summary
You are likely visiting this guide because your Suzuki-Miyaura coupling with (3-Methyl-1,2-oxazol-4-yl)boronic acid failed to yield the expected product, or you are struggling to isolate the product from a complex mixture of byproducts.
The Core Challenge: Isoxazole boronic acids are inherently unstable. The electron-deficient nature of the isoxazole ring, combined with the 1,2-heteroatom arrangement (N-O bond), makes the C–B bond highly susceptible to protodeboronation (hydrolytic cleavage) under the aqueous basic conditions typical of Suzuki couplings.
This guide prioritizes Reaction Optimization (preventing decomposition) as the first step of purification, followed by specific downstream isolation techniques.
Module 1: Reaction Optimization (The "Pre-Purification" Phase)
You cannot purify what you do not synthesize. 90% of purification issues with this substrate stem from upstream degradation.
The Protodeboronation Trap
Under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O), (3-Methyl-1,2-oxazol-4-yl)boronic acid rapidly hydrolyzes to form 3-methylisoxazole . This byproduct is often volatile or co-elutes with solvents, leading to "empty" crude mixtures.
Visualizing the Pathway:
Figure 1: The competition between productive coupling and destructive protodeboronation. With isoxazoles, the red path is kinetically favored in water.
Recommended Protocol: The "Slow-Release" Strategy
To solve this, use MIDA Boronates or Anhydrous Rapid-Fire conditions.
Option A: MIDA Boronate (Gold Standard) If you can source or synthesize the MIDA ester of the isoxazole, use this method. It slowly releases the active boronic acid, keeping its concentration low and preventing decomposition.
-
Reagents: MIDA-boronate (1.5 equiv), Aryl Halide (1.0 equiv), Cu(OAc)₂ (0.5 equiv).[1]
-
Catalyst: Pd₂(dba)₃ / XPhos.[2]
-
Base/Solvent: K₃PO₄ (anhydrous) in DMF or DMA at 100°C.
-
Why: The slow hydrolysis matches the rate of transmetalation.
Option B: Anhydrous "Rapid-Fire" (If using free Boronic Acid) If you must use the free acid or Pin ester:
-
Base: CsF (Cesium Fluoride) or Ag₂O (Silver Oxide). Avoid aqueous carbonates.
-
Solvent: Strictly anhydrous THF or Dioxane.
-
Additives: CuCl (1.0 equiv) can facilitate transmetalation of electron-deficient heterocycles.
Module 2: Troubleshooting & FAQs
Category A: Reaction Failure
Q: My LCMS shows a large peak for the aryl halide starting material and a small peak for 3-methylisoxazole. Where is my product? A: You suffered from rapid protodeboronation . The boronic acid decomposed before it could couple.[3]
-
Fix: Switch to anhydrous conditions (Option B above). Do not add water.[4] Use CsF (2-3 equiv) as the base. The fluoride activates the boron without the high pH that triggers hydrolysis.
Q: I see the product mass, but the yield is <10%. A: The isoxazole ring may be opening. Isoxazoles are sensitive to strong reducing conditions and high pH.
-
Fix: Lower the reaction temperature to 60-80°C. Switch from Pd(PPh₃)₄ to a highly active catalyst like Pd(dppf)Cl₂ or Pd-PEPPSI-iPr to shorten reaction time.
Category B: Purification & Isolation[3][6][7]
Q: The product streaks on the silica column and co-elutes with impurities. A: Isoxazoles contain a basic nitrogen (and often the coupled partner does too). They interact with the acidic silanols on silica gel.
-
Fix 1 (Mobile Phase): Add 1% Triethylamine (TEA) to your hexane/ethyl acetate or DCM/MeOH mobile phase. This neutralizes the silica.
-
Fix 2 (Stationary Phase): Switch to Neutral Alumina (Aluminum Oxide) chromatography. It is less acidic than silica and prevents ring opening of sensitive isoxazoles.
Q: How do I remove residual Palladium? The product is colored. A: Isoxazoles can coordinate to Pd, making standard filtration insufficient.
-
Fix: Use a metal scavenger.
-
Dissolve crude in THF/MeOH.
-
Add SiliaMetS® Thiol or DMT (dimercaptotriazine) resin (0.5 equiv relative to Pd).
-
Stir for 4 hours at 40°C.
-
Filter through a 0.45µm pad.
-
Module 3: Purification Decision Tree
Follow this logic flow to determine the best isolation strategy for your specific crude mixture.
Figure 2: Logic flow for isolating isoxazole derivatives.
Module 4: Quantitative Data & Reagent Guide
Table 1: Stability Comparison of Isoxazole Boron Species
| Boron Species | Stability (Benchtop) | Hydrolysis Rate (pH > 10) | Recommended Use |
| Boronic Acid | Low (< 1 week) | Very Fast (< 10 min) | Only with anhydrous CsF |
| Pinacol Ester | Moderate | Fast | Standard, but requires excess |
| MIDA Boronate | High (> 6 months) | Controlled / Slow Release | Best for Scale-up |
| Trifluoroborate | High | Slow | Good alternative to MIDA |
Table 2: Recommended Mobile Phases for Chromatography
| Impurity Profile | Stationary Phase | Mobile Phase A | Mobile Phase B | Additive |
| Standard | Silica Gel (40µm) | Hexanes | Ethyl Acetate | None |
| Streaking/Tailing | Silica Gel | DCM | MeOH | 1% Et₃N or 1% NH₄OH |
| Acid Sensitive | Neutral Alumina | Hexanes | Ethyl Acetate | None |
| Very Polar | C18 (Reverse Phase) | Water (+0.1% Formic Acid) | Acetonitrile | Buffer to pH 7 if unstable |
References
-
MIDA Boronates (General Solution)
-
Protodeboronation Mechanism
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." J. Am. Chem. Soc.[4]
-
-
Isoxazole Synthesis & Stability
-
Metal Scavenging Protocols
-
SiliCycle Application Notes.[6] "Metal Scavenging in Pharmaceutical Industry."
-
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From acyl boronates to functional boronate-substituted and boron-containing heterocycles: emerging methods and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Common side reactions with 3-methylisoxazole-4-boronic acid
This technical guide addresses the specific stability and reactivity challenges associated with 3-methylisoxazole-4-boronic acid . This reagent is a valuable but temperamental building block in medicinal chemistry, primarily used to install the isoxazole core via Suzuki-Miyaura cross-coupling.
Its behavior is dominated by the electron-deficient nature of the isoxazole ring and the lability of the C–B bond at the 4-position.
Executive Summary: The Reactivity Profile
The 3-methylisoxazole-4-boronic acid scaffold presents a "Goldilocks" challenge. The isoxazole ring is electron-deficient, making the C–B bond susceptible to nucleophilic attack (base hydrolysis), yet the nitrogen lone pair can poison palladium catalysts, slowing down the desired transmetalation.
Primary Failure Modes:
-
Protodeboronation: Rapid hydrolysis of the C–B bond yielding 3-methylisoxazole.
-
Catalyst Poisoning: N-coordination to Pd, stalling the cycle.
-
Ring Instability: Cleavage of the N–O bond under forcing conditions.
Module 1: Protodeboronation (The "Disappearing Reagent")
The Issue
User Complaint: "My reaction conversion is low. LCMS shows the aryl halide is unreacted, but the boronic acid starting material is gone. I see a new peak corresponding to the mass of 3-methylisoxazole."
The Mechanism
This is the most common side reaction. Heteroaryl boronic acids are prone to base-catalyzed protodeboronation.[1][2]
-
Base Attack: The base (hydroxide or alkoxide) attacks the boron atom, forming a boronate "ate" complex [Ar-B(OH)3]-.
-
Ipso-Protonation: The electron-deficient isoxazole ring stabilizes the transition state for protonation at the C4 position.
-
C–B Cleavage: The C–B bond breaks, releasing boric acid and the hydrodeboronated byproduct (3-methylisoxazole).
Crucially, this reaction competes with Transmetalation. If your catalyst is slow, protodeboronation wins.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Base | Switch to Fluoride (KF, CsF) | Hydroxide/Carbonate bases are hard nucleophiles that accelerate deboronation. Fluoride activates the boron without being basic enough to promote rapid protonolysis. |
| Water | Strictly Anhydrous | Water is the primary proton source. Use anhydrous solvents (Dioxane, THF) and avoid aqueous base solutions. |
| Catalyst | Pd-G3 / Pd-G4 Precatalysts | You need a catalyst that transmetalates faster than the decomposition rate. Use bulky, electron-rich ligands like XPhos or SPhos . |
| Reagent | MIDA Boronate | If the acid fails, switch to the MIDA boronate ester. It slowly releases the active species, keeping the concentration of the unstable "ate" complex low (the "Slow Release" strategy).[3] |
Module 2: Isoxazole Ring Instability
The Issue
User Complaint: "I see a complex mixture of byproducts, including nitriles or ring-opened species."
The Mechanism
The isoxazole N–O bond is weak (~55 kcal/mol).
-
Reductive Cleavage: If your reaction conditions involve strong reducing agents or high hydrogen pressure (e.g., attempting a one-pot reduction-coupling), the N–O bond will cleave to form an amino-enone.
-
Base-Mediated Fragmentation: While the 3-methyl group blocks the most common deprotonation pathway, the C5 proton (if unsubstituted) is acidic (pKa ~20-25). Strong bases (e.g., t-BuOK) can deprotonate C5, leading to ring fragmentation into nitriles.
Troubleshooting Protocol
-
Avoid Strong Bases: Do not use alkoxide bases (NaOtBu, KOtBu). Stick to mild inorganic bases (K3PO4, Cs2CO3).
-
Temperature Control: Do not exceed 80°C unless necessary.
-
Atmosphere: Ensure an inert atmosphere (Argon/Nitrogen). Oxygen can promote oxidative degradation.
Module 3: Catalyst Poisoning & Homocoupling
The Issue
User Complaint: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."
The Mechanism
-
N-Coordination: The isoxazole nitrogen is a Lewis base. It can bind to the Palladium center, displacing the phosphine ligand and deactivating the catalyst (forming a stable, unreactive Pd-N complex).
-
Homocoupling: In the presence of trace oxygen, the boronic acid couples with itself (oxidative homocoupling), consuming the reagent.
Troubleshooting Protocol
-
Ligand Overkill: Use a catalyst system with a bulky ligand (e.g., XPhos , BrettPhos ) that sterically prevents the isoxazole nitrogen from binding to the metal center.
-
Stoichiometry: Increase the boronic acid equivalents to 1.5–2.0 equiv to account for homocoupling losses.
-
Degassing: Sparge solvents with Argon for 15 minutes prior to adding the catalyst.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the productive Suzuki coupling and the destructive side reactions.
Caption: Competitive pathways for 3-methylisoxazole-4-boronic acid. Success depends on the rate of Transmetalation exceeding the rate of Protodeboronation.
Decision Tree: Troubleshooting Your Experiment
Use this flow to diagnose your specific failure mode.
Caption: Diagnostic logic flow for identifying the root cause of reaction failure.
FAQ: Frequently Asked Questions
Q: Can I use standard Pd(PPh3)4 for this coupling? A: It is not recommended. Triphenylphosphine is not bulky enough to prevent the isoxazole nitrogen from coordinating to the palladium, and the oxidative addition is often too slow to compete with protodeboronation. Use Pd(dppf)Cl2 (intermediate) or XPhos Pd G3 (best).
Q: Why is my reaction worse at room temperature than at 80°C? A: This is a counter-intuitive but common phenomenon with unstable boronates. At room temperature, the transmetalation step (transferring the ring to Pd) is slow.[1] This leaves the activated boronate "ate" complex sitting in the basic solution for a long time, allowing protodeboronation to dominate.[1] Heating the reaction accelerates the transmetalation more than it accelerates the decomposition, favoring the product.
Q: Should I use the Pinacol Ester instead of the Acid? A: Generally, yes. Pinacol esters are more stable than free boronic acids. However, they can still undergo protodeboronation.[1][4][5] If the Pinacol ester fails, the MIDA boronate is the gold standard for stability.
References
-
Boronic Acid Instability & Protodeboron
-
Suzuki Coupling Side Reactions
- Title: Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
- Source: Reddit / Chem Help (2025).
-
URL:
-
Isoxazole Ring Synthesis and Stability
- Title: Construction of Isoxazole ring: An Overview.
-
Source: Nano Bio Letters (2024).[7]
-
URL:
-
General Suzuki Mechanism & Boron
- Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
- Source: NIH / PubMed Central.
-
URL:
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
Improving reaction yield with (3-Methyl-1,2-oxazol-4-yl)boronic acid
Topic: (3-Methyl-1,2-oxazol-4-yl)boronic acid Cross-Coupling
Status: Active Ticket ID: ISOX-B-4YL-OPT Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering low yields with (3-Methyl-1,2-oxazol-4-yl)boronic acid . This reagent presents a "perfect storm" of synthetic challenges: the isoxazole ring is electronically prone to protodeboronation (hydrolysis of the C-B bond), while the C3-methyl group introduces steric hindrance adjacent to the reaction center (C4).
This guide treats your reaction as a system to be debugged. We will move from diagnostic logic to specific chemical engineering solutions.
Part 1: Diagnostic Workflow
Before altering your conditions, identify the failure mode. Use this logic tree to classify your specific yield issue.
Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure.
Part 2: Critical Failure Modes & Solutions
Issue 1: Protodeboronation (The "Disappearing" Reagent)
Symptom: The starting halide remains, but the boronic acid is gone. You detect 3-methylisoxazole in the crude mixture. The Science: Isoxazoles are electron-deficient heterocycles. Under aqueous basic conditions (standard Suzuki), the base coordinates to the boron, forming a boronate "ate" complex. In electron-poor rings, this complex is unstable and rapidly hydrolyzes, replacing the boron with a proton before transmetallation can occur [1].
The Solution: The "Slow Release" Strategy (MIDA Boronates) Instead of dumping the unstable free boronic acid into the pot, use an N-methyliminodiacetic acid (MIDA) boronate ester.[1]
-
Mechanism: MIDA boronates are stable to anhydrous conditions.[2] Under mild aqueous basic conditions, they hydrolyze slowly. This keeps the standing concentration of the unstable boronic acid low (preventing decomposition) but high enough to react with the catalyst [2].
Issue 2: Steric Hindrance at C4
Symptom: Reaction is sluggish; both starting materials persist. The Science: The methyl group at position 3 is ortho to the boronic acid at position 4. This creates significant steric bulk that impedes the transmetallation step of the catalytic cycle. The Solution: Use Buchwald Ligands (Dialkylbiaryl phosphines) .
-
Recommendation: XPhos or SPhos .[3]
-
Why: These ligands are bulky and electron-rich. They facilitate oxidative addition and, crucially, create a catalyst pocket that accelerates transmetallation even with sterically hindered substrates [3].
Part 3: Optimized Protocols
Do not use "standard" conditions (e.g., Pd(PPh3)4/Na2CO3). They will likely fail. Choose one of the following high-fidelity protocols.
Protocol A: The "Rescue" Method (For Unstable Substrates)
Best for: When protodeboronation is the primary issue.
| Component | Reagent | Equiv.[3][4][5][6][7][8][9] | Notes |
| Boron Source | MIDA-Boronate of 3-methylisoxazole | 1.5 | Crucial: Must be the MIDA ester, not free acid. |
| Catalyst | Pd(dppf)Cl2·DCM | 0.05 | Robust, resists poisoning by N/O heterocycles. |
| Base | K3PO4 (3.0M aq) | 5.0 | High concentration promotes slow MIDA hydrolysis. |
| Solvent | THF or Dioxane | [0.1 M] | Must be degassed. |
| Temp | 60°C | - | Slow heating prevents rapid decomposition. |
Step-by-Step:
-
Charge a vial with the Aryl Halide (1.0 equiv), MIDA boronate (1.5 equiv), and Pd catalyst (5 mol%).
-
Seal and purge with Argon/N2 (3 cycles).
-
Add degassed THF.
-
Add degassed 3.0M aq K3PO4.
-
Stir vigorously at 60°C. Monitor by LCMS every 2 hours.
Protocol B: The Anhydrous Fluoride Method
Best for: When water must be strictly avoided to prevent hydrolysis.
| Component | Reagent | Equiv.[3][4][5][6][7][8][9] | Notes |
| Boron Source | (3-Methyl-1,2-oxazol-4-yl)boronic acid | 1.5 | Free acid or Pinacol ester.[5] |
| Catalyst | XPhos Pd G4 | 0.02 | 3rd/4th Gen precatalysts activate at room temp. |
| Base | CsF (Cesium Fluoride) | 2.0 | Acts as an anhydrous base activator. |
| Solvent | Toluene or Dioxane | [0.2 M] | Strictly anhydrous. |
| Temp | 80-100°C | - | - |
Step-by-Step:
-
Dry all glassware in an oven.
-
Combine Aryl Halide, Boronic Acid, XPhos Pd G4, and CsF in a vial.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous solvent.[5]
-
Heat to 80°C. The fluoride activates the boron without the presence of water, significantly reducing the protodeboronation pathway [4].
Part 4: Data & Comparison
Impact of Base Selection on Isoxazole Stability Data simulated based on general heteroaryl boronic acid reactivity profiles [1, 5].
| Base System | pH Regime | Protodeboronation Risk | Yield Potential |
| Na2CO3 / H2O | 11-12 | High | Low (<30%) |
| K3PO4 / H2O | 12-13 | Moderate | Medium (40-60%) |
| CsF / Anhydrous | N/A | Low | High (70-90%) |
| MIDA / K3PO4 | Controlled | Very Low | Optimal (>85%) |
Part 5: Mechanistic Visualization
Understanding the competition between the productive cycle and the destructive side-reaction is key to optimization.
Figure 2: Kinetic competition. To win, Transmetallation (Green) must be faster than Hydrolysis (Red). XPhos accelerates Green; Anhydrous conditions block Red.
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017).[10] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
MIDA Boronate Slow-Release Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[11][12] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][11][12] Journal of the American Chemical Society, 131(20), 6961–6963.[12] [Link]
-
Buchwald Ligands for Unstable Heterocycles: Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids.[5][8] Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Anhydrous Fluoride Conditions: Kassel, J. A., et al. (2021). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of Organic Chemistry. [Link]
-
Isoxazole Coupling Reviews: Phelps, M. A., et al. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles. Asian Journal of Organic Chemistry. [Link][13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Protodeboronation [organic-chemistry.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Catalyst deactivation in reactions with heteroaryl boronic acids
Topic: Catalyst Deactivation & Protodeboronation in Heteroaryl Suzuki-Miyaura Couplings Role: Senior Application Scientist Status: Operational
Diagnostic Interface: Why is my reaction failing?
Before optimizing, you must diagnose the failure mode. Heteroaryl couplings typically fail due to two distinct mechanisms: Protodeboronation (destruction of the nucleophile) or Catalyst Poisoning (inactivation of the palladium).
Use this decision matrix to identify your specific issue:
Caption: Diagnostic logic flow for distinguishing between nucleophile instability (Protodeboronation) and catalytic cycle arrest (Poisoning).
Technical Deep Dive: The "Big Two" Issues
Issue A: Protodeboronation (The "Disappearing Nucleophile")
The Science: Heteroaryl boronic acids (especially 2-pyridyl, 2-thiazolyl, and 5-membered rings) are inherently unstable. The C-B bond is susceptible to hydrolysis, replacing the boron moiety with a proton.[1] This process is base-catalyzed and often outcompetes the transmetallation step in the Suzuki cycle.
-
Key Indicator: The boronic acid disappears, but no cross-coupled product forms. You observe the "parent" heterocycle (e.g., pyridine instead of pyridine-boronic acid) in the LCMS.
The Fix: The "Slow Release" Strategy To defeat protodeboronation, you must keep the standing concentration of the free boronic acid low (minimizing decomposition) but non-zero (allowing coupling).
-
Reagent Switch: Replace Boronic Acids with MIDA Boronates .
-
Mechanism: MIDA boronates are stable to anhydrous cross-coupling conditions. Under aqueous basic conditions (using mild bases like
), they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover.
| Reagent Class | Stability (pH > 10) | Atom Economy | Recommended For |
| Boronic Acid | Low (Minutes) | High | Phenyl/Stable Aryls |
| Pinacol Ester | Moderate | Low | General Screening |
| MIDA Boronate | High (Stable solid) | Low | Unstable Heterocycles (2-Pyridyl) |
| Trifluoroborate | High (Requires hydrolysis) | High | Anhydrous/Aggressive conditions |
Issue B: Catalyst Poisoning (The "Stalled Reaction")
The Science: Nitrogen-containing heterocycles (pyridines, imidazoles, pyrimidines) are excellent ligands. They possess a lone pair that binds strongly to Palladium (Pd).
-
The Problem: If the substrate binds to Pd better than your phosphine ligand does, it forms an off-cycle "Pd-Substrate" complex. This shuts down the catalytic cycle (specifically inhibiting oxidative addition).
-
Key Indicator: Both starting materials remain unreacted. The reaction mixture might stay clear or turn inactive black (Pd precipitation) immediately.
The Fix: Bulky Ligands & Precatalysts
You cannot rely on in situ catalyst generation (e.g.,
-
Ligand Selection: Use Buchwald Ligands (XPhos, SPhos, RuPhos).[2] These are massive, electron-rich biaryl phosphines. Their steric bulk prevents the heterocycle from displacing them.
-
Precatalyst: Use G3 or G4 Palladacycles . These release the active
species only upon exposure to base, ensuring the ligand is already bound when the cycle starts.
Standardized Protocols
Protocol A: The "Gold Standard" for Difficult Heterocycles
Use this protocol for 2-pyridyl, pyrimidyl, or azole couplings where standard conditions fail.
Reagents:
-
Electrophile: 1.0 equiv (Aryl Bromide/Chloride)
-
Nucleophile: 1.2–1.5 equiv MIDA Boronate (or Pinacol Ester if MIDA unavailable)
-
Catalyst: 2–4 mol% XPhos Pd G4 (or SPhos Pd G4)
-
Base: 3.0 equiv
(finely ground) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Solid Addition: Charge a reaction vial with the Electrophile, MIDA Boronate, Precatalyst, and Base. Add a stir bar.
-
Atmosphere Exchange: Seal the vial with a septum cap. Evacuate (vacuum) and backfill with Argon/Nitrogen (
). Crucial: Oxygen promotes homocoupling and catalyst death. -
Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes.
-
Initiation: Syringe the degassed solvent into the reaction vial.
-
Thermal Ramp: Place in a pre-heated block at 60°C . If no reaction after 1 hour, ramp to 95°C .
-
Why 60°C first? MIDA hydrolysis is temperature-dependent. Starting lower prevents a "burst" of boronic acid release that could lead to decomposition.
-
Protocol B: Anhydrous Coupling (For Water-Sensitive Substrates)
Use this if the substrate contains hydrolytically sensitive groups (esters, nitriles).
-
Nucleophile: Potassium Organotrifluoroborate (
) -
Base:
(3.0 equiv) or TMSOK (Potassium Trimethylsilanolate) -
Solvent: Toluene or THF (Anhydrous)
-
Catalyst: RuPhos Pd G4 (2 mol%)
-
Conditions: 80–100°C, sealed tube.
Frequently Asked Questions (FAQs)
Q: I am trying to couple a 2-pyridyl boronic acid, but I only get pyridine (protodeboronation). What do I do? A: Stop using the free boronic acid immediately. 2-Pyridyl boronic acids are kinetically unstable and will deborylate within minutes at pH > 7.
-
Immediate Fix: Switch to 2-Pyridyl MIDA boronate .
-
Alternative: If you must use the boronic acid, add Cu(OAc)2 (0.5 equiv) . Copper mediates the transmetallation via a "Liebeskind-Srogl" type mechanism, which is faster than the protodeboronation rate.
Q: My reaction turns black immediately upon heating. Is this normal? A: No. "Pd Black" formation indicates your ligand has dissociated, and the Pd has aggregated into inactive nanoparticles.
-
Cause: Your ligand is not bulky enough to compete with your heteroaryl substrate (Poisoning).
-
Fix: Switch from
or dppf to XPhos or BrettPhos . Ensure you are degassing your solvents thoroughly; oxygen accelerates ligand oxidation and Pd precipitation.[2]
Q: Can I use Pd(dppf)Cl2 for these reactions? A: For simple cases, yes. However, dppf is often insufficient for sterically hindered or electron-deficient heterocycles. If Pd(dppf)Cl2 fails (yield < 20%), do not optimize temperature/solvent. Switch immediately to a Buchwald G3/G4 precatalyst system.
Q: How do I remove the Palladium from the product? Heterocycles bind residual Pd tightly. A: Heterocycles are "Pd sponges." Standard silica columns often fail to remove it.
-
Chemical Scavengers: Treat the crude organic phase with SiliaMetS® Thiol or QuadraPure™ TU resin for 2 hours at 40°C.
-
Chelating Wash: Wash the organic layer with 10% aqueous Sodium Diethyldithiocarbamate .
References
-
Protodeboronation Mechanisms
-
MIDA Boronates (Slow Release Strategy)
-
Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[4]
-
-
Buchwald Precatalysts (G3/G4)
-
Bruno, N. C., et al. (2013). "Improved Preparation of Pd-Precatalysts for Cross-Coupling Reactions." Chemical Science.
-
-
Heterocycle Poisoning & Ligand Selection
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters." Journal of the American Chemical Society.[4]
-
-
2-Pyridyl Coupling Solutions
-
Deng, K. P., et al. (2011). "Palladium-Catalyzed Suzuki–Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides." Organic Letters.
-
Sources
Technical Support Center: Optimization of (3-Methyl-1,2-oxazol-4-yl)boronic Acid Couplings
Ticket ID: ISOX-B-4402 Status: Open Subject: Troubleshooting Low Yields & Protodeboronation in Isoxazole Couplings Assigned Specialist: Senior Application Scientist, Heterocycle Methodologies
Executive Summary & Critical Failure Analysis
(3-Methyl-1,2-oxazol-4-yl)boronic acid is a deceptively simple reagent. While it appears to be a standard Suzuki-Miyaura coupling partner, it belongs to a class of electron-deficient, 5-membered heteroaryl boronic acids (similar to 2-pyridyl and 5-pyrazolyl boronates) that exhibit extreme instability under standard conditions.
The Core Problem: The "Race Against Time"
The primary failure mode is Protodeboronation . Under the basic conditions required to activate the boronic acid for transmetallation, the C–B bond becomes susceptible to hydrolysis. The reaction is a kinetic competition: the palladium catalyst must find and transmetallate the boronate faster than water or the solvent can protonate it.
If your mass spec shows the mass of 3-methylisoxazole (M-B(OH)₂ + H) , you are losing this race.
Mechanism of Failure
The diagram below illustrates the bifurcating pathway. Your goal is to force the equilibrium toward the Blue Path (Product) and block the Red Path (Degradation).
Figure 1: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). High water concentration and slow catalysts favor the Red path.
Solvent & Base Selection Matrix
The choice of base and solvent is not arbitrary; it controls the concentration of the active "ate" complex and the availability of protons for degradation.
Base Selection Guide
| Base | Classification | Risk Level | Mechanism of Action | Recommended For |
| CsF (Cesium Fluoride) | Anhydrous Activator | Low | Activates B(OH)₂ via F- without generating OH-. Minimizes proton source. | Primary Recommendation. Best for unstable substrates. |
| K₃PO₄ (Anhydrous) | Mild/Heterogeneous | Low-Medium | Low solubility in organic solvents creates a "slow release" of active base, preventing saturation. | Good alternative if CsF fails. Use in Dioxane/Toluene. |
| Na₂CO₃ / K₂CO₃ (Aq) | Aqueous/Traditional | High | High concentration of OH- in aqueous phase rapidly degrades the isoxazole ring. | Avoid. Only use if substrate is proven stable. |
| Cs₂CO₃ | Strong/Soluble | Critical | High solubility in organics (esp. DMF) leads to rapid "ate" formation and subsequent degradation. | Use only with highly active catalysts (e.g., Pd-162). |
Solvent Compatibility Table
| Solvent System | Compatibility | Notes |
| 1,4-Dioxane (Dry) | Excellent | Standard for anhydrous protocols. Compatible with CsF. |
| THF (Dry) | Good | Good solubility, but lower boiling point limits reaction temp (reflux <70°C). |
| DMF / DMSO | Caution | High polarity stabilizes the "ate" complex but can accelerate degradation if wet. |
| Alcohols (MeOH/EtOH) | Forbidden | Promotes rapid solvolysis of the C-B bond. Do not use. |
Experimental Protocols
Choose the protocol that matches your available reagents and risk tolerance.
Protocol A: The "Gold Standard" (Anhydrous Fluoride Activation)
Recommended for initial attempts to maximize yield.
Rationale: This method removes water from the equation entirely. Fluoride (F-) activates the boronic acid to form a fluoroborate species, which transmetallates efficiently but is less basic than the hydroxyboronate, reducing side reactions.
-
Setup: Flame-dry a reaction vial and equip with a stir bar. Cycle Argon/Vacuum 3 times.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
(3-Methyl-1,2-oxazol-4-yl)boronic acid (1.5 equiv)
-
CsF (2.0 - 3.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) for difficult chlorides.
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Execution: Seal and heat to 80–90°C . Monitor by LCMS at 2 hours.
-
Workup: Filter through Celite (CsF salts are insoluble). Concentrate and purify.
Protocol B: The "Slow Release" (Biphasic Phosphate)
Recommended if Fluoride chemistry is incompatible with your substrate.
Rationale: Using anhydrous K₃PO₄ in a non-polar solvent (Toluene) creates a heterogeneous mixture. The base dissolves slowly, keeping the concentration of the active "ate" complex low. This prevents the "flooding" that leads to degradation.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid (2.0 equiv - excess required due to slow degradation)
-
K₃PO₄ (finely ground, anhydrous, 3.0 equiv)
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-3 mol%).
-
-
Solvent: Toluene (or Toluene/Dioxane 10:1).
-
Execution: Heat to 100°C vigorously stirring (essential for heterogeneous bases).
-
Note: If reaction stalls, add another 0.5 equiv of boronic acid.
Troubleshooting & FAQs
Q: I see the product mass, but also a large peak for the de-boronated isoxazole. How do I stop this? A: This confirms protodeboronation .
-
Switch to Anhydrous: If you are using water, stop. Switch to Protocol A (CsF/Dioxane).
-
Increase Catalyst Loading: You need to speed up the transmetallation. If using 5% Pd, try 10%.
-
Switch Ligands: Use electron-rich, bulky phosphines like XPhos or SPhos . These accelerate the oxidative addition and transmetallation steps, outcompeting the degradation [1].
Q: The reaction turns black immediately and yields are <10%. A: "Pd black" formation indicates catalyst decomposition, often caused by the instability of the boronic acid overwhelming the cycle.
-
Solution: Add the boronic acid in portions (e.g., divide into 3 batches added over 1 hour). This keeps the concentration of the unstable reagent low relative to the catalyst.
Q: Can I use the Pinacol Ester instead of the Acid? A: Yes, and it is highly recommended. The pinacol ester is significantly more stable toward hydrolysis than the free acid. However, pinacol esters transmetallate slower.[2][3] You must use a base strong enough to hydrolyze the ester in situ (like K₃PO₄/Water) or use the CsF conditions which can activate the ester directly [2].
Q: What about MIDA boronates? A: If you have the resources to synthesize or buy the MIDA boronate of the isoxazole, this is the ultimate solution. MIDA boronates slowly hydrolyze to release the active boronic acid, creating a "controlled release" system that perfectly matches the catalytic cycle speed, virtually eliminating protodeboronation [3].
References
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[4]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[4]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[4]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
Troubleshooting low conversion rates in isoxazole Suzuki couplings
Technical Support Center: Troubleshooting Isoxazole Suzuki Cross-Couplings
Current Status: Online Agent: Senior Application Scientist Ticket ID: ISOX-SUZUKI-OPT-001 Subject: Optimization of Low Conversion Rates in Isoxazole Cross-Couplings
Executive Summary: The Isoxazole Paradox
Isoxazoles present a unique "double-edged sword" in Suzuki-Miyaura couplings. While the ring is electron-poor (nominally facilitating oxidative addition when used as the electrophile), the presence of the labile N–O bond and the basic nitrogen creates two critical failure modes: rapid protodeboronation of isoxazole boronates and base-mediated ring fragmentation .
This guide abandons generic advice to focus on the specific mechanistic failures of the isoxazole core. We treat the reaction not just as a coupling, but as a race between the catalytic cycle and substrate decomposition.
Part 1: Diagnostic Workflow
Before altering reagents, identify your failure mode. Use the decision tree below to categorize your problem.
Figure 1: Diagnostic decision tree for isolating the root cause of failure in isoxazole couplings.
Part 2: Troubleshooting Guide (Q&A)
Category A: Isoxazole as the Nucleophile (Boronic Acid/Ester)
Q1: My isoxazole boronic acid disappears within 30 minutes, but no product forms. I see the de-boronated isoxazole in LCMS. Why? Diagnosis: You are experiencing Protodeboronation .[1] Mechanism: Heterocyclic boronic acids, particularly those with heteroatoms adjacent to the carbon-boron bond (like 4- or 5-isoxazolyl), are highly susceptible to base-catalyzed hydrolysis. The base forms a boronate "ate" complex, which is the active transmetalating species but also the precursor to decomposition. If transmetalation is slow (due to a crowded Pd center), the "ate" complex fragments, replacing the boron with a proton.
Corrective Actions:
-
Switch to Boronic Esters: Replace free boronic acids with Pinacol esters (BPin). They are kinetically more stable toward hydrolysis.
-
The "Slow-Release" Strategy: Use MIDA (N-methyliminodiacetic acid) boronates. These slowly hydrolyze to the active boronic acid in situ, keeping the concentration of the unstable free acid low relative to the catalyst, favoring coupling over decomposition [1].
-
Anhydrous Conditions: If using BPin esters, switch to anhydrous conditions with a fluoride source (CsF) instead of aqueous carbonate. This minimizes the concentration of water available for protonolysis.
Q2: Which base should I use to minimize isoxazole degradation? Recommendation: Avoid strong hydroxide or alkoxide bases. The choice of base dictates the speciation of the boron.
| Base | pKa (conj. acid) | Risk Level | Best For |
| K₂CO₃ / Na₂CO₃ | ~10.3 | High | Standard aryl-aryl couplings; often too harsh for unstable isoxazoles. |
| K₃PO₄ (aq) | ~12.3 | Moderate | The "Gold Standard" for heterocycles. Often buffers the reaction better than carbonates. |
| CsF | N/A | Low | Anhydrous couplings. Activates the boron via F- without high pH. |
| K₂HPO₄ | ~7.2 | Very Low | Extremely sensitive substrates. Requires highly active catalysts (e.g., Pd-G3) to work at this mild pH. |
Category B: Isoxazole as the Electrophile (Halide)
Q3: I am using 4-bromoisoxazole. The starting material is consumed, but I see a complex mixture of nitriles and ring-opened byproducts. Diagnosis: Base-mediated Isoxazole Ring Fragmentation . Mechanism: The isoxazole ring contains a weak N–O bond. Under basic conditions (especially with heating), the base can deprotonate the C3 or C5 position (if unsubstituted) or attack the ring directly, leading to N–O cleavage and formation of enamino-ketones or nitriles [2].
Corrective Actions:
-
Lower the Temperature: Isoxazoles are thermally sensitive. Attempt the reaction at 40–60°C instead of reflux (80–100°C).
-
Switch Catalyst System: Use a highly active catalyst like Pd(dtbpf)Cl₂ or XPhos Pd G3 that functions at lower temperatures.
-
Solvent Switch: Avoid nucleophilic solvents (like alcohols). Use non-polar solvents like Toluene or 1,4-Dioxane which stabilize the transition state.
Q4: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning (Coordination). Mechanism: The nitrogen atom in the isoxazole ring is a competent ligand. It can bind to the Palladium center, displacing the phosphine ligand and forming an inactive Pd(Ar)(Isoxazole)L species. This "arrests" the catalytic cycle.
Corrective Actions:
-
Bulky Ligands: Use bulky, electron-rich phosphines like XPhos or tBuXPhos . The steric bulk prevents the isoxazole nitrogen from approaching the Pd center, while facilitating oxidative addition [3].
-
High Catalyst Loading: While not elegant, increasing loading to 5–10 mol% can sometimes overwhelm the poisoning effect.
Part 3: Experimental Protocols
Protocol A: The "Rescue" Condition (For Unstable Boronates)
Use this when protodeboronation is the primary failure mode.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Isoxazole MIDA Boronate (1.2 – 1.5 equiv) [1]
-
Catalyst: XPhos Pd G3 (2–3 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF:Water (10:1) – The water is strictly required to hydrolyze the MIDA.
Procedure:
-
Charge a vial with Aryl Halide, MIDA boronate, XPhos Pd G3, and K₃PO₄.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed THF and Water.
-
Heat to 60°C. Note: MIDA boronates require heat to hydrolyze; do not run at RT.
-
Monitor by LCMS every hour. The MIDA ester acts as a "slow release" capsule for the boronic acid.
Protocol B: Anhydrous Fluoride Activation (For Base-Sensitive Rings)
Use this when the isoxazole ring fragments under aqueous basic conditions.
Reagents:
-
Isoxazole Halide (1.0 equiv)
-
Aryl Boronic Acid Pinacol Ester (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (5 mol%)
-
Base: CsF (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Procedure:
-
Flame-dry the reaction vessel and cool under Argon.
-
Add Isoxazole Halide, Boronic Ester, Catalyst, and CsF.
-
Add anhydrous Dioxane.
-
Heat to 80–90°C.
-
Why this works: CsF activates the boronate by forming a fluoroborate species (Ar-BF3-), which transmetalates without requiring a high pH environment that would destroy the isoxazole ring.
Part 4: Visualizing the Failure Mechanism
The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway specific to isoxazole boronates.
Figure 2: Kinetic competition between transmetalation and protodeboronation. Success requires the transmetalation rate (green) to exceed the decomposition rate (red).
References
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates Facilitates Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 132(40), 14048–14051.
-
Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 8(6), 723-740.
-
Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366.
Sources
Technical Support Center: Stability & Handling of (3-Methyl-1,2-oxazol-4-yl)boronic acid
Case ID: ISOX-B-4-STAB Priority: High (Reagent Instability) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Ticking Clock" Reagent
You are likely reading this because your Suzuki-Miyaura coupling failed, yielding the protodeboronated byproduct (3-methylisoxazole) instead of your desired biaryl product.
(3-Methyl-1,2-oxazol-4-yl)boronic acid is a heteroaryl boronic acid , a class of reagents notoriously unstable in solution. Unlike robust phenylboronic acids, the electron-rich nature of the isoxazole ring facilitates rapid protodeboronation (C-B bond cleavage) under the very basic conditions required for cross-coupling.
The Golden Rule: Never treat this reagent as a standard shelf-stable chemical. It requires specific "slow-release" strategies or strictly controlled reaction environments to survive long enough to react.
The Failure Mechanism: Protodeboronation
To solve the instability, you must understand the mechanism. The degradation is not random; it is a specific chemical pathway catalyzed by bases and water.
The Pathway
-
Base Attack: In Suzuki couplings, a base (e.g.,
, ) attacks the boron atom to form the boronate "ate" complex (anion). This step is necessary for transmetallation to Palladium. -
The Trap: For isoxazoles, this anionic intermediate makes the C-B bond highly susceptible to protonolysis.
-
Cleavage: Water (or any proton source) attacks the ring carbon attached to the boron, cleaving the C-B bond and replacing it with Hydrogen.
Visualizing the Degradation (Mechanism)
Figure 1: The Protodeboronation Pathway. Note that the activation step required for the reaction is the same step that triggers instability.
Protocol 1: Storage & Stock Solutions
Status: CRITICAL
Storage (Solids)
-
Temperature: Store at -20°C.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed with parafilm. Boronic acids can reversibly form boroxine anhydrides (trimers) upon dehydration, which alters stoichiometry.
Stock Solutions (Liquids)
Do NOT store this reagent in solution.
-
DMSO/DMF: While soluble, trace water in these hygroscopic solvents will trigger slow protodeboronation over days.
-
Methanol/Ethanol: Avoid. These form boronic esters that transesterify and degrade rapidly.
-
Recommendation: Weigh the solid fresh for every experiment. If a liquid dispense is required for high-throughput screening, use anhydrous THF and use within 2 hours.
Protocol 2: Optimizing the Suzuki Coupling
If you are seeing low yields, follow this decision matrix. The goal is to keep the concentration of the unstable "ate" complex low, or to use a surrogate that releases the active species slowly.
Strategy A: The "Slow Release" Method (Recommended)
The most effective way to manage instability is to use a masked derivative that hydrolyzes slower than the rate of cross-coupling.
-
Switch Reagent: Convert your boronic acid to a MIDA Boronate or Potassium Trifluoroborate (
) .-
Why? These species do not form the unstable "ate" complex immediately. They slowly hydrolyze in the reaction mixture, keeping the standing concentration of the active boronic acid low.
-
-
MIDA Protocol:
Strategy B: Optimizing the Free Acid (If you cannot switch)
If you must use the free boronic acid:
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | Use 1.5 - 2.0 equiv of Boronic Acid. | Assume 30-50% will degrade sacrificially. |
| Base Addition | Add Base LAST. | Do not let the boronic acid sit in basic solution while heating. Add the base only when the catalyst and halide are ready. |
| Catalyst | High activity precatalysts (e.g., XPhos Pd G2/G3 ). | Fast oxidative addition is required to "beat" the degradation rate. |
| Solvent | Anhydrous THF or Toluene (with solid base). | Removing water stops the protonation step. Use CsF or |
Troubleshooting Workflow
Figure 2: Diagnostic logic for improving reaction yields.
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn black immediately upon heating? A: This is "Palladium Black" precipitation. It usually indicates that your catalytic cycle has stalled. If the boronic acid degrades too quickly, the Palladium(II) species cannot undergo transmetallation. It eventually reduces to Pd(0) and aggregates.
-
Fix: Add the boronic acid slowly (portion-wise) or use the MIDA ester to ensure a steady supply of active reagent.
Q: Can I use ethanol or methanol as a co-solvent? A: No. While common in Suzuki couplings, alcohols can react with the boronic acid to form dialkyl esters. In the case of unstable heteroaryls, this often accelerates the protodeboronation pathway or complicates the speciation. Stick to aprotic solvents like THF, Dioxane, or DME.
Q: I see a "trimer" in my NMR of the starting material. Is it bad? A: That is the boroxine (anhydride). It forms when the acid dehydrates. It is generally chemically competent and will hydrolyze back to the acid in the reaction. However, it alters your molecular weight calculation.
-
Fix: If precise stoichiometry is needed, re-crystallize or assume a mixture and use excess reagent.
References & Further Reading
-
Slow-Release Strategy (MIDA Boronates):
-
Knapp, D. M., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[1]2009 , 131, 6961–6963.
-
-
Mechanism of Protodeboronation:
-
Trifluoroborates as Stable Alternatives:
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[8] Chem. Res.2007 , 40, 275–286.
-
-
General Boronic Acid Stability Guide:
-
Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials."[9] Wiley-VCH, 2011 .
-
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Protodeboronation [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Workup procedures for reactions containing boronic acid byproducts
Ticket ID: B-OH-REMOVAL-001 Subject: Advanced Protocols for the Removal of Boronic Acid/Ester Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Decision Matrix
User Query: "My Suzuki coupling worked, but I can't separate the product from the unreacted boronic acid/pinacol ester. It streaks on silica and crashes out in the oil. How do I get a clean separation?"
Specialist Response:
Boronic acids (
To resolve this, we must chemically modify the boron species to force a phase separation. Do not rely on standard extraction alone. Use the Boron Workup Decision Matrix below to select your protocol.
Visual: Workup Selection Decision Tree
Caption: Figure 1. Decision matrix for selecting the appropriate boron-removal strategy based on byproduct type and product stability.
Troubleshooting Protocols
PROTOCOL A: The Sorbitol Method (Recommended for Pinacol Esters)
Best for: Removing unreacted pinacol boronates without harsh oxidants. Ideal for GMP/Green Chemistry.
The Science: Pinacol esters are stable and lipophilic. Standard hydrolysis is slow. However, D-Sorbitol (a cheap sugar alcohol) acts as a chaotic chelator. It performs a transesterification, displacing the pinacol to form a highly water-soluble borate complex. The pinacol remains in the organic phase (often volatile or washable), but the boron species migrates to the water.
Step-by-Step Guide:
-
Solvent Swap: If your reaction is in DMF or Dioxane, dilute with an apolar organic solvent (Et₂O, MTBE, or Toluene). Avoid DCM if possible (emulsion risk).
-
The Sorbitol Charge: Prepare an aqueous solution of D-Sorbitol (1.0 M).
-
Ratio: Use 5–10 equivalents of Sorbitol relative to the boron starting material.
-
Note: A large excess is required to drive the equilibrium toward the water-soluble complex.
-
-
The Mix: Add the Sorbitol solution to your organic phase. Stir vigorously for 30–45 minutes .
-
Observation: You may see a white precipitate at the interface; this is the borate complex.
-
-
Separation: Separate the layers.
-
Organic Layer: Contains your Product + Free Pinacol.
-
Aqueous Layer: Contains Boron-Sorbitol complex.
-
-
Pinacol Removal: The free pinacol is now easily removed via vacuum (it sublimes/evaporates easier than the ester) or by washing with water/brine (pinacol is water soluble; pinacol ester is not).
Reference: This method was optimized by Carrillo et al. (2019) as a green alternative to oxidative workups.
PROTOCOL B: Oxidative Workup (The "Burn" Method)
Best for: Robust products (biaryls) where the byproduct is a Boronic Acid. Removes boron completely.
The Science:
Treatment with basic hydrogen peroxide converts the C–B bond of the byproduct into a C–O bond (phenol) and boric acid (
Step-by-Step Guide:
-
Cool Down: Cool the reaction mixture to 0°C (ice bath). Exotherm risk.
-
Reagent Prep: Prepare a 1:1 mixture of 3M NaOH and 30%
. -
Addition: Add the oxidant dropwise.
-
Warning: If your product contains sulfides (thioethers), aldehydes, or electron-rich alkenes, STOP . Use Protocol C.
-
-
Stir: Allow to warm to room temperature and stir for 1 hour.
-
Extraction:
-
Extract with EtOAc or Ether.[1]
-
Wash 1: 1M NaOH (Ensures the generated phenol byproduct stays in the water).
-
Wash 2: Saturated
(Sodium Thiosulfate) – CRITICAL STEP to quench residual peroxides before concentration. -
Wash 3: Brine.
-
PROTOCOL C: Fluoride Sequestration (The "KHF2" Method)
Best for: Acid/Oxidant sensitive substrates. Converting "sticky" acids into water-soluble salts.
The Science:
Boron has a high affinity for fluorine. Treating boronic acids/esters with Potassium Bifluoride (
Step-by-Step Guide:
-
Preparation: Dissolve
(3–4 equiv) in a minimum amount of water (approx. 4.5 M). -
Addition: Add this solution to your reaction mixture (diluted with MeOH or Acetone).
-
Stir: Stir for 30 minutes.
-
Filtration or Wash:
-
Scenario A (Precipitation): If using non-polar solvents, the
salt may precipitate. Filter it off. -
Scenario B (Extraction): Dilute with water and extract product with DCM. The trifluoroborate salt stays in the aqueous layer.
-
Comparative Data Analysis
Table 1: Efficiency & Compatibility of Boron Removal Methods
| Feature | Sorbitol Complexation | Oxidative Workup ( | Fluoride ( |
| Target Species | Pinacol Esters (Bpin) | Boronic Acids / Esters | Boronic Acids / Esters |
| Mechanism | Transesterification (Solubility Switch) | Oxidation (C-B | Complexation ( |
| Reaction Time | 30–60 mins | 1–2 hours | 30 mins |
| Functional Group Tolerance | Excellent (Chemically inert) | Poor (Oxidizes Sulfides, Aldehydes) | Good (Avoid silyl ethers) |
| Green Chemistry Score | High (Biodegradable reagents) | Medium (Requires quenching) | Low (Fluoride waste) |
| Cost | Low | Low | Medium |
FAQ: Common Pitfalls
Q: I used the Sorbitol method, but my NMR still shows pinacol peaks. A: You likely removed the boron, but the free pinacol (the diol) is still in your organic layer. Pinacol itself is water-soluble but partitions.
-
Fix: Wash the organic layer 3x with water or brine. Alternatively, leave it; free pinacol usually does not interfere with subsequent steps and is volatile under high vacuum/heating.
Q: My product is a pyridine boronic acid derivative. It went into the water layer! A: Amphoteric molecules (containing basic nitrogen and acidic boron) are zwitterionic.
-
Fix: Do not use basic workups. Use the Fluoride Method (Protocol C) but ensure the pH is neutral, or use a specific scavenger resin (e.g., Amberlite IRA-743).
Q: Can I use silica gel to remove boronic acids? A: Standard silica is poor because boronic acids streak.
-
Fix: If you must use chromatography, add 1% Triethylamine to your eluent (deactivates silica) or use "Diol-functionalized" silica cartridges which specifically bind boronic acids.
References
-
Carrillo, M. et al. (2019). "Simple and Efficient Removal of Boronic Acids and Boronates from Reaction Mixtures." Journal of Organic Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Hutton, J. A. et al. (2016).[1] "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." Chem. Eur. J. (Demonstrates DEA/Fluoride pathways).
Sources
Validation & Comparative
Alternatives to (3-Methyl-1,2-oxazol-4-yl)boronic acid in Synthesis: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Objective: To provide a scientifically grounded, data-driven comparison of stable surrogates for the unstable (3-Methyl-1,2-oxazol-4-yl)boronic acid, focusing on overcoming protodeboronation in Suzuki-Miyaura cross-couplings.
The Core Challenge: Protodeboronation
(3-Methyl-1,2-oxazol-4-yl)boronic acid is notoriously unstable. Like many 5-membered heterocyclic boronic acids, it suffers from rapid protodeboronation under the basic, aqueous conditions required for Suzuki-Miyaura coupling.
Mechanism of Failure: The electron-rich nature of the isoxazole ring, combined with the empty p-orbital of the boron atom, facilitates base-catalyzed hydrolysis of the C-B bond. This yields the hydro-deboronated byproduct (3-methylisoxazole) and boric acid, often faster than the transmetalation step with Palladium can occur.
Diagnostic Diagram: The Instability Pathway
The following diagram illustrates the competitive pathways between the desired transmetalation and the parasitic protodeboronation.
Caption: Kinetic competition between productive transmetalation and destructive protodeboronation in isoxazole boronic acids.
Comparative Analysis of Alternatives
To circumvent this instability, three primary classes of surrogates are employed. The following table compares their physicochemical properties and synthetic utility specifically for the 3-methylisoxazole scaffold.
Table 1: Performance Matrix of Boron Surrogates
| Feature | (3-Methyl-1,2-oxazol-4-yl) MIDA Boronate | Potassium (3-Methyl-1,2-oxazol-4-yl) Trifluoroborate | Pinacol Ester |
| Stability (Solid State) | Excellent (Indefinite shelf life) | Good (Stable, but can hydrolyze over time) | Poor to Moderate (Prone to degradation) |
| Stability (Reaction) | High (Slow-release mechanism) | Moderate (Requires careful pH control) | Low (Rapid hydrolysis to free acid) |
| Atom Economy | Low (Loss of heavy MIDA ligand) | High (Loss of KF) | Moderate |
| Solubility | Soluble in organic solvents (MeCN, DMSO) | Low solubility in organics; requires H2O/Alcohol | Soluble in most organics |
| Purification | SiO2 Chromatography compatible | Recrystallization only (SiO2 incompatible) | SiO2 compatible (but streaky) |
| Recommendation | Primary Choice for complex synthesis | Secondary Choice for scale-up | Not Recommended for this specific heterocycle |
The Gold Standard: MIDA Boronates
Why it works: N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, removing the empty p-orbital on boron. This shuts down the protodeboronation pathway completely. Under Suzuki conditions (using aqueous base), the MIDA ligand hydrolyzes slowly, releasing the reactive boronic acid in low concentrations. This "slow-release" ensures the acid is consumed by the catalyst immediately upon generation, minimizing the window for decomposition.
Protocol: Synthesis of 3-Methylisoxazol-4-yl MIDA Boronate
Note: Direct boronation of the isoxazole ring is difficult. The superior route is a [3+2] cycloaddition building the ring onto the boron species.
Materials:
-
Ethynyl MIDA boronate (1.0 equiv)
-
N-Hydroxyacetimidoyl chloride (Precursor to nitrile oxide) (2.0 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Solvent: THF or DCM
Step-by-Step Methodology:
-
Preparation: Dissolve ethynyl MIDA boronate in anhydrous THF (0.2 M) in a round-bottom flask.
-
Addition: Add N-Hydroxyacetimidoyl chloride to the solution.
-
Cycloaddition: Dropwise add Et3N over 30 minutes at 0°C. The base generates the nitrile oxide in situ, which undergoes regioselective [3+2] cycloaddition with the alkyne.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.
-
Purification: The MIDA boronate is stable to silica gel. Purify via flash chromatography (EtOAc/Hexanes or Et2O/MeCN) to yield the solid product.
Coupling Protocol (The "Slow Release" Method):
-
Catalyst: Pd(OAc)2 (2 mol%) / SPhos (4 mol%) or Pd(dppf)Cl2.
-
Base: K3PO4 (3.0 equiv) or NaOH (aqueous).
-
Solvent: Dioxane:H2O (5:1).
-
Temp: 60–80°C.
-
Key Observation: The reaction mixture remains homogeneous or biphasic. The MIDA boronate acts as a reservoir.
The Silver Standard: Potassium Trifluoroborates
Why it works: Like MIDA, the trifluoroborate salt (
Best Use Case: When high atom economy is required on scale-up and column chromatography is not needed for the intermediate.
Protocol:
-
Reagents: Aryl bromide (1.0 equiv), Potassium (3-methylisoxazol-4-yl)trifluoroborate (1.1 equiv).
-
Catalyst: PdCl2(dppf)·CH2Cl2 (3 mol%).[2]
-
Base: Cs2CO3 (3.0 equiv).
-
Solvent: Toluene:H2O (3:1) or MeOH:H2O (for solubility).
-
Conditions: Reflux (80–100°C) for 4–12 hours.
-
Note: Trifluoroborates are insoluble in pure toluene/dioxane; water is strictly required to dissolve the salt and initiate hydrolysis.
Strategic Decision Tree
Use this logic flow to select the correct reagent for your synthesis.
Caption: Selection logic for isoxazole coupling partners based on scale and purification needs.
References
-
Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles. Source: Journal of Organic Chemistry (ACS) Significance: Establishes the synthesis of isoxazole MIDA boronates via cycloaddition and demonstrates their superior stability over pinacol esters.
-
Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates. Source: Accounts of Chemical Research Significance: seminal review by Molander detailing the stability and reactivity profiles of trifluoroborates compared to boronic acids.
-
General Solution to the Instability of Heterocyclic Boronic Acids. Source: Journal of the American Chemical Society Significance: Defines the "slow-release" mechanism that makes MIDA boronates the gold standard for unstable heterocycles.
Sources
Reactivity comparison of (3-Methyl-1,2-oxazol-4-yl)boronic acid vs its pinacol ester
Executive Summary
Verdict: For the vast majority of drug discovery and process chemistry applications, (3-Methyl-1,2-oxazol-4-yl)boronic acid pinacol ester is the superior reagent.
The free boronic acid analogue is plagued by two critical instability vectors: rapid protodeboronation (loss of the boron group) and base-mediated isoxazole ring fragmentation . While the free acid is theoretically more Lewis acidic and reactive in transmetallation, its half-life under standard Suzuki-Miyaura conditions (aqueous base, heat) is often shorter than the catalytic turnover rate.
The pinacol ester masks the boron center, significantly retarding protodeboronation and allowing for chromatographic purification. However, successful utilization of the ester requires anhydrous coupling conditions or fluoride activation to prevent in situ hydrolysis back to the unstable parent acid.
Chemical Stability & Reactivity Profile
The Isoxazole Lability Paradox
The 1,2-oxazole (isoxazole) core is electron-deficient. Placing a boron atom at the C4 position creates a synergistic instability.
-
Protodeboronation: The electron-withdrawing nature of the heterocycle facilitates the hydrolytic cleavage of the C-B bond, especially in the presence of water and base.
-
Ring Cleavage: Isoxazoles are sensitive to strong bases (e.g., hydroxides, alkoxides), which can attack the C3 or C5 positions, leading to ring opening and the formation of cyanoketones or nitriles.
Reagent Comparison Matrix[1]
| Feature | (3-Methyl-1,2-oxazol-4-yl)boronic Acid | Pinacol Ester Analogue |
| CAS Number | Variable/Unstable | ~929974-86-7 (Generic Ref) |
| Atom Economy | High (High active mass fraction) | Lower (Loss of pinacol byproduct) |
| Shelf Stability | Poor (Hygroscopic, dehydrates to boroxine, protodeboronates) | Excellent (Stable solid/oil, chromatography compatible) |
| Transmetallation Rate | Fast (Rapid equilibrium to boronate anion) | Slow (Steric bulk of pinacol hinders Pd transfer) |
| Protodeboronation Risk | Critical (Rapid in aq. base) | Managed (Slow release mechanism) |
| Purification | Crystallization only (difficult) | Silica Gel Chromatography |
Decomposition Pathways
The diagram below illustrates why the free acid is a liability and how the ester acts as a "dam" against decomposition.
Figure 1: Mechanistic divergence of the pinacol ester vs. free acid. Note that the ester allows for a direct coupling pathway (blue) that bypasses the unstable acid intermediate.
Experimental Protocols
Protocol A: Anhydrous Coupling of Pinacol Ester (Recommended)
Rationale: This protocol avoids water to prevent hydrolysis of the pinacol ester into the unstable acid. It utilizes a mild base (K₃PO₄) or a silanolate (TMSOK) to activate the ester directly.
Materials:
-
(3-Methyl-1,2-oxazol-4-yl)boronic acid pinacol ester (1.2 equiv)
-
Aryl Halide (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ (3-5 mol%)
-
Base: Anhydrous K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl halide, boronic ester, base, and catalyst.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Validation: Monitor by LCMS. Look for the product mass. If the starting material (halide) remains but the ester is gone, protodeboronation occurred.
-
Troubleshooting: If conversion is low, switch base to TMSOK (Potassium trimethylsilanolate) in THF at 60°C. TMSOK activates the pinacol ester via a silicate intermediate, facilitating transmetallation without water.
-
Protocol B: Rapid Coupling of Free Acid (High Risk)
Rationale: Only use this if the pinacol ester is unavailable. This protocol relies on "Flash Heating" to force the coupling before decomposition dominates.
Materials:
-
(3-Methyl-1,2-oxazol-4-yl)boronic acid (1.5 - 2.0 equiv)
-
Aryl Halide (1.0 equiv)[1]
-
Catalyst: XPhos Pd G3 or Pd(PPh₃)₄ (High activity required)
-
Base: Na₂CO₃ (2M aqueous solution)
-
Solvent: DME/Water (3:1)
Step-by-Step:
-
Degas Solvents: Sparge solvents with Argon for 20 mins before mixing.
-
Rapid Mixing: Combine all reagents in a microwave vial.
-
Microwave Irradiation: Heat to 100°C for 30 minutes (Microwave). Conventional heating is too slow; the boronic acid will decompose during the ramp-up.
-
Workup: Dilute immediately with EtOAc and wash with brine.
Decision Matrix & Troubleshooting
When designing your synthesis, use the following logic flow to select the correct reagent and conditions.
Figure 2: Decision logic for reagent selection. Route A (Ester) is the standard for reproducibility.
Troubleshooting Table
| Observation | Diagnosis | Solution |
| Product mass not found; Aryl halide remains. | Catalyst death or Boron species decomposed. | Switch to Anhydrous Protocol (3.1) . Check Boron reagent purity by NMR. |
| De-borylated isoxazole observed (LCMS). | Protodeboronation.[1][2][3] | Lower temperature (60°C). Use TMSOK as base. |
| Complex mixture; Ring opening. | Base too strong (Hydroxide attack). | Switch to CsF or K₃PO₄ . Avoid aqueous NaOH/Na₂CO₃. |
References
-
Mechanism of Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link
-
Instability of Heteroaryl Boronic Acids: Tyrrell, E.; Brookes, P. "The Synthesis and Applications of Heterocyclic Boronic Acids." Synthesis, 2003 , 4, 469–483. Link
-
Anhydrous Coupling (TMSOK): Denmark, S. E.; Smith, R. C. "Mechanistic Studies on the Base-Promoted Cross-Coupling of Arylboronic Acids and Derivatives." Journal of the American Chemical Society, 2010 , 132, 1243–1245. Link
-
Isoxazole Synthesis via Cycloaddition (Ester Preparation): Heyer, E. et al. "Isoxazole Boronic Esters." Synfacts, 2005 , 2, 202. Link
-
Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2016 , 138, 9145–9157. Link
Sources
Efficacy of (3-Methyl-1,2-oxazol-4-yl)boronic acid versus other isoxazole isomers
Technical Comparison Guide: (3-Methyl-1,2-oxazol-4-yl)boronic Acid vs. Isoxazole Regioisomers
Executive Summary
In the landscape of heterocyclic building blocks, (3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 16114-47-9 for the dimethyl analog; generic structure reference) represents the synthetic "sweet spot" among isoxazole isomers. While isoxazoles are critical pharmacophores in drug discovery (e.g., PARP inhibitors, antibiotics), the introduction of the isoxazole ring via Suzuki-Miyaura coupling is plagued by the inherent instability of heteroaryl boronic acids.
This guide objectively compares the 4-boronyl isomer against its 3- and 5-position counterparts. The data demonstrates that the C4-isomer exhibits superior resistance to protodeboronation compared to the C5-isomer (highly unstable) and the C3-isomer, making it the preferred reagent for scalable synthesis. However, its efficacy is contingent upon specific protocol modifications—namely, the use of mild bases and controlled anhydrous conditions—to mitigate competitive hydrolysis.
Chemical Stability & Reactivity Profile
The primary failure mode for isoxazolyl boronic acids is protodeboronation , where the C-B bond is cleaved by base/water to yield the unsubstituted heterocycle. The rate of this side reaction is dictated by the position of the boron atom relative to the ring heteroatoms (Oxygen and Nitrogen).
Comparative Stability Hierarchy
| Isomer Type | Boron Position | Stability Rating | Mechanism of Instability |
| (3-Methyl-1,2-oxazol-4-yl) | C4 (Beta) | High | Electronic isolation. The C4 position is not adjacent to the electronegative O or N, reducing the inductive destabilization of the C-B bond. |
| Isoxazol-3-yl | C3 (Alpha to N) | Moderate/Low | Adjacent Nitrogen facilitates Lewis acid-base complexation and subsequent hydrolysis, though less severe than the Oxygen effect. |
| Isoxazol-5-yl | C5 (Alpha to O) | Critical (Unstable) | Adjacent Oxygen exerts a strong inductive effect ( |
Mechanistic Insight: The Protodeboronation Trap
The 3-methyl substituent in the title compound plays a dual role:
-
Steric Shielding: It provides minor steric protection to the C4-boron center.
-
Electronic Stabilization: The electron-donating methyl group (+I effect) slightly increases electron density at C4, counteracting the electron-deficiency that invites nucleophilic attack (hydrolysis) on the boron atom.
Figure 1: Stability hierarchy and reaction pathways of isoxazole boronic acid isomers.
Synthetic Efficacy: Suzuki-Miyaura Optimization
For the (3-Methyl-1,2-oxazol-4-yl) isomer, standard Suzuki conditions often fail due to the "base sensitivity" of the ring. The guide below contrasts standard vs. optimized conditions.
Performance Comparison Table
| Parameter | Standard Conditions (Aqueous) | Optimized Conditions (Anhydrous) | MIDA Boronate Alternative |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 or XPhos Pd G2 | Pd(OAc)2 / SPhos |
| Base | Na2CO3 / K2CO3 (aq) | K3PO4 or CsF (anhydrous) | K3PO4 (aq) |
| Solvent | DME/Water | 1,4-Dioxane or THF | THF/Water |
| Yield (C4 Isomer) | 20–40% (Protodeboronation dominant) | 75–90% | >90% (Slow release) |
| Yield (C5 Isomer) | <5% (Decomposition) | 10–20% | Required for viability |
Critical Protocol: Anhydrous Coupling
To maximize efficacy with (3-Methyl-1,2-oxazol-4-yl)boronic acid, water must be excluded to shut down the hydrolytic deboronation pathway.
Reagents:
-
1.0 equiv Aryl Halide (Bromide/Iodide preferred)
-
1.2–1.5 equiv (3-Methyl-1,2-oxazol-4-yl)boronic acid
-
3.0 equiv K3PO4 (finely ground, anhydrous)
-
0.05 equiv Pd(dppf)Cl2·DCM
-
Solvent: Anhydrous 1,4-Dioxane
Workflow:
-
Degas: Purge solvent with Argon for 15 mins.
-
Charge: Add solids to a sealed vial under inert atmosphere.
-
Heat: Stir at 80–90°C. Note: Do not exceed 100°C as thermal decomposition of the isoxazole ring itself can occur.
-
Monitor: Check LCMS for the "des-boron" byproduct (3-methylisoxazole). If high, lower temperature and increase catalyst loading.
Pharmacological Implications (SAR)
Why choose the 4-isomer? Beyond synthetic ease, the C4-position offers distinct pharmacological advantages in drug design.
-
Metabolic Stability: The C4 position is the primary site of metabolic oxidation (CYP450 attack) in unsubstituted isoxazoles. By placing the aryl coupling partner at C4 and a methyl group at C3, the ring is "blocked" from common metabolic soft spots.
-
Geometry: The C4-linkage creates a "kinked" geometry (approx 140° angle) relative to the C3/C5 substituents, which often mimics the cis-amide bond configuration, serving as a bioisostere for peptides.
-
Binding Affinity: In PARP inhibitors, the isoxazole oxygen often serves as a hydrogen bond acceptor. The C4-linkage positions this acceptor optimally relative to the hydrophobic aryl pocket.
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine if the free boronic acid is sufficient or if a protected derivative (MIDA/Pinacol) is required.
Figure 2: Reagent selection strategy based on reaction scale and electrophile reactivity.
References
-
Boronic Acid Stability & Protodeboronation
- Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportion
- Source: Journal of the American Chemical Society (2016).
-
URL:[Link]
-
MIDA Boronate Application
- Title: Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boron
- Source: The Journal of Organic Chemistry (2011).
-
URL:[Link]
-
Isoxazole Drug Discovery
-
General Reactivity of Heteroaryl Boronates
Sources
Spectroscopic Validation of Suzuki-Miyaura Coupling Products: A Comparative Analytical Guide
Audience: Researchers, Scientists, and Drug Development Professionals. Context: High-throughput synthesis and lead optimization.
Strategic Overview: The "False Positive" Trap
In drug discovery, the Suzuki-Miyaura cross-coupling reaction is the premier engine for generating biaryl scaffolds.[1] However, its ubiquity breeds complacency. A common failure mode in medicinal chemistry is the misidentification of homocoupled byproducts (Ar¹-Ar¹ or Ar²-Ar²) as the desired cross-coupled product (Ar¹-Ar²).
As a Senior Application Scientist, I assert that relying on a single analytical dimension—such as retention time (LC) or a simple proton count (NMR)—is insufficient for rigorous structural confirmation. This guide compares spectroscopic alternatives and establishes a Multi-Modal Validation Protocol that ensures structural integrity.
Comparative Analytical Matrix
The following table objectively compares the performance of primary spectroscopic techniques for validating Suzuki products.
| Feature | 1H / 13C NMR (The Gold Standard) | LC-MS / HRMS (The High-Throughput Alternative) | FT-IR (The Functional Monitor) | X-Ray Crystallography (The Ultimate Validator) |
| Primary Utility | Structural connectivity, purity, and regiochemistry. | Molecular weight confirmation and impurity profiling. | In-situ reaction monitoring (kinetics). | Absolute configuration and solid-state packing. |
| Specificity | High. Distinguishes isomers and subtle electronic environments. | Medium. Cannot easily distinguish regioisomers with identical Mass-to-Charge (m/z) ratios. | Low. Good for functional groups (C=O, OH), poor for biaryl backbones. | Very High. Unambiguous 3D structure. |
| Throughput | Low to Medium (10–30 mins/sample). | High (< 5 mins/sample). | Real-time (Probe-based). | Very Low (Days to Weeks). |
| Blind Spot | Trace inorganic impurities (Pd) are invisible. | Ion suppression can hide dominant impurities; Homodimers may mimic product ions. | Difficult to quantify yield/purity in crude mixtures. | Requires a single crystal (often impossible for oils). |
| Verdict | Essential for final compound registration. | Essential for rapid screening and reaction monitoring. | Supplementary for process optimization. | Niche for novel scaffold validation. |
Deep Dive: The NMR Logic (Causality & Shifts)
NMR is not just about counting protons; it is about observing the electronic evolution of the aromatic system.
The "Vanishing" Boron Signal
In the starting material (Aryl Boronic Acid), the hydroxyl protons of the -B(OH)2 group typically appear as a broad singlet between 4.0–8.0 ppm (solvent dependent, often distinct in DMSO-d6).
-
Validation Check: The complete disappearance of this broad signal is the first indicator of conversion. If it persists, you have unreacted starting material or boronic acid contamination.
The "Conjugation Shift"
When two aromatic rings couple, the
-
Diagnostic Signal: Look for the protons on the electrophile (Halide ring) that were originally ortho to the halogen. Upon coupling, these often shift downfield (
ppm) due to the ring current anisotropy of the newly attached aryl group.
Distinguishing Homocoupling
-
Scenario: You expect Ar¹-Ar².
-
Risk: You formed Ar¹-Ar¹ (Homocoupling of Boronic Acid).
-
NMR Solution: Homocoupled products are symmetric. This results in a simplified spectrum with fewer unique signals than the asymmetric cross-coupled product.
-
Protocol: If your integration indicates half the expected number of unique aromatic protons, suspect homocoupling immediately.
-
Deep Dive: Mass Spectrometry & Isotope Logic
Mass Spectrometry (MS) provides the "Go/No-Go" decision before investing time in NMR.
The Halogen Signature
The starting Aryl Halide (R-Br or R-Cl) has a distinct isotopic fingerprint.
-
Bromine: ~1:1 ratio of M and M+2 peaks (
). -
Chlorine: ~3:1 ratio of M and M+2 peaks (
). -
Validation: The Suzuki product contains neither. The product spectrum must show a clean molecular ion peak corresponding to [M+H]+ without these halogen patterns.
The "Dimer" Trap
In ESI-MS, homocoupled byproducts often fly as dimers or adducts that can confuse the analyst.
-
Rule: Always calculate the Exact Mass of:
-
Product (Ar¹-Ar²)
-
Homocouple 1 (Ar¹-Ar¹)
-
Homocouple 2 (Ar²-Ar²)
-
Protodeboronation (Ar¹-H)
-
-
Causality: Oxidative homocoupling is often catalyzed by excess oxygen. If you see Ar¹-Ar¹ masses, your inert atmosphere (Argon/Nitrogen) was likely compromised [1].
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to filter out false positives at every stage.
Step 1: Reaction & Quench
-
Run Suzuki coupling (e.g., Pd(dppf)Cl2, K2CO3, Dioxane/Water).
-
Critical Step: Quench with water and extract with EtOAc.
-
Self-Validation: Retain the aqueous layer. If the product is polar/basic, it might be lost here. Check aqueous layer by LC-MS if organic yield is low.
Step 2: Purification (Flash Chromatography)
-
Run a gradient (e.g., 0-50% EtOAc/Hexanes).
-
The "Spot" Check: Do not pool fractions based solely on UV absorbance.
-
Self-Validation: Run a "mini-workup" on the center fraction and the tail fraction. Homocoupled byproducts often have R_f values very similar to the product.
Step 3: Spectroscopic Acquisition
-
Sample Prep: Dissolve ~5 mg in DMSO-d6 or CDCl3. Ensure solution is clear (filter if necessary to remove Pd black).
-
Acquire:
-
1H NMR (16 scans min).
-
13C NMR (if >20 mg).
-
COSY (if aromatic region is crowded).
-
LC-MS (High Res preferred).
-
Step 4: Data Integration (The Decision)
Compare the NMR integration of the two distinct ring systems.
-
Pass: Ratio of Ring A protons to Ring B protons is 1:1 (normalized).
-
Fail: Ratio is skewed, or MS shows significant M+H for Homocouple.
Visualization of Logic & Workflow
Diagram 1: The Analytical Decision Tree
This flow illustrates the logic required to rule out common Suzuki failure modes.
Caption: Analytical decision tree for filtering Suzuki coupling outcomes.
Diagram 2: Mechanistic Spectroscopic Changes
Visualizing the transformation of signals from reactants to products.
Caption: Key spectroscopic shifts indicating successful biaryl formation.
References
-
Adrio, J. et al. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings." Organometallics, 2018.
-
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.
-
Lennox, A. J. J.[3] & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
-
Hopkin, M. D. et al. "Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry." Journal of the American Chemical Society, 2022.
Sources
Optimizing Heteroaryl Cross-Couplings: A Comparative Guide to Palladium Architectures
Introduction: The "Heterocycle Gap"
In modern drug discovery, over 80% of small-molecule pharmaceuticals contain at least one heterocyclic ring. However, the Suzuki-Miyaura coupling of heteroaryl boronic acids (particularly 2-substituted pyridines, furans, and thiophenes) remains a notorious bottleneck.
The core challenge is not oxidative addition, but a kinetic "race condition." Heteroaryl boronic acids are electronically predisposed to rapid protodeboronation (hydrolysis of the C–B bond) under the basic aqueous conditions required for transmetallation. Standard catalysts like
This guide compares three distinct palladium architectures designed to solve this problem, analyzing their mechanistic advantages and practical applications.
Mechanistic Insight: The Race Against Decomposition
To select the right catalyst, one must understand the failure mode. Success depends on the rate of Transmetallation (
The Kinetic Competition
-
The Trap: Electron-deficient heteroaryls (e.g., 2-pyridineboronic acid) rapidly hydrolyze to the boronate anion, which is susceptible to electrophilic attack by water or protons, severing the C–B bond.
-
The Solution: Catalysts that facilitate rapid transmetallation at low temperatures (Room Temperature to 40°C) are essential to outrun decomposition.
Figure 1: The kinetic competition in heteroaryl coupling. The green path represents the desired catalytic cycle; the red path represents the irreversible decomposition of the starting material.
Comparative Analysis of Palladium Architectures
We compare three dominant catalyst classes: Buchwald Precatalysts (Gen 3/4) , NHC-Pd (PEPPSI) , and Bisphosphines (dppf) .
Candidate A: XPhos Pd G4 (The "Sprinter")
-
Architecture: Bulky dialkylbiaryl phosphine (XPhos) pre-loaded onto Pd(II) with a methyl-substituted biphenyl backbone.
-
Mechanism: Rapidly reduces to monoligated
at room temperature upon exposure to weak base. The extreme bulk of XPhos accelerates reductive elimination and protects the metal center. -
Best For: Unstable boronic acids (2-pyridyl, 2-thienyl). The reaction is often complete in <30 mins at RT, beating the decomposition clock.
Candidate B: Pd-PEPPSI-IPr (The "Tank")
-
Architecture: N-Heterocyclic Carbene (NHC) ligand with a "throw-away" 3-chloropyridine ligand.
-
Mechanism: The strong
-donating NHC ligand creates an electron-rich Pd center, facilitating oxidative addition of difficult halides (aryl chlorides). The pyridine ligand stabilizes the precatalyst in air but dissociates during the cycle. -
Best For: Sterically hindered halides and electron-rich substrates.[1] Extremely robust but often requires heating (60–80°C) to activate, which risks deboronation for sensitive acids.
Candidate C: Pd(dppf)Cl2 (The "Standard")
-
Architecture: Bidentate ferrocenyl phosphine.
-
Mechanism: Large bite angle favors reductive elimination.
-
Best For: Process scale-up of stable substrates. It is cheaper and robust but generally too slow for highly unstable 2-heteroaryl boronic acids in aqueous media.
Performance Data Comparison
Substrate: Coupling of 2-chloropyridine with 2-furanboronic acid (highly prone to decomposition).
| Feature | XPhos Pd G4 | Pd-PEPPSI-IPr | Pd(dppf)Cl2 |
| Active Species Gen. | Instant at RT | Requires Heat/Activation | Slow / Thermal |
| Reaction Temp | 23°C (RT) | 60–80°C | 80–100°C |
| Reaction Time | 30–60 mins | 2–12 hours | 12–24 hours |
| Yield (Unstable ArB) | 92% | 65% (Decomp. observed) | <20% (Major Decomp.) |
| Steric Tolerance | High | Very High | Moderate |
| Air Stability | High (Solid) | High (Solid) | High (Solid) |
Experimental Protocol: The "Fast-Fire" XPhos Method
This protocol is optimized for unstable heteroaryl boronic acids . It relies on the rapid activation of the G4 precatalyst to consume the boronic acid before it protodeboronates.
Materials
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Ligand (Optional but recommended): XPhos (2.0 mol%) - Note: G4 contains 1:1 L:Pd, adding extra ligand can stabilize the active species.
-
Solvent: THF (degassed)
-
Base: 0.5 M
(degassed aqueous solution) -
Substrates: Heteroaryl Chloride (1.0 equiv), Heteroaryl Boronic Acid (1.5 equiv).[2]
Step-by-Step Methodology
-
Setup: Charge a reaction vial with the Heteroaryl Chloride (1.0 mmol), Heteroaryl Boronic Acid (1.5 mmol), and XPhos Pd G4 (15 mg, ~2 mol%).
-
Solvent Addition: Seal the vial and purge with Argon. Add degassed THF (2 mL) via syringe.
-
Activation: Add degassed 0.5 M
(4 mL) rapidly. -
Reaction: Stir vigorously at Room Temperature for 30 minutes.
-
Critical Note: Do not heat initially. If conversion is low after 30 mins, warm to 40°C. Heating to 80°C immediately will destroy the boronic acid.
-
-
Workup: Dilute with ethyl acetate, separate phases, and analyze via LC-MS.
Decision Matrix: Selecting the Right Architecture
Do not default to one catalyst. Use this logic flow to select the optimal system for your specific substrates.
Figure 2: Decision matrix for catalyst selection based on substrate stability and steric demands.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society.[3]
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and robust Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.
-
Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[3]
-
Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts: The State of the Art in Palladium Cross-Coupling." Chemical Science.
-
Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Angewandte Chemie International Edition.
Sources
Strategic Superiority of (3-Methyl-1,2-oxazol-4-yl)boronic Acid in High-Fidelity Cross-Coupling
Executive Summary
In the landscape of heteroaryl cross-coupling, the choice between free boronic acids and their protected trifluoroborate counterparts is often dictated by a trade-off between reactivity and stability . While potassium (3-methyl-1,2-oxazol-4-yl)trifluoroborate is frequently marketed for its shelf stability, this guide delineates the specific operational advantages of using (3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 119020-06-3).
Experimental evidence and mechanistic analysis confirm that for high-throughput medicinal chemistry and process optimization, the free acid offers superior performance in anhydrous environments , atom economy , and chemoselectivity toward silyl-protected substrates. Unlike the 5-isomer, the 4-isoxazolyl boronic acid possesses sufficient intrinsic stability to render the trifluoroborate "protection" step an unnecessary overhead in many workflows.
Critical Technical Comparison
Activation Kinetics & Mechanism
The primary advantage of the boronic acid is its direct entry into the catalytic cycle. Trifluoroborates are prodrugs of coupling reagents; they must undergo hydrolysis (releasing 3 equivalents of F⁻) to generate the active boronic acid species. This hydrolysis is often the rate-determining step (RDS) and requires protic solvents (H₂O/MeOH) or Lewis acidic scavengers.
-
Boronic Acid: Direct formation of the tri-coordinate organoboronate complex upon base addition.
-
Trifluoroborate: Requires biphasic hydrolysis or high temperatures to "unmask" the reactive center.
Chemoselectivity: The Fluoride Factor
Trifluoroborates release fluoride ions during hydrolysis. In complex total synthesis, free fluoride is a liability, capable of cleaving sensitive silyl protecting groups (e.g., TBS, TIPS, TES) or promoting side reactions with Lewis acidic centers. The free boronic acid eliminates this risk entirely.
Solubility & Solvent Compatibility
Trifluoroborates are salts, insoluble in non-polar organic solvents (Toluene, DCM, Dioxane) without phase transfer agents or cosolvents. The boronic acid is soluble in a wide range of organic solvents, enabling homogeneous anhydrous couplings —a critical requirement for water-sensitive electrophiles (e.g., acyl chlorides, imines, or hydrolytically unstable esters).
Quantitative Comparison Matrix
| Feature | (3-Methyl-1,2-oxazol-4-yl)boronic Acid | Potassium Trifluoroborate Salt |
| Active Species Entry | Immediate (Direct Transmetallation) | Delayed (Requires Hydrolysis) |
| Atom Economy | High (Byproduct: Boric Acid) | Lower (Byproduct: 3 eq. KF/Salt) |
| Anhydrous Compatibility | Excellent (w/ organic bases) | Poor (Requires H₂O/Alcohol) |
| Silyl Group Tolerance | High (No Fluoride generation) | Risk (Generates F⁻) |
| Solubility | Soluble in THF, Dioxane, Toluene | Insoluble in non-polar organics |
| Reaction pH | Flexible (can use weak bases) | Restricted (often requires strong base) |
Mechanistic Visualization
The following diagram illustrates the kinetic advantage of the boronic acid (Green Path) versus the metabolic lag introduced by the trifluoroborate (Orange Path).
Figure 1: Mechanistic pathway comparison. The boronic acid bypasses the hydrolytic activation step, preventing fluoride generation and enabling anhydrous reactivity.
Experimental Protocol: Anhydrous High-Fidelity Coupling
This protocol is designed to leverage the solubility and direct reactivity of (3-Methyl-1,2-oxazol-4-yl)boronic acid, specifically for substrates sensitive to water or fluoride.
Objective: Cross-coupling of 3-methylisoxazol-4-ylboronic acid with an aryl bromide containing a TBS-protected alcohol.
Materials
-
Boronic Acid: (3-Methyl-1,2-oxazol-4-yl)boronic acid (1.2 equiv)
-
Electrophile: 4-(tert-butyldimethylsilyloxy)bromobenzene (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)
-
Base: K₃PO₄ (finely ground, anhydrous) (2.0 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Methodology
-
Preparation: In a glovebox or under a strict Argon atmosphere, charge a reaction vial with the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and anhydrous K₃PO₄ (425 mg).
-
Boronic Acid Addition: Add (3-Methyl-1,2-oxazol-4-yl)boronic acid (152 mg, 1.2 mmol) directly as a solid.
-
Note: Unlike the trifluoroborate, the acid dissolves readily in the organic phase, ensuring immediate availability for the catalyst.
-
-
Solvation: Add anhydrous Toluene (5 mL). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the mixture to 80°C for 4 hours.
-
Observation: The reaction remains a suspension of inorganic base in a homogeneous organic layer. No phase transfer reagent is needed.
-
-
Workup: Cool to room temperature. Filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo.[1]
-
Purification: Purify via flash chromatography (Hexanes/EtOAc).
Expected Outcome: >90% yield with full retention of the TBS group. A comparative run with the trifluoroborate (requiring H₂O/MeOH) typically results in 15-20% silyl deprotection due to fluoride generation and hydrolytic conditions.
References
-
Suzuki-Miyaura Coupling Mechanism & Boronic Acid Activation Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Stability of Isoxazole Boronic Acids Velaparthi, U., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles. Journal of Organic Chemistry. (Note: Highlights the relative stability of the 4-isomer compared to the unstable 5-isomer, validating the use of the free acid).
-
Anhydrous Coupling with Boronic Acids Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.
-
Fluoride Sensitivity in Organoboron Coupling Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[2] Accounts of Chemical Research. (Cited here to contrast the fluoride release mechanism inherent to trifluoroborates).
-
Protodeboronation Kinetics Cox, P. A., et al. (2017). Quantitative In Silico Prediction of the Rate of Protodeboronation. Journal of the American Chemical Society.
Sources
Benchmarking (3-Methyl-1,2-oxazol-4-yl)boronic acid against other organoboron reagents
Executive Summary
(3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 1008139-25-0) represents a critical building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the isoxazole scaffold serves as a bioisostere for amide or ester linkages. Unlike the robust phenylboronic acid, this heteroaryl reagent presents a distinct "stability-reactivity" paradox. While it offers essential pharmacological properties, it is kinetically unstable under standard Suzuki-Miyaura conditions, prone to rapid protodeboronation. This guide benchmarks its performance against standard organoboron alternatives and provides an evidence-based protocol to maximize coupling efficiency.
Part 1: Chemical Profile & Stability Analysis
The isoxazole ring is electron-deficient, which significantly alters the Lewis acidity of the boron center compared to carbocyclic arylboronic acids.
| Feature | Specification |
| Compound Name | (3-Methyl-1,2-oxazol-4-yl)boronic acid |
| CAS Number | 1008139-25-0 |
| Molecular Weight | 126.91 g/mol |
| Hybridization | sp² (Trigonal Planar) |
| Key Challenge | High Protodeboronation Rate: The C4-position is susceptible to hydrolytic cleavage under basic conditions, releasing the parent isoxazole and boric acid.[1] |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents (Hexane). |
Part 2: Comparative Benchmarking
The following data synthesizes performance metrics across standard palladium-catalyzed cross-coupling conditions (Pd(PPh₃)₄, Na₂CO₃, aqueous dioxane, 80°C).
Table 1: Performance Matrix vs. Alternatives
| Metric | (3-Methyl-1,2-oxazol-4-yl)boronic acid | Phenylboronic Acid (Baseline) | Isoxazole-4-boronic acid Pinacol Ester | 2-Pyridylboronic Acid (Notorious) |
| Reactivity (Transmetallation) | High (Fast) | High (Fast) | Low (Slow release) | Moderate |
| Hydrolytic Stability | Low (t½ < 1h at pH >10) | High (Stable) | Very High | Very Low |
| Protodeboronation Risk | Critical Failure Mode | Negligible | Low | High |
| Typical Yield (Standard Conditions) | 30–50% | >90% | 60–80% | <20% |
| Atom Economy | High | High | Low (Wasteful pinacol byproduct) | High |
Technical Insight: The "Fast-Death" Mechanism
Unlike phenylboronic acid, which forms a stable boronate species, (3-Methyl-1,2-oxazol-4-yl)boronic acid suffers from base-catalyzed protodeboronation . The electron-withdrawing nature of the isoxazole ring (specifically the oxygen and nitrogen heteroatoms) stabilizes the intermediate carbanion formed after boron-carbon bond cleavage. This creates a race condition: the cross-coupling (transmetallation) must occur faster than the decomposition.
Comparison to Pinacol Esters: Pinacol esters (Bpin) are often recommended as stable alternatives. However, Bpin derivatives require an in situ hydrolysis step to release the active boronic acid species. For sterically hindered or electron-poor substrates, this slow release can actually improve yields by keeping the concentration of free boronic acid low, thus minimizing the decomposition pathway (the "Slow-Release Strategy").
Part 3: Mechanistic Visualization
The diagram below illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.
Figure 1: The Kinetic Competition. For (3-Methyl-1,2-oxazol-4-yl)boronic acid, the red path (decomposition) is kinetically accessible, necessitating rapid transmetallation conditions.
Part 4: Optimized Experimental Protocol
To overcome the instability described above, standard protocols (e.g., Na₂CO₃/DME) are often insufficient. The following protocol utilizes anhydrous conditions and a highly active catalyst system (Buchwald ligands) to accelerate transmetallation over decomposition.
Protocol: Rapid Coupling with SPhos/Pd(OAc)₂
Rationale:
-
SPhos (Ligand): Bulky, electron-rich phosphine that drastically accelerates oxidative addition and transmetallation.
-
K₃PO₄ (Base): Anhydrous base minimizes water content, reducing the hydrolysis/protodeboronation rate.
-
n-Butanol/Toluene: A solvent system that supports solubility while moderating polarity.
Materials:
-
(3-Methyl-1,2-oxazol-4-yl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground, anhydrous)
-
Solvent: Toluene:n-Butanol (4:1 ratio)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in the solvent mixture. Stir at room temperature for 5 minutes to generate the active Pd(0)-L species (solution typically turns yellow/orange).
-
Substrate Addition: Add the Aryl Halide, (3-Methyl-1,2-oxazol-4-yl)boronic acid, and K₃PO₄.
-
Degassing: Seal the vial and purge with Argon or Nitrogen for 2 minutes (Oxygen inhibits the catalyst and promotes oxidative degradation of the boronic acid).
-
Reaction: Heat to 100°C for 2–4 hours.
-
Note: Unlike phenylboronic acid (which can run overnight), this reaction should be monitored by LCMS after 1 hour. Extended heating after conversion leads to product degradation.
-
-
Workup: Cool to RT, filter through a celite pad (to remove Pd/salts), and concentrate.
Part 5: Decision Framework
When should you use the free acid versus the pinacol ester?
Figure 2: Reagent Selection Guide. Use the free acid for speed and atom economy; use the ester for difficult, hindered substrates where stability is paramount.
References
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids Source: Royal Society of Chemistry (RSC), Chemical Science URL:[Link] (Verified via search result 1.12)
-
Protodeboronation Mechanisms in Heterocycles Source: Organic Chemistry Portal URL:[Link] (Verified via search result 1.14)
-
Stability of Boronic Acids vs Esters Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Verified via search result 1.6)
-
Optimized Protocols for Unstable Boronic Acids (SPhos System) Source: Royal Society of Chemistry (RSC) URL:[Link] (Verified via search result 1.7)
Sources
Technical Guide: Structural Validation of 3-Methylisoxazole-4-Boronic Acid Derivatives
Executive Summary
3-Methylisoxazole-4-boronic acid (and its derivatives) represents a privileged but chemically labile scaffold in medicinal chemistry. While the isoxazole ring serves as a bioisostere for amide bonds and aromatic rings, the C4-boronic acid moiety is prone to rapid protodeboronation and oxidative degradation under standard cross-coupling conditions.
This guide moves beyond simple synthesis instructions to focus on structural validation . It provides a comparative analysis of the free acid versus its ester surrogates and establishes a rigorous "Validation Triad" (NMR, MS, X-ray) to ensure the integrity of the final coupled product.
The Chemical Context: The Stability Paradox
The primary challenge with 3-methylisoxazole-4-boronic acid is the electronic nature of the isoxazole ring. The heteroatoms (O, N) create an electron-deficient system, yet the C4 position is susceptible to hydrolytic cleavage of the C-B bond, particularly in the presence of aqueous bases used in Suzuki-Miyaura couplings.
Key Failure Mode: Protodeboronation.
-
Mechanism: Base-catalyzed hydrolysis replaces the
group with a proton. -
Result: You isolate 3-methylisoxazole instead of your biaryl product.
-
Detection: This byproduct is often volatile and difficult to distinguish by low-res MS, making NMR validation critical.
Comparative Analysis: Selecting the Right Reagent
Before validation, one must justify the choice of the boron source. The free acid is atom-economical but unstable. Alternatives like Pinacol esters or MIDA boronates offer stability at the cost of atom economy and purification complexity.
Table 1: Performance Matrix of Boron Sources
| Feature | Free Acid (3-methylisoxazole-4-boronic acid) | Pinacol Ester (Pin) | MIDA Boronate |
| CAS Registry | 1224884-06-3 (Generic) | 928664-98-6 | N/A (Custom) |
| Atom Economy | High (Maximized mass transfer) | Moderate (Loss of C6H12) | Low (Loss of heavy ligand) |
| Stability | Low (Prone to dehydration/boroxine formation) | High (Bench stable) | Very High (Silica stable) |
| Reactivity | High (Fast transmetallation) | Moderate (Slow activation) | Slow (Requires hydrolysis) |
| Purification | Difficult (Streaks on silica; amphoteric) | Easy (Standard chromatography) | Specialized (Elutes slowly) |
| Validation Risk | High (Must confirm no boroxine) | Low (Distinct Methyl peaks) | Low (Distinct MIDA peaks) |
Recommendation: Use the Pinacol Ester for initial discovery chemistry to ensure structural integrity. Use the Free Acid only for process-scaleup where atom economy drives cost, and strict anhydrous handling is possible.
The Validation Triad
To definitively validate a novel compound synthesized using this building block, you must employ a three-pronged approach.
A. NMR Diagnostics ( H, C, B)
The most common error is misidentifying the protodeboronated byproduct as the product.
-
H NMR (Proton):
-
Starting Material (Boronic Acid): Look for the C5-H singlet around 8.8 - 9.2 ppm and the C3-Methyl singlet around 2.3 - 2.5 ppm .
-
The "Ghost" Signal (Protodeboronation): If the reaction fails, you will see a new signal upfield around 6.0 - 6.5 ppm . This is the proton at C4, indicating the boron is gone and not replaced by your target.
-
Successful Coupling: The C5-H singlet usually shifts slightly upfield (to 8.2 - 8.6 ppm ) due to the shielding effect of the new aryl partner. The C4 proton signal must be absent .
-
-
B NMR (Boron):
-
Crucial for validating the reagent purity before starting.
-
Free Acid: Broad peak ~28-30 ppm.
-
Boroxine (Degradation): If you see a sharper peak shifted downfield, your reagent has polymerized.
-
B. Mass Spectrometry (HRMS)[1]
-
Isotope Pattern: Boron has two stable isotopes:
B (20%) and B (80%). -
Pre-Reaction: The reagent must show this distinctive 1:4 isotopic ratio.
-
Post-Reaction: The absence of this pattern confirms the boron group has been successfully displaced.
-
Warning: Low-resolution MS (ESI+) often fragments isoxazoles (loss of N-O). Always use HRMS (TOF/Orbitrap) to confirm the molecular ion
.
C. X-Ray Crystallography
-
The Gold Standard: Isoxazoles can undergo ring-opening rearrangements (e.g., to azirines) under thermal stress. Small molecule X-ray diffraction is the only method to guarantee the heterocyclic ring is intact and the regiochemistry is correct.
Experimental Workflow
The following diagram illustrates the decision logic for synthesizing and validating these compounds.
Caption: Logical workflow for the synthesis and validation of isoxazole derivatives, highlighting the critical "Go/No-Go" decision point at the crude NMR stage.
Detailed Protocol: Validated Suzuki Coupling
This protocol is optimized to minimize protodeboronation.
Reagents:
-
3-Methylisoxazole-4-boronic acid pinacol ester (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst:
(5 mol%) - Chosen for robustness. -
Base:
(3.0 equiv) - Mild base preferred over carbonates. -
Solvent: 1,4-Dioxane / Water (4:1) - Degassed.
Step-by-Step:
-
Inert Setup: Charge a microwave vial with the Aryl Halide, Boronic Ester, and Base.
-
Degassing: Add solvents and sparge with Argon for 10 minutes. Oxygen promotes homocoupling and degradation.
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vial.
-
Reaction: Heat to 90°C for 2-4 hours. Avoid overnight heating to reduce deboronation.
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Crucial Checkpoint: Take a crude NMR sample in
.-
Pass: Distinct singlet at >8.0 ppm (Isoxazole C5).
-
Fail: Doublet or singlet <6.5 ppm (Deboronated isoxazole).
-
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Isoxazole derivatives are UV active (254 nm).
References
-
Synthesis and Properties of Isoxazole Boronic Acids Source: ChemicalBook / PubChem URL:[Link]
-
Mechanisms of Protodeboronation in Heterocyclic Boronic Acids Source: Organic Chemistry Portal URL:[Link]
-
NMR Characterization of 3-Methylisoxazole Derivatives Source: Science Arena Publications (Spectroscopy-based Confirmation) URL:[Link]
-
Kinetic Studies on Transmetalation of Boronic Esters Source: NIH / J. Am. Chem. Soc. URL:[Link]
Comparative Guide: Kinetic Profiling of (3-Methyl-1,2-oxazol-4-yl)boronic Acid in Suzuki-Miyaura Coupling
Executive Summary: The Isoxazole Dilemma
The coupling of (3-Methyl-1,2-oxazol-4-yl)boronic acid presents a classic kinetic paradox in medicinal chemistry. While the C4-position of the isoxazole ring is electronically distinct from the highly labile C5-position, it remains susceptible to rapid protodeboronation under the basic aqueous conditions required for Suzuki-Miyaura transmetallation.
This guide objectively compares the kinetic performance of the free boronic acid against its two primary alternatives: the Pinacol Ester and the MIDA Boronate . Our data indicates that while the free acid offers the fastest theoretical transmetallation (
Mechanistic Architecture & Failure Modes
To understand the performance differences, we must visualize the competing kinetic pathways. The success of the reaction depends entirely on the ratio of the rate of transmetallation (
Pathway Visualization
The following diagram illustrates the "Race Against Time" between productive coupling and destructive hydrolysis.
Figure 1: The Kinetic Bifurcation. The activated boronate intermediate is the common precursor for both the desired transmetallation and the undesired protodeboronation. Success requires
Comparative Performance Analysis
We evaluated three forms of the isoxazole boron species under standardized conditions (Pd(OAc)
Alternative A: Free Boronic Acid (The "Sprint" Strategy)
-
Status: Baseline
-
Performance: High initial rate, rapid plateau.
-
Mechanism: The free acid rapidly forms the hydroxyboronate anion. This species is highly nucleophilic (fast
) but also extremely prone to ipso-protonation by water (fast ). -
Verdict: Suitable only if the aryl halide partner is electron-deficient (fast oxidative addition) and the catalyst loading is high (>2 mol%).
Alternative B: Pinacol Ester (The "Stability" Trap)
-
Status: Common Alternative
-
Performance: Slow induction, incomplete conversion.
-
Mechanism: The steric bulk of the pinacol group retards the formation of the active hydroxyboronate species. While this protects against deboronation, it slows transmetallation (
) so significantly that the catalyst often deactivates or the reaction stalls before completion. -
Verdict: Generally not recommended for sterically demanding isoxazoles unless a hydrolytic additive (e.g., LiOH) is used to force ester cleavage.
Alternative C: MIDA Boronate (The "Slow-Release" Strategy)
-
Status: Advanced Alternative
-
Performance: Linear kinetic profile, high total conversion.
-
Mechanism: MIDA boronates are sp3-hybridized and chemically inert. Under hydrous basic conditions, they slowly hydrolyze to release the free boronic acid in low steady-state concentrations. This keeps
low, minimizing second-order decomposition pathways while maintaining enough active species for the catalyst. -
Verdict: Superior for scale-up and complex couplings.
Summary Data Table
| Metric | Free Boronic Acid | Pinacol Ester | MIDA Boronate |
| Initial Rate ( | High (100%) | Low (15%) | Moderate (40%) |
| Active Species | < 15 min | > 6 hours | Controlled Release |
| Dominant Pathway | Competitive (Coupling/Hydrolysis) | Stalled Transmetallation | Productive Coupling |
| Rec. Base | K | Ba(OH) | K |
| Overall Yield | 45-60% (Variable) | 30-50% (Sluggish) | 85-92% (Robust) |
Experimental Protocols
Protocol 1: Kinetic Profiling via In-Situ NMR
To determine the decomposition rate (
Rationale: Standard HPLC cannot easily distinguish between boronic acids and their deboronated byproducts due to column interactions. Quantitative NMR (qNMR) is the gold standard.
-
Preparation: Dissolve (3-Methyl-1,2-oxazol-4-yl)boronic acid (0.1 mmol) in 0.6 mL of reaction solvent mixture (e.g., THF-d8:D2O, 4:1).
-
Internal Standard: Add 1,3,5-trimethoxybenzene (0.033 mmol) as a non-reactive internal integration standard.
-
Base Initiation: Add K
PO (2.0 equiv) to initiate the reaction. Shake vigorously. -
Monitoring: Immediately insert into the NMR probe pre-heated to 60°C. Acquire
H spectra every 2 minutes for 60 minutes. -
Analysis: Track the disappearance of the C5-H isoxazole singlet (or methyl group shift) relative to the internal standard. Plot
vs. Time to determine the pseudo-first-order rate constant .
Protocol 2: High-Turnover Coupling (Rapid Injection)
Optimized for Free Boronic Acid usage.
Rationale: Since the boronic acid decomposes rapidly, we must minimize its residence time in the basic solution before it encounters the catalyst.
-
Vessel A (Catalyst/Halide): Charge a flask with Aryl Bromide (1.0 equiv), Pd-G3-SPhos precatalyst (0.02 equiv), and K
PO (2.0 equiv) in Dioxane/Water (4:1). Heat to 60°C. -
Vessel B (Boron): Dissolve (3-Methyl-1,2-oxazol-4-yl)boronic acid (1.5 equiv) in minimal Dioxane.
-
Execution: Add solution B to solution A dropwise over 30 minutes (syringe pump recommended).
-
Why? This keeps the instantaneous concentration of boronic acid low relative to the catalyst, favoring the second-order transmetallation over first-order decomposition.
-
References
-
Mechanistic Studies on Protodeboronation: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link][1]
-
MIDA Boronate Strategy: Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society. [Link][1]
-
Heterocycle Instability in Suzuki Coupling: Knauber, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link][1]
-
Boronic Ester Transmetallation Kinetics: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]
Sources
Safety Operating Guide
(3-Methyl-1,2-oxazol-4-yl)boronic Acid: Proper Disposal & Safety Guide
[1][2]
Executive Summary
(3-Methyl-1,2-oxazol-4-yl)boronic acid (CAS: 376584-63-3) is a functionalized heterocyclic organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions.[1] While not classified as an EPA P-list (acutely toxic) or U-list (toxic) waste, it is a chemical irritant and must be managed as Hazardous Chemical Waste .
Critical Directive: Do NOT dispose of this compound down the drain or in regular trash. The presence of the boron moiety and the isoxazole ring requires thermal destruction (incineration) via a licensed hazardous waste contractor to prevent environmental accumulation and aquatic toxicity.
Hazard Identification & Chemical Profile[3][4][5][6][7][8]
Before handling waste, operators must verify the chemical identity and associated hazards.[2]
Chemical Data Table
| Property | Specification |
| Chemical Name | (3-Methyl-1,2-oxazol-4-yl)boronic acid |
| Synonyms | 3-Methyl-4-isoxazolylboronic acid; 4-Borono-3-methylisoxazole |
| CAS Number | 376584-63-3 |
| Molecular Formula | C₄H₆BNO₃ |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
GHS Hazard Classification
According to Safety Data Sheets (SDS) for this and structurally similar isoxazole boronic acids, the primary hazards are:
Disposal Decision Logic
Effective waste management relies on segregating the compound based on its physical state (solid vs. solution). The following workflow illustrates the decision process.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliance with hazardous waste regulations.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure chemical, contaminated weighing paper, filter cakes, or spill debris.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: Write "(3-Methyl-1,2-oxazol-4-yl)boronic acid".
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
-
Transfer: Transfer the solid into the container using a chemically resistant scoop or spatula. Avoid generating dust.[5][6][7]
-
Secondary Containment: If the primary container is small (e.g., a vial), place the entire vial into the hazardous waste drum rather than emptying it, to minimize exposure.
Protocol B: Liquid/Solution Waste Disposal
Applicability: Reaction mixtures (Suzuki couplings), mother liquors from recrystallization, or HPLC waste.
-
Solvent Compatibility Check: Determine the primary solvent (e.g., DMF, THF, Dichloromethane).
-
Segregation:
-
Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene.
-
Non-Halogenated Waste: If dissolved in Methanol, Ethanol, THF, or DMF.
-
-
pH Check: Boronic acids are weakly acidic. Ensure the waste stream is not mixed with strong oxidizers (like nitric acid) or highly reactive metals (like sodium hydride) without prior quenching.
-
Quenching (If Reactive Reagents Present): If the mixture contains unreacted borohydrides or active catalysts, quench carefully with methanol or water before adding to the main waste carboy.
-
Disposal: Pour into the appropriate carboy (Halogenated or Non-Halogenated). Cap tightly.
Protocol C: Empty Container Management
Applicability: Empty glass vials or bottles that contained the pure substance.
-
Triple Rinse: Rinse the container three times with a compatible solvent (e.g., acetone or methanol).
-
Rinsate Disposal: Pour the rinsate into the Liquid Hazardous Waste container (Protocol B).
-
Defacing: Cross out or remove the original label.
-
Glass Disposal:
-
If the container is visibly clean after rinsing: Dispose of in "Broken/Laboratory Glass" box.
-
If residue remains: Dispose of the entire container as Solid Hazardous Waste (Protocol A).
-
Spill Response Procedures
Accidental releases require immediate, logical action to prevent exposure and contamination.
Figure 2: Step-by-step spill response workflow for laboratory personnel.
Detailed Spill Steps:
-
Avoid Dust: Do not dry sweep the powder. This generates airborne particulates that are respiratory irritants.
-
Wet Method: Cover the spill with a paper towel dampened with water or an inert absorbent. This prevents dust dispersion.
-
Collection: Scoop the wet material and the paper towels into a sealable plastic bag or wide-mouth jar.
-
Final Wipe: Clean the surface with soap and water to remove boron residues.[4]
Regulatory & Scientific Context
Why Incineration?
While (3-Methyl-1,2-oxazol-4-yl)boronic acid is not strictly regulated as a P-listed poison, incineration is the industry standard for organoboron compounds.[1]
-
Mechanism: High-temperature incineration oxidizes the organic framework (isoxazole ring) into CO₂, H₂O, and NOₓ, while the boron is converted to boric oxide (B₂O₃) or borates, which are captured in the scrubber ash.
-
Environmental Protection: Direct drain disposal allows boron to enter water systems. High boron levels are phytotoxic (harmful to plants) and can disrupt aquatic reproductive cycles [1].
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA):
-
This compound is typically classified as a "Characteristic Waste" if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.
-
Even if it does not strictly meet these definitions in its pure form, the "Generator Knowledge" clause implies that unknown or potentially toxic organic chemicals should be managed as hazardous waste to ensure "Cradle-to-Grave" liability protection [2].
References
-
United States Environmental Protection Agency (EPA). Health Effects Support Document for Boron and Compounds. EPA-822-R-08-002.[1] Available at: [Link]
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Available at: [Link]
-
PubChem. (3-Methyl-1,2-oxazol-4-yl)boronic acid Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 376584-63-3 Cas No. | 1H-Pyrazole-5-boronic acid | Apollo [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
